c9,t11-CLA
説明
Structure
3D Structure
特性
IUPAC Name |
(9Z,11E)-octadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-GOJKSUSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041003 | |
| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bovinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2540-56-9 | |
| Record name | 9-cis,11-trans-Octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rumenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUMENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bovinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Anti-Cancer Potential of Rumenic Acid: A Technical Guide for Researchers
An In-depth Examination of the Biological Effects of Rumenic Acid on Cancer Cells, Underlying Molecular Mechanisms, and Key Experimental Methodologies
Introduction
Rumenic acid (cis-9, trans-11 conjugated linoleic acid), a naturally occurring fatty acid found in the meat and dairy products of ruminant animals, has garnered significant interest in the scientific community for its potential anti-cancer properties. As a major isomer of conjugated linoleic acid (CLA), rumenic acid has been demonstrated to exert a range of biological effects on various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of rumenic acid's impact on cancer cells, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in oncology research and the exploration of novel therapeutic agents.
Quantitative Analysis of Rumenic Acid's Anti-Cancer Effects
The anti-proliferative and pro-apoptotic effects of rumenic acid have been documented across a variety of cancer cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its efficacy.
Table 1: In Vitro Cytotoxicity of Rumenic Acid (c9, t11-CLA) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | % Growth Inhibition | IC50 (µM) | Reference |
| MCF-7 | Breast | MTT | 25 | 8 days | -6.0% | >200 | [1] |
| MTT | 50 | 8 days | 45.2% | ~50 | [1] | ||
| MTT | 100 | 8 days | 99.0% | [1] | |||
| MTT | 200 | 8 days | 99.4% | [1] | |||
| T47D | Breast | BrdU | Not Specified | 48h or longer | ~65% | Not Determined | |
| HT-29 | Colon | Not Specified | Not Specified | Not Specified | Not Specified | Not Determined | |
| Caco-2 | Colon | Not Specified | Not Specified | Not Specified | No effect | Not Determined | |
| PC-3 | Prostate | Not Specified | Not Specified | Not Specified | Significant Decrease | Not Determined |
Table 2: Apoptosis Induction by Rumenic Acid (c9, t11-CLA) in Cancer Cells
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | % Apoptotic Cells | Key Observations | Reference |
| MCF-7 | Breast | Flow Cytometry | 25, 50, 100, 200 | Not Specified | Dose-dependent increase | Increased frequency of apoptosis with increasing concentration. | [1] |
Table 3: Cell Cycle Arrest Induced by Rumenic Acid (c9, t11-CLA) in Cancer Cells
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Cell Cycle Phase Arrest | Key Molecular Changes | Reference |
| HT-29 | Colon | Flow Cytometry | Various | Not Specified | G1 | Induction of p21 |
Molecular Mechanisms of Rumenic Acid in Cancer Cells
Rumenic acid's anti-cancer effects are orchestrated through the modulation of several key signaling pathways that govern cell proliferation, survival, and apoptosis.
Modulation of MAPK/ERK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central to cell growth and survival. Evidence suggests that rumenic acid can inhibit these pathways, thereby impeding cancer cell proliferation.
In breast cancer cells, conjugated linoleic acids have been shown to down-regulate the PI3K/Akt cascade[2]. Similarly, in colon cancer cells, the growth-inhibitory action of CLA is linked to the modulation of the ERK kinase pathway, leading to reduced phosphorylation of ERK1/2.
Induction of Cell Cycle Arrest
Rumenic acid has been shown to induce cell cycle arrest, primarily at the G1 phase, in colon cancer cells. This is often associated with the upregulation of cyclin-dependent kinase inhibitors such as p21 and the downregulation of cyclins like Cyclin D1. In prostate cancer cells, the trans-10, cis-12 isomer of CLA has been shown to increase p21 mRNA levels, contributing to cell cycle control.
Activation of PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in cell differentiation and has been implicated in the anti-cancer effects of certain compounds. Studies suggest that CLA isomers can act as ligands for PPARγ, and its activation is a potential mechanism through which rumenic acid exerts its anti-proliferative effects, particularly in colon cancer[2].
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of rumenic acid's effects on cancer cells.
Preparation of Rumenic Acid for Cell Culture
Given the hydrophobic nature of fatty acids, proper preparation is crucial for in vitro studies.
Protocol:
-
Stock Solution Preparation: Dissolve rumenic acid in ethanol to create a concentrated stock solution.
-
BSA Solution: Prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free cell culture medium.
-
Complex Formation: While vortexing, slowly add the rumenic acid stock solution to the BSA solution. The final ethanol concentration in the medium should be kept below 0.1% to avoid solvent toxicity.
-
Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for the complexation of rumenic acid to BSA.
-
Sterilization: Sterile filter the final rumenic acid-BSA complex solution before adding it to the cell cultures.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the rumenic acid-BSA complex and a BSA-only vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with rumenic acid for the desired time.
-
Harvest and Wash: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvest: Treat cells with rumenic acid, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and store them at -20°C overnight.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules.
Protocol:
-
Protein Extraction: Lyse the rumenic acid-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK, p-Akt, total Akt, Cyclin D1, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry can be used to quantify the relative protein expression levels.
Conclusion
Rumenic acid demonstrates significant anti-cancer potential in vitro, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action appear to involve the modulation of key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, as well as the activation of PPARγ. Further research is warranted to fully elucidate the therapeutic potential of rumenic acid in oncology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and contribute to the development of novel cancer therapies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Metabolic Pathways of c9,t11-Conjugated Linoleic Acid in Mammalian Tissues
Introduction
Conjugated linoleic acids (CLAs) are a class of positional and geometric isomers of linoleic acid, with the cis-9, trans-11 (c9,t11-CLA) isomer, also known as rumenic acid, being the most abundant in ruminant-derived food products[1][2]. This isomer has garnered significant scientific interest due to its diverse biological activities, including anti-carcinogenic, anti-atherosclerotic, and anti-inflammatory properties[2][3]. Unlike the trans-10, cis-12 (t10,c12-CLA) isomer, which is associated with adverse effects such as lipodystrophy and insulin resistance, this compound generally exhibits beneficial effects on lipid metabolism and insulin sensitivity[4][5]. This guide provides a comprehensive overview of the metabolic pathways of this compound in key mammalian tissues, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.
Core Metabolic Pathways of this compound
The metabolic effects of this compound are tissue-specific, primarily impacting the liver, adipose tissue, and skeletal muscle. Its actions are largely mediated through the modulation of key transcription factors and signaling pathways that govern lipid and glucose homeostasis.
Liver Metabolism
The liver is a central hub for lipid metabolism, and this compound exerts significant influence here. Studies in animal models have shown that dietary this compound can lead to a reduction in serum triacylglycerol and nonesterified fatty acid (NEFA) concentrations[4]. These effects are linked to the downregulation of key lipogenic genes.
One of the primary mechanisms involves the sterol regulatory element-binding protein-1c (SREBP-1c) and the liver X receptor α (LXRα) signaling pathways. This compound has been shown to reduce the synthesis and cleavage of hepatic SREBP-1, a master regulator of fatty acid synthesis[4]. This, in turn, may be regulated by its effects on LXRα expression[4]. Furthermore, this compound can modulate the Nrf2 pathway, which is involved in antioxidant defense and has been linked to improved mitochondrial function and reduced hepatic steatosis[6].
In addition to lipid metabolism, this compound also interacts with retinoid (vitamin A) metabolism. Both this compound and t10,c12-CLA have been shown to enhance the hepatic uptake of dietary vitamin A and its re-secretion from the liver[3][7]. Specifically, both isomers can induce hepatic retinyl ester accumulation[8][9].
Adipose Tissue Metabolism
In adipose tissue, this compound plays a crucial role in adipocyte differentiation and function, primarily through its interaction with peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipogenesis[10]. Treatment with this compound stimulates the differentiation of preadipocytes into smaller, mature adipocytes that secrete beneficial adipokines like adiponectin[10]. This is achieved by increasing the levels of bioactive PPARγ in the nucleus of these cells[10].
Furthermore, this compound has demonstrated anti-inflammatory effects in adipose tissue. In obese mice, a this compound-enriched diet reduced macrophage infiltration and downregulated several inflammatory markers, including tumor necrosis factor-α (TNF-α) and nuclear factor-κB (NF-κB)[11]. This anti-inflammatory action may contribute to its insulin-sensitizing effects, as inflammation in adipose tissue is a key driver of obesity-induced insulin resistance[11]. The improved insulin sensitivity is also associated with increased expression of glucose transporter 4 (GLUT4) and the insulin receptor in adipose tissue[11].
Skeletal Muscle Metabolism
Skeletal muscle is a major site for fatty acid oxidation and glucose uptake. Studies have shown that this compound tends to be incorporated into skeletal muscle phospholipids[12][13]. While the direct effects on muscle metabolism are less characterized than in liver and adipose tissue, some evidence suggests a role in mitochondrial biogenesis. It has been proposed that CLA isomers may modulate AMP-activated protein kinase (AMPK) signaling, a key regulator of cellular energy homeostasis, which in turn can influence mitochondrial function[14].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in the cited literature.
Table 1: Effects of this compound on Serum/Plasma Parameters in Animal Models
| Parameter | Animal Model | Diet/Dosage | Duration | % Change vs. Control | Reference |
| Triacylglycerol (TAG) | ob/ob mice | This compound enriched | - | ↓ (P = 0.0132) | [4] |
| Nonesterified Fatty Acids (NEFA) | ob/ob mice | This compound enriched | - | ↓ (P = 0.05) | [4] |
| Glucose | ob/ob mice | This compound enriched | - | ↓ (P < 0.05) | [11] |
| Insulin | ob/ob mice | This compound enriched | - | ↓ (P < 0.05) | [11] |
| LDL-Cholesterol | Hamsters | 0.25% this compound | - | No significant change | [15] |
| HDL-Cholesterol | Hamsters | 0.25% this compound | - | No significant change | [15] |
Table 2: Effects of this compound on Gene and Protein Expression in Tissues
| Tissue | Gene/Protein | Animal Model/Cell Line | Treatment | % Change vs. Control | Reference |
| Liver | SREBP-1c | ob/ob mice | This compound enriched | ↓ | [4] |
| Liver | LXRα | ob/ob mice | This compound enriched | ↓ | [4] |
| Adipose Tissue | SREBP-1c | ob/ob mice | This compound enriched | ↑ | [4] |
| Adipose Tissue | TNF-α | ob/ob mice | This compound enriched | ↓ | [4] |
| Adipose Tissue | GLUT4 | ob/ob mice | This compound enriched | ↑ (P < 0.05) | [11] |
| Adipose Tissue | Insulin Receptor | ob/ob mice | This compound enriched | ↑ (P < 0.05) | [11] |
| Adipose Tissue | NF-κB p65 | ob/ob mice | This compound enriched | ↓ (P < 0.01) | [11] |
| 3T3-L1 Adipocytes | PPARγ | Mouse | 100 µM this compound | ↑ | [10] |
| Hepatocellular Carcinoma Cells | PPARγ | Human | 50-100 µM this compound | ↑ | [16] |
Table 3: Incorporation of this compound into Tissues
| Tissue | Lipid Fraction | Species | Supplementation | Duration | % of Total Fatty Acids | Reference |
| Perirenal Adipose Tissue | Total Fatty Acids | Hamsters | 0.25% this compound (chow) | - | 1.59 ± 0.18 | [15] |
| Perirenal Adipose Tissue | Total Fatty Acids | Hamsters | 0.25% this compound (high fat) | - | 1.24 ± 0.06 | [15] |
| Skeletal Muscle | Phospholipids | Humans | 3.9 g/day CLA (50:50 mix) | 12 weeks | Tendency to increase (P = 0.056) | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the metabolic effects of this compound.
Animal Studies and Diet Formulation
-
Animal Models: Commonly used models include C57BL/6J mice, ob/ob mice (a model for obesity and diabetes), and Golden Syrian hamsters[4].
-
Dietary Supplementation: this compound is typically incorporated into the animal chow at concentrations ranging from 0.25% to 0.8% (w/w). Control diets are often supplemented with linoleic acid or rapeseed oil to ensure they are isocaloric and have comparable fatty acid profiles, differing primarily in the presence of CLA[11][15].
-
Duration: Studies can range from a few days to several months to investigate both acute and chronic effects[5].
Lipid Extraction and Fatty Acid Analysis
-
Lipid Extraction: A standard method for extracting lipids from tissues is based on the Folch method[17]. This involves homogenizing the tissue in a 2:1 chloroform:methanol mixture. The addition of a salt solution separates the mixture into two phases, with the lower organic phase containing the lipids[17].
-
Fatty Acid Methylation: For analysis by gas chromatography, fatty acids are converted to their volatile fatty acid methyl esters (FAMEs)[18].
-
Gas Chromatography (GC): FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID)[18][19]. An internal standard (e.g., C13:0 or C19:0) is added before extraction for accurate quantification[19].
Gene and Protein Expression Analysis
-
RNA Isolation and Real-Time PCR (RT-PCR): Total RNA is isolated from tissues or cells. It is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for quantitative PCR (qPCR) to measure the mRNA expression levels of target genes[16].
-
Western Blotting: This technique is used to detect and quantify specific proteins. Proteins are extracted from tissues or cells, separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest[16].
Cell Culture Experiments
-
Cell Lines: 3T3-L1 preadipocytes are a common model to study adipocyte differentiation[10]. Hepatocellular carcinoma (HCC) cell lines like HepG2 and Hep3B are used to investigate effects on liver cells[16].
-
Treatments: Cells are typically treated with this compound at concentrations ranging from 10 to 100 µM[10][16]. Other reagents like insulin, dexamethasone, and 3-isobutyl-1-methyl-xanthine are used to induce differentiation in 3T3-L1 cells[10].
Measurement of Fatty Acid Oxidation
-
Tissue Homogenates: Fatty acid oxidation can be measured in tissue homogenates by incubating them with a radiolabeled fatty acid substrate (e.g., [1-14C]palmitate)[20].
-
Protocol: The reaction mixture typically contains cofactors such as L-carnitine, coenzyme A, and ATP. The rate of oxidation is determined by measuring the production of radiolabeled CO2 or acid-soluble metabolites[20].
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling in adipose tissue.
Caption: this compound signaling in the liver.
Experimental Workflow
Caption: Workflow for fatty acid analysis.
Conclusion
The c9,t11 isomer of conjugated linoleic acid is a bioactive fatty acid with significant and generally beneficial effects on mammalian metabolism. Its primary mechanisms of action involve the modulation of key nuclear receptors and signaling pathways, including PPARγ in adipose tissue and SREBP-1c/LXRα in the liver. These actions lead to improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation. Understanding these tissue-specific metabolic pathways is crucial for researchers and drug development professionals exploring the therapeutic potential of this compound in metabolic diseases. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate the findings from animal models to human health applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of t11t13 CLA into c9t11 CLA in Caco-2 Cells and Inhibition by Sterculic Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single dose of c9,t11 or t10,c12 conjugated linoleic acid isomers perturbs vitamin A metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c9,t11-Conjugated linoleic acid ameliorates steatosis by modulating mitochondrial uncoupling and Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single dose of c9,t11 or t10,c12 conjugated linoleic acid isomers perturbs vitamin A metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic retinol secretion and storage are altered by dietary CLA: common and distinct actions of CLA c9,t11 and t10,c12 isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatic retinol secretion and storage are altered by dietary CLA: common and distinct actions of CLA c9,t11 and t10,c12 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cis9, trans11-Conjugated Linoleic Acid Differentiates Mouse 3T3-L1 Preadipocytes into Mature Small Adipocytes through Induction of Peroxisome Proliferator-activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugated linoleic acid isomers, t10c12 and c9t11, are differentially incorporated into adipose tissue and skeletal muscle in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Effect of dietary conjugated linoleic acid isomers on lipid metabolism in hamsters fed high-carbohydrate and high- fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 20. Measuring fatty acid oxidation in tissue homogenates [protocols.io]
The Endogenous Synthesis of cis-9, trans-11-Conjugated Linoleic Acid from Vaccenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA), the most prevalent isomer of CLA in ruminant-derived food products, from its precursor, vaccenic acid (t11-18:1). The core of this process is the enzymatic conversion facilitated by Δ9-desaturase, also known as stearoyl-CoA desaturase (SCD1). This document details the key biochemical pathways, presents quantitative data on conversion efficiencies from various in vivo and in vitro studies, and provides comprehensive experimental protocols for the investigation of this biosynthetic route. Visualizations of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant attention for their potential health benefits, including anti-carcinogenic, anti-atherogenic, and immune-modulatory properties. The most abundant naturally occurring isomer, this compound (also known as rumenic acid), is found predominantly in milk and meat from ruminant animals. While some this compound is formed as an intermediate in the biohydrogenation of linoleic acid by rumen microbes, a substantial portion is synthesized endogenously in the tissues of both ruminants and non-ruminants, including humans, from vaccenic acid.[1][2] This endogenous synthesis is a critical contributor to the overall this compound content in milk fat and other tissues.[1][2]
The key enzyme responsible for this conversion is Δ9-desaturase (stearoyl-CoA desaturase 1, SCD1), which introduces a cis-double bond at the Δ9 position of the fatty acyl-CoA substrate.[3][4] This guide will provide a detailed technical overview of this biosynthetic pathway, the quantitative aspects of the conversion, and the experimental methodologies employed to study it.
The Core Biosynthetic Pathway
The primary pathway for the endogenous synthesis of this compound involves the desaturation of vaccenic acid. Vaccenic acid, a trans-monounsaturated fatty acid, is a major intermediate in the biohydrogenation of polyunsaturated fatty acids in the rumen. It is absorbed from the digestive tract and transported to various tissues, most notably the mammary gland in lactating animals.[3]
In the endoplasmic reticulum of cells in these tissues, SCD1 catalyzes the introduction of a cis-double bond between carbons 9 and 10 of the vaccenic acid molecule. This enzymatic reaction converts trans-11-octadecenoic acid (vaccenic acid) into cis-9, trans-11-octadecadienoic acid (this compound).[3][4]
Biosynthesis of this compound from Vaccenic Acid.
Quantitative Data on Conversion Efficiency
The efficiency of the conversion of vaccenic acid to this compound varies depending on the species, physiological state, and tissue type. The following tables summarize quantitative data from key studies.
Table 1: In Vivo Conversion of Vaccenic Acid to this compound
| Species | Model | Substrate Administration | Measured Outcome | Conversion Efficiency / Key Finding | Reference |
| Dairy Cows | Lactating | Abomasal infusion of 1.5 g of VA-1-13C | 13C enrichment in milk fat | ~80% of milk fat this compound originated from vaccenic acid. | [2] |
| Dairy Cows | Lactating | Abomasal infusions of 7.5, 15, and 30 g VA/d | Milk fatty acid composition | 28.9% of infused vaccenic acid was converted to this compound. | [5] |
| Humans | Lactating Women (n=4) | Oral dose of 13C-VA (2.5 mg/kg body wt) | 13C enrichment in milk | <10% of this compound in milk was endogenously synthesized from VA. | [1][6] |
| Humans | Healthy Subjects (n=30) | Diets with 1.5, 3.0, or 4.5 g VA/d | Serum fatty acid composition | Average conversion rate was 19%. | [7] |
| Sheep | Lactating | Intravenous administration of sterculic acid (SCD inhibitor) | Milk fatty acid composition | Endogenous synthesis accounted for 74% of this compound in milk fat. | [8] |
Table 2: In Vitro Conversion of Vaccenic Acid to this compound
| Cell Line | Description | Substrate Concentration | Incubation Time | Measured Outcome | Key Finding | Reference |
| MAC-T | Bovine Mammary Epithelial Cells | Not specified | Not specified | This compound content | CAY10566 (SCD1 inhibitor) blocked the biosynthesis of this compound from TVA. | [3] |
| HASMC | Human Aortic Smooth Muscle Cells | 100 µM | 48 h | SCD1 activity and gene expression | trans-11 vaccenic acid repressed both SCD activity and SCD1 expression. | [4] |
| MCF-7 | Human Breast Cancer Cells | 50 µM | Not specified | This compound concentration | TVA treatment significantly increased the this compound concentration in the cells. | [9] |
| SW480 | Human Colon Cancer Cells | 20 µg/mL | 4 days | This compound in cellular lipids | This compound increased from undetectable levels to 8.57 g/100 g FAME. | [10] |
| MCF-7 | Human Breast Cancer Cells | 20 µg/mL | 4 days | This compound in cellular lipids | This compound increased from undetectable levels to 12.14 g/100 g FAME. | [10] |
Experimental Protocols
Investigating the biosynthesis of this compound from vaccenic acid involves a combination of in vivo and in vitro models, along with sophisticated analytical techniques.
In Vivo Stable Isotope Tracing
This protocol is adapted from studies in lactating humans and dairy cattle to directly measure the conversion of vaccenic acid to this compound.[1][2][6]
Objective: To quantify the endogenous synthesis of this compound from vaccenic acid in a living organism.
Methodology:
-
Subject Recruitment and Baseline Sampling: Recruit subjects (e.g., lactating women, cannulated dairy cows) and collect baseline milk and blood samples.
-
Isotope Administration: Administer a known amount of stable isotope-labeled vaccenic acid (e.g., 13C-vaccenic acid). The route of administration will depend on the experimental model (e.g., oral for humans, abomasal infusion for cows to bypass rumen metabolism).
-
Time-Course Sample Collection: Collect milk and blood samples at multiple time points post-administration (e.g., 0, 2, 4, 8, 12, 18, 24, 48 hours).
-
Lipid Extraction: Extract total lipids from the collected samples using a chloroform:methanol (2:1, v/v) mixture (Folch method).
-
Fatty Acid Methyl Ester (FAME) Preparation: Prepare FAMEs from the lipid extract by transesterification using a reagent such as methanolic HCl or BF3 in methanol.
-
GC-MS Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) to separate and quantify the different fatty acids and to measure the isotopic enrichment in both vaccenic acid and this compound.
-
Data Analysis: Calculate the rate of conversion based on the appearance of the isotope label in the this compound pool over time.
Workflow for In Vivo Stable Isotope Tracing.
In Vitro Cell Culture Assay
This protocol is based on studies using bovine mammary epithelial cells and human cell lines to investigate the cellular mechanisms of conversion.[3][9][10]
Objective: To determine the conversion of vaccenic acid to this compound in a controlled cellular environment and to study the role of SCD1.
Methodology:
-
Cell Culture: Culture the chosen cell line (e.g., MAC-T, MCF-7) in appropriate media and conditions until confluent.
-
Treatment Preparation: Prepare a stock solution of vaccenic acid, often complexed with fatty acid-free bovine serum albumin (BSA) for delivery into the culture medium. For inhibitor studies, prepare a stock solution of an SCD1 inhibitor (e.g., CAY10566).
-
Cell Treatment:
-
Control Group: Treat cells with vehicle control (e.g., BSA).
-
Vaccenic Acid Group: Treat cells with the desired concentration of vaccenic acid.
-
Inhibitor Group: Pre-incubate cells with the SCD1 inhibitor before adding vaccenic acid.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours).
-
Cell Harvesting and Lipid Extraction: Harvest the cells, wash with phosphate-buffered saline (PBS), and extract total lipids.
-
FAME Preparation and GC Analysis: Prepare FAMEs and analyze the fatty acid profile by gas chromatography with flame ionization detection (GC-FID) or GC-MS to quantify vaccenic acid and this compound.
-
(Optional) Gene Expression Analysis: Extract RNA from a parallel set of treated cells to analyze the expression of the SCD1 gene using quantitative real-time PCR (qRT-PCR).
Workflow for In Vitro Cell Culture Assay.
Conclusion
The endogenous biosynthesis of this compound from vaccenic acid, catalyzed by the enzyme Δ9-desaturase (SCD1), is a fundamentally important pathway that significantly contributes to the levels of this beneficial fatty acid in animal-derived food products and in human tissues. Understanding the intricacies of this pathway, the factors that regulate it, and the methodologies to accurately quantify its efficiency is crucial for researchers in nutrition, biochemistry, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the modulation of this pathway for potential therapeutic or nutritional applications. Future research may focus on the precise regulatory mechanisms of SCD1 expression and activity in response to dietary fatty acids and other metabolic signals, as well as the development of strategies to enhance this conversion for improved health outcomes.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics Insights into the Gene Network of cis9, trans11-Conjugated Linoleic Acid Biosynthesis in Bovine Mammary Gland Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfer of absorbed cis-9, trans-11 conjugated linoleic acid into milk is biologically more efficient than endogenous synthesis from absorbed vaccenic acid in lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ∆9-desaturase activity with sterculic acid: effect on the endogenous synthesis of cis-9 18:1 and cis-9, trans-11 18:2 in dairy sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Vaccenic acid (t11-18:1) is converted to this compound in MCF-7 and SW480 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Functions of Conjugated Linoleic Acid (CLA) Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distinct physiological functions of the two primary isomers of conjugated linoleic acid (CLA): cis-9, trans-11 (c9,t11-CLA) and trans-10, cis-12 (t10,c12-CLA). This document provides a comprehensive overview of their differential effects on body composition, lipid metabolism, insulin sensitivity, inflammation, and carcinogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Physiological Effects: A Tale of Two Isomers
Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid, with the c9,t11 and t10,c12 isomers being the most biologically active and extensively studied.[1] Research has consistently demonstrated that these two isomers often exert divergent and sometimes opposing effects on metabolic and cellular processes.[2]
The This compound isomer is the most prevalent form found in nature, particularly in dairy products and meat from ruminant animals. Its physiological effects are generally considered beneficial, including improvements in lipid metabolism and potential anti-inflammatory and anti-carcinogenic properties.[1][3]
In contrast, the t10,c12-CLA isomer is typically found in smaller quantities in natural sources but is a major component of commercially available CLA supplements. This isomer is primarily associated with reductions in body fat mass; however, its consumption has also been linked to adverse effects such as the development of insulin resistance and hepatic steatosis in some animal models.[1][4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and t10,c12-CLA on various physiological parameters as reported in human and animal studies.
Table 1: Effects on Body Composition
| Parameter | Isomer | Species/Study Population | Dosage | Duration | Outcome | Reference(s) |
| Body Fat Mass | t10,c12-CLA | Overweight Humans | 3 g/day | 18 weeks | -0.9 ± 1.7 kg (not statistically significant) | [6] |
| Body Fat Mass | This compound | Overweight Humans | 3 g/day | 18 weeks | -0.8 ± 2.1 kg (not statistically significant) | [6] |
| Adipocyte Size | t10,c12-CLA | Obese db/db Mice | 0.4% w/w | 4 weeks | Reduced whole-body fat mass by decreasing all fat depots | [7] |
| Adipocyte Number | t10,c12-CLA | Obese db/db Mice | 0.4% w/w | 4 weeks | Reduced the proportion of immature adipocytes | [7] |
Table 2: Effects on Plasma Lipids
| Parameter | Isomer | Species/Study Population | Dosage | Duration | Outcome | Reference(s) |
| LDL:HDL Cholesterol Ratio | t10,c12-CLA | Healthy Humans | 0.63, 1.26, and 2.52 g/d | 8 weeks | Increased | [8] |
| LDL:HDL Cholesterol Ratio | This compound | Healthy Humans | 0.59, 1.19, and 2.38 g/d | 8 weeks | Decreased | [8] |
| Total:HDL Cholesterol Ratio | t10,c12-CLA | Healthy Humans | 0.63, 1.26, and 2.52 g/d | 8 weeks | Increased | [8] |
| Total:HDL Cholesterol Ratio | This compound | Healthy Humans | 0.59, 1.19, and 2.38 g/d | 8 weeks | Decreased | [8] |
| Triacylglycerol | t10,c12-CLA | Healthy Humans | 0.63, 1.26, and 2.52 g/d | 8 weeks | Higher than this compound | [8] |
| Serum Triacylglycerol (TAG) | This compound | ob/ob Mice | Not specified | Not specified | Significantly reduced (P = 0.0132) | [1] |
Table 3: Effects on Insulin Sensitivity
| Parameter | Isomer | Species/Study Population | Dosage | Duration | Outcome | Reference(s) |
| Insulin Sensitivity | This compound | Obese Men | 3 g/day | 3 months | Decreased by 15% (P < 0.05) | [9] |
| Postprandial HOMA-IR | This compound & Isomer Mix | Pre-diabetic Men | Not specified | Not specified | Improved | [10] |
| Postprandial HOMA-IR | t10,c12-CLA | Pre-diabetic Men | Not specified | Not specified | Worsened | [10] |
| Serum Glucose | t10,c12-CLA | ob/ob Mice | Not specified | Not specified | Marked increase (P < 0.025) | [1] |
| Serum Insulin | t10,c12-CLA | ob/ob Mice | Not specified | Not specified | Marked increase (P < 0.01) | [1] |
Table 4: Effects on Inflammatory Markers
| Parameter | Isomer | Species/Study Population | Cell Type | Outcome | Reference(s) |
| IL-6, IL-8, TNF-α Production | This compound & t10,c12-CLA | Moderately Overweight Subjects | LPS-stimulated PBMC and whole blood | No significant change | [11] |
| TNF-α and IL-6 mRNA expression | This compound | ob/ob Mice | Adipose Tissue | Halved | [2] |
| IL-12 Production | This compound | Murine Dendritic Cells | LPS-stimulated | Suppressed | [3] |
| IL-10 Production | This compound | Murine Dendritic Cells | LPS-stimulated | Enhanced | [3] |
| IL-6 and NF-κB gene expression | t10,c12-CLA (100 µM) | Bovine Ruminal Epithelial Cells | LPS-stimulated | Significantly reduced | [12] |
| NF-κB gene expression | This compound (100 µM) | Bovine Ruminal Epithelial Cells | LPS-stimulated | Significantly reduced | [12] |
Table 5: Anti-carcinogenic Effects
| Cancer Type | Isomer | Model | Outcome | Reference(s) |
| Rat Mammary Tumors | This compound | Methylnitrosourea-induced | Incidence decreased in all studies | [13] |
| Rat Mammary Tumors | t10,c12-CLA | Methylnitrosourea-induced | Incidence decreased in a few studies | [13] |
| Mouse Forestomach Tumors | This compound & t10,c12-CLA | Benzo(a)pyrene-induced | Incidence decreased | [13] |
| Spontaneous Intestinal/Mammary Tumors | This compound | Genetic model | No effect | [13] |
| Spontaneous Intestinal/Mammary Tumors | t10,c12-CLA | Genetic model | Increased development | [13] |
| Prostate Cancer Cell Proliferation | This compound & t10,c12-CLA | In vitro (PC-3 cells) | Decreased | [14] |
| Breast Cancer Cell Proliferation | t10,c12-CLA | In vitro (MCF-7 cells) | Inhibited | [15] |
Key Signaling Pathways
The divergent physiological effects of this compound and t10,c12-CLA are rooted in their differential modulation of key signaling pathways that regulate metabolism and inflammation.
t10,c12-CLA and Adipogenesis via PPARγ
The t10,c12-CLA isomer is a potent inhibitor of adipocyte differentiation, a process largely governed by the master regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[16] In human adipocytes, t10,c12-CLA has been shown to antagonize the activity of PPARγ, potentially through phosphorylation by Extracellular signal-regulated kinase (ERK).[17][18] This leads to a downregulation of PPARγ target genes involved in lipid storage and insulin signaling, ultimately contributing to reduced adiposity.[17]
This compound and Anti-inflammatory Effects via NF-κB
The this compound isomer exhibits anti-inflammatory properties, in part, by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In immune cells, this compound can suppress the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] This inhibitory effect can be mediated through the upregulation of the anti-inflammatory cytokine IL-10, which in turn hinders NF-κB activation.[3]
t10,c12-CLA and Hepatic Lipogenesis via SREBP-1c
The t10,c12-CLA isomer has been shown to induce hepatic steatosis in some animal models, a phenomenon linked to its effects on Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis in the liver. Studies in HepG2 cells have indicated that t10,c12-CLA can activate the mTOR pathway, which in turn leads to the activation of SREBP-1c and subsequent upregulation of lipogenic genes.[19]
Detailed Experimental Protocols
This section outlines key experimental methodologies for investigating the physiological functions of CLA isomers.
Quantification of CLA Isomers in Plasma by Gas Chromatography (GC)
Objective: To determine the concentration of this compound and t10,c12-CLA in plasma samples.
Principle: Fatty acids in plasma lipids are transesterified to fatty acid methyl esters (FAMEs) and then separated and quantified using a highly polar capillary GC column coupled with a flame ionization detector (FID).
Materials:
-
Plasma samples
-
Internal standard (e.g., C17:0)
-
Methanol
-
Hexane
-
Sodium methoxide
-
Acetyl chloride
-
SP-2560 capillary column (or equivalent)
-
Gas chromatograph with FID
Procedure:
-
Lipid Extraction and Transesterification:
-
To 100 µL of plasma, add a known amount of internal standard.
-
Add 2 mL of methanol and 100 µL of acetyl chloride.
-
Incubate at 100°C for 1 hour.
-
Cool and add 5 mL of 6% K2CO3.
-
Extract FAMEs with 2 x 2 mL of hexane.
-
Pool the hexane layers and evaporate to dryness under a stream of nitrogen.
-
-
Gas Chromatography:
-
Reconstitute the FAMEs in a small volume of hexane.
-
Inject 1 µL of the sample into the GC.
-
GC Conditions (Example):
-
Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness
-
Oven Temperature Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Carrier Gas: Helium
-
-
-
Quantification:
-
Identify CLA isomer peaks based on retention times of pure standards.
-
Calculate the concentration of each isomer relative to the internal standard.
-
This protocol is a general guideline and may need optimization based on the specific equipment and standards available.[20][21][22]
Assessment of Insulin Sensitivity using the Hyperinsulinemic-Euglycemic Clamp
Objective: To measure whole-body insulin sensitivity in response to CLA supplementation in human subjects.
Principle: This "gold standard" technique involves infusing insulin at a constant rate to achieve a hyperinsulinemic state while simultaneously infusing glucose at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) required to maintain normal blood glucose levels is a direct measure of insulin-stimulated glucose disposal and thus insulin sensitivity.
Materials:
-
Human insulin
-
20% dextrose solution
-
Infusion pumps
-
Blood glucose monitoring system
-
Intravenous catheters
Procedure:
-
Subject Preparation:
-
Subjects fast overnight for at least 10 hours.
-
Two intravenous catheters are inserted, one in an antecubital vein for infusions and the other in a dorsal hand vein of the contralateral arm for blood sampling. The sampling hand is heated to approximately 60°C to "arterialize" the venous blood.
-
-
Basal Period:
-
A primed-continuous infusion of a glucose tracer (e.g., [6,6-²H₂]glucose) is started to measure basal glucose turnover.
-
Basal blood samples are collected to determine baseline glucose, insulin, and tracer enrichment.
-
-
Clamp Period:
-
A primed-continuous infusion of insulin (e.g., 40 mU/m²/min) is initiated.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of 20% dextrose is started and adjusted to maintain the plasma glucose concentration at a predetermined euglycemic level (e.g., 5.0 mmol/L).
-
The glucose tracer infusion is continued to assess glucose turnover during hyperinsulinemia.
-
-
Data Analysis:
-
The GIR during the last 30-60 minutes of the clamp, when a steady state has been reached, is calculated and typically expressed as mg/kg/min.
-
A higher GIR indicates greater insulin sensitivity.
-
This is a complex procedure that requires experienced personnel and appropriate ethical approvals.[23][24][25][26][27]
In Vitro Adipocyte Differentiation Assay (3T3-L1 cells)
Objective: To investigate the effect of CLA isomers on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Calf Serum (CS)
-
Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation cocktail
-
CLA isomers (c9,t11 and t10,c12)
-
Oil Red O stain
Procedure:
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% CS until confluent.
-
Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and a differentiation cocktail (e.g., 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Treat cells with the desired concentration of CLA isomers or vehicle control during the differentiation period.
-
-
Maturation:
-
After 2-3 days, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.
-
Then, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days, until mature adipocytes with visible lipid droplets are formed (typically 8-10 days after induction).
-
-
Assessment of Differentiation:
-
Oil Red O Staining:
-
Fix the cells with 10% formalin.
-
Stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Quantify the staining by eluting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Gene Expression Analysis:
-
Extract RNA from the cells at different time points during differentiation.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as Pparg, Cebpa, Fabp4 (aP2), and Lpl.
-
-
This protocol allows for the direct assessment of the pro- or anti-adipogenic effects of different CLA isomers.[16]
Conclusion
The physiological functions of conjugated linoleic acid are highly isomer-specific. The this compound isomer generally exhibits beneficial effects on lipid metabolism and inflammation, while the t10,c12-CLA isomer is a potent modulator of body composition, primarily by reducing adiposity, but with potential adverse effects on insulin sensitivity and hepatic lipid accumulation. A thorough understanding of their distinct mechanisms of action, supported by robust quantitative data and standardized experimental protocols, is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of these unique fatty acids. Further research is warranted to fully elucidate the complex interplay of these isomers in various physiological and pathological states, particularly in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Conjugated linoleic acid suppresses NF-kappa B activation and IL-12 production in dendritic cells through ERK-mediated IL-10 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trans-10,cis-12 CLA increases liver and decreases adipose tissue lipids in mice: possible roles of specific lipid metabolism genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. twinwoodcattle.com [twinwoodcattle.com]
- 7. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposing effects of cis-9,trans-11 and trans-10,cis-12 conjugated linoleic acid on blood lipids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cis-9,trans-11 conjugated linoleic acid supplementation on insulin sensitivity, lipid peroxidation, and proinflammatory markers in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of different CLA isomers on insulin resistance and adipocytokines in pre-diabetic, middle-aged men with PPARγ2 Pro12Ala polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the individual isomers cis-9,trans-11 vs. trans-10,cis-12 of conjugated linoleic acid (CLA) on inflammation parameters in moderately overweight subjects with LDL-phenotype B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. trans-10,cis-12 CLA inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. t10,c12 conjugated linoleic acid upregulates hepatic de novo lipogenesis and triglyceride synthesis via mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of conjugated linoleic acid in human plasma by fast gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aocs.org [aocs.org]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 24. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 25. prosciento.com [prosciento.com]
- 26. researchgate.net [researchgate.net]
- 27. alliedacademies.org [alliedacademies.org]
A Technical Guide to the Interaction of c9,t11-Conjugated Linoleic Acid with Nuclear Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the molecular interactions between the cis-9, trans-11 isomer of conjugated linoleic acid (c9,t11-CLA) and key nuclear receptors. As a naturally occurring fatty acid found predominantly in ruminant meat and dairy products, this compound has garnered significant attention for its diverse biological activities, many of which are mediated through the modulation of nuclear receptor signaling.[1][2] This guide details the engagement of this compound with Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), presenting quantitative binding and gene expression data, detailed experimental protocols for studying these interactions, and visual diagrams of the core signaling pathways. The information herein is intended to serve as a foundational resource for professionals engaged in metabolic research and the development of novel therapeutics targeting these pathways.
Introduction to this compound and Nuclear Receptors
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid.[1] The most prevalent isomer in nature, this compound, is responsible for many of the reported health benefits associated with CLA consumption.[1][3] Its mechanism of action is frequently linked to its ability to act as a ligand for nuclear receptors, a superfamily of ligand-activated transcription factors that regulate a multitude of physiological processes, including metabolism, inflammation, and cellular differentiation.[4][5]
Key nuclear receptors modulated by this compound include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): With three main subtypes (α, β/δ, and γ), PPARs are master regulators of lipid and glucose homeostasis.[2][6] Fatty acids are their natural ligands.[5]
-
Liver X Receptors (LXRs): These receptors are critical sensors of cellular cholesterol levels and regulate the expression of genes involved in cholesterol transport and lipogenesis.
-
Retinoid X Receptors (RXRs): RXRs are obligate heterodimerization partners for many nuclear receptors, including PPARs and LXRs, and are essential for their DNA binding and transcriptional activity.[5]
Understanding the nuanced interactions between this compound and these receptors is crucial for elucidating its metabolic effects and therapeutic potential.
Core Interactions and Signaling Pathways
Peroxisome Proliferator-Activated Receptors (PPARs)
This compound is recognized as a ligand and activator for PPAR subtypes, particularly PPARγ and PPARα.[5][7] Upon binding, the ligand-receptor complex heterodimerizes with RXR, translocates to the nucleus, and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
-
PPARγ Activation: As a PPARγ ligand, this compound plays a role in adipogenesis and insulin sensitivity.[1][5] Studies in human preadipocytes have shown that this compound can increase the expression of PPARγ itself, as well as its downstream targets like the adiponectin (ADIPOQ) gene.[1] In contrast, the t10,c12-CLA isomer has been shown to decrease PPARγ expression.[1] This isomer-specific activity highlights the structural sensitivity of PPARγ activation. In non-small cell lung cancer cell lines, this compound was found to enhance the expression of PPARγ, leading to the modulation of apoptotic genes.[8][9]
-
PPARα Activation: In hepatic cells, this compound can activate PPARα, a key regulator of fatty acid oxidation.[7][10] This activation is comparable to that of other known PPARα agonists and suggests a role for this compound in hepatic lipid metabolism.[10]
References
- 1. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of c9,t11-conjugated linoleic acid (CLA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugated Linoleic Acid and Brain Metabolism: A Possible Anti-Neuroinflammatory Role Mediated by PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomer-specific regulation of metabolism and PPARγ signaling by CLA in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 8. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugated linoleic acid activates peroxisome proliferator-activated receptor alpha and beta subtypes but does not induce hepatic peroxisome proliferation in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Dietary Intake, and Biological Activity of cis-9, trans-11-Conjugated Linoleic Acid (c9,t11-CLA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA), the most abundant isomer of conjugated linoleic acid found in nature. It details the primary natural sources of this fatty acid, presents quantitative data on its concentration in various foodstuffs, and summarizes dietary intake levels across different populations. Furthermore, this document outlines the key experimental protocols for the accurate quantification of this compound in biological matrices. Finally, it delves into the molecular signaling pathways modulated by this compound, specifically its role in the activation of the Nrf2 pathway and the inhibition of the NF-κB signaling cascade, providing a basis for understanding its potential therapeutic applications.
Natural Sources and Dietary Intake of this compound
The primary natural sources of this compound are meat and dairy products from ruminant animals, such as cows, sheep, and goats. The formation of this compound in these animals is a result of the biohydrogenation of linoleic acid by rumen bacteria.
Quantitative Data on this compound in Natural Sources
The concentration of this compound in food products can vary depending on factors such as the animal's diet, breed, and the processing of the food product. The following table summarizes the this compound content in various foods.
| Food Product | This compound Content (mg/g of fat) |
| Dairy Products | |
| Milk, whole | 2.0 - 7.22 |
| Cheese, cheddar | 1.9 - 7.1 |
| Cheese, processed | 4.65 - 7.3 |
| Butter | 7.22 |
| Yogurt | 4.00 |
| Meat Products | |
| Beef, ground | 7.1 |
| Beef, steak | 7.5 |
| Lamb, cutlets | 8.2 |
| Lamb, minced | 6.0 |
| Veal | 2.7 |
Dietary Intake of this compound in Various Populations
The dietary intake of this compound varies globally, largely influenced by the consumption of ruminant-derived products. The table below presents estimated daily intakes in different populations.
| Population | Mean Daily Intake of this compound (mg/day) |
| Young Canadians | 94.9 |
| Young Women (Germany) | 246 |
| United Kingdom | 97.5 |
| Portugal | 73.7 |
| General Estimate | 160 |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in food and biological samples is crucial for research. Gas chromatography (GC) and silver-ion high-performance liquid chromatography (Ag+-HPLC) are the most common analytical techniques employed.
Gas Chromatography (GC) Protocol
2.1.1. Lipid Extraction: Lipids are extracted from the sample matrix using a solvent mixture, typically chloroform:methanol (2:1, v/v) or hexane:isopropanol (3:2, v/v).
2.1.2. Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from the glycerol backbone. The free fatty acids are then methylated to form fatty acid methyl esters (FAMEs) using an acid catalyst such as boron trifluoride (BF3) in methanol. Base-catalyzed methylation with sodium methoxide is also used to minimize isomerization.
2.1.3. GC Analysis: The FAMEs are separated on a long, highly polar capillary column (e.g., 100 m CP-Sil 88 or SP-2560). The injector and detector temperatures are typically set to 250°C. The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature, which is then held to ensure elution of all FAMEs. Identification and quantification are achieved by comparing retention times and peak areas to those of a certified this compound standard.
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) Protocol
2.2.1. Sample Preparation: Similar to GC, lipids are first extracted. For Ag+-HPLC, the fatty acids can be analyzed as free fatty acids or as FAMEs.
2.2.2. Ag+-HPLC Analysis: The separation is performed on a silver-ion column (e.g., ChromSpher 5 Lipids). The mobile phase is typically a non-polar solvent like hexane or heptane with a small percentage of a polar modifier such as acetonitrile. The silver ions on the stationary phase interact with the double bonds of the fatty acids, allowing for the separation of different CLA isomers. Detection is commonly performed using a UV detector at 233 nm, the wavelength at which conjugated double bonds absorb light.
Signaling Pathways Modulated by this compound
This compound has been shown to exert biological effects through the modulation of key signaling pathways, notably the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound has been shown to activate this pathway, leading to a protective antioxidant response.
Caption: this compound induced activation of the Nrf2 signaling pathway.
Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene expression. This compound has been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[1][2][3] This inhibition can be mediated, in part, through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][4][5][6]
Caption: this compound mediated inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a naturally occurring fatty acid with significant biological activity. Its presence in the human diet, primarily through the consumption of ruminant-derived products, and its ability to modulate key cellular signaling pathways related to oxidative stress and inflammation, make it a compound of high interest for further research and potential therapeutic development. The standardized methodologies for its quantification are essential for reproducible and comparable studies in this field. This guide provides a foundational resource for professionals engaged in the study of this compound.
References
- 1. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of conjugated linoleic acid to the suppression of inflammatory responses through the regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-9,trans-11-conjugated linoleic acid down-regulates phorbol ester-induced NF-kappaB activation and subsequent COX-2 expression in hairless mouse skin by targeting IkappaB kinase and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary cis-9, trans-11-conjugated linoleic acid reduces amyloid β-protein accumulation and upregulates anti-inflammatory cytokines in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cis-9,trans-11-conjugated linoleic acid inhibits allergic sensitization and airway inflammation via a PPARgamma-related mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of c9,t11-Conjugated Linoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids, with the cis-9, trans-11 (c9,t11) isomer being the most prevalent in natural sources like dairy products and beef.[1][2] Emerging evidence strongly suggests that c9,t11-CLA possesses significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic applications in a range of inflammatory conditions.[1] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. The primary focus is on its modulation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including metabolic syndrome, atherosclerosis, inflammatory bowel disease, and neurodegenerative disorders.[1] Nutritional interventions with bioactive lipids are gaining traction as a strategy to modulate inflammatory responses. The c9,t11 isomer of CLA has been identified as a potent anti-inflammatory agent, in contrast to the t10,c12-CLA isomer, which is more associated with effects on body composition.[1] This document synthesizes the current understanding of this compound's anti-inflammatory actions to support further research and development.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are multifaceted, primarily involving the modulation of key transcription factors and signaling pathways that govern the expression of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Studies have demonstrated that this compound can significantly suppress the NF-κB pathway. In a study using ob/ob mice, a diet enriched with this compound reduced the expression of NF-κB p65 in adipose tissue and decreased its DNA binding activity.[3][4] This was associated with a comprehensive downregulation of the transcriptional activity of multiple NF-κB subunits, including p65, p50, p52, c-Rel, and RelB.[3] In bovine mammary epithelial cells challenged with E. coli, pretreatment with this compound resulted in markedly lower levels of phosphorylated p65 and phosphorylated IκB, and suppressed the nuclear translocation of phospho-p65.[5] This inhibitory effect on NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines.[5]
Figure 1: this compound Inhibition of the NF-κB Signaling Pathway.
Activation of PPARγ
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play crucial roles in lipid metabolism and inflammation. PPARγ, in particular, is known to exert anti-inflammatory effects. Evidence suggests that this compound can act as a PPARγ agonist.[6][7]
In a murine asthma model, dietary this compound prevented the downregulation of PPARγ mRNA in lung tissue that was observed after allergen sensitization.[7] The anti-inflammatory effects of this compound in this model were partially reversed by a PPARγ antagonist, indicating that its protective effects are, at least in part, mediated through PPARγ activation.[7] In studies on hepatocellular carcinoma cells, this compound was shown to induce the transcriptional activity of PPARγ and enhance its protein expression.[6] This activation of PPARγ has been linked to the induction of apoptosis in tumor cells.[6] In bovine mammary epithelial cells, this compound treatment led to higher levels of PPARγ at both the gene and protein levels following an inflammatory challenge.[5] The activation of PPARγ by this compound can antagonize the activity of pro-inflammatory transcription factors like NF-κB, contributing to its overall anti-inflammatory profile.
Figure 2: PPARγ Activation by this compound and its Anti-inflammatory Effects.
Modulation of Eicosanoid Production
This compound can influence the production of eicosanoids, which are potent lipid mediators of inflammation derived from arachidonic acid (AA). By reducing the tissue levels of the precursor AA, this compound can decrease the synthesis of pro-inflammatory prostaglandins and leukotrienes.[7] This is partly achieved through the inhibition of enzymes in the AA cascade, such as cyclooxygenase-2 (COX-2).[8] In some cell types, this compound has been shown to decrease the expression of COX-2.[9]
Quantitative Data from In Vitro and In Vivo Studies
The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize key findings.
Table 1: Effects of this compound on Inflammatory Markers in Animal Models
| Model | Tissue/Sample | Treatment | Outcome | Quantitative Change | Reference |
| ob/ob Mice | White Adipose Tissue | This compound enriched diet | TNF-α mRNA | ~50% reduction | [3] |
| ob/ob Mice | White Adipose Tissue | This compound enriched diet | CD68 mRNA | 48% reduction (P < 0.05) | [3] |
| ob/ob Mice | White Adipose Tissue | This compound enriched diet | NF-κB p65 expression | Marked downregulation (P < 0.01) | [3][4] |
| ob/ob Mice | White Adipose Tissue | This compound enriched diet | NF-κB DNA binding | Marked reduction (P < 0.01) | [3][4] |
| Murine Collagen-Induced Arthritis | Plasma | 0.5% this compound diet | TNF-α | Reduced to levels of non-arthritic mice | [10] |
| Murine Collagen-Induced Arthritis | Plasma | 0.5% this compound diet | IL-1β & IL-6 | Reduced to levels of non-arthritic mice | [10] |
| Murine Asthma Model | Bronchoalveolar Lavage Fluid | 1% this compound diet | IL-5 | Significantly reduced | [7] |
| Alzheimer's Disease Mouse Model | Hippocampus | This compound diet | IL-10 & IL-19 | Increased expression in astrocytes | [11] |
Table 2: Effects of this compound on Inflammatory Markers in In Vitro Models
| Cell Line | Treatment | Inflammatory Stimulus | Outcome | Quantitative Change | Reference |
| BV-2 Microglial Cells | 25 µM this compound | Lipopolysaccharide (LPS) | CCL5 mRNA | Significant mitigation | [12][13] |
| BV-2 Microglial Cells | 25 µM this compound | Lipopolysaccharide (LPS) | IL-6 mRNA | Significant mitigation | [12][13] |
| Bovine Mammary Epithelial Cells | 50 µM this compound | E. coli | IL-1β & IL-6 gene expression | Reversed the increase caused by E. coli | [5] |
| Bovine Mammary Epithelial Cells | 50 µM this compound | E. coli | IL-6, IL-8, TNF-α secretion | Repressed secretion | [5] |
| Human Colonic Epithelial Caco-2 Cells | This compound | None | TNF-α, IL-12, IL-6 transcription | Significantly modulated | [14] |
| Endothelial Cells (EA.hy926) | 1 µM this compound | None | MCP-1, IL-6, IL-8, RANTES secretion | Decreased (p < 0.05) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols from key studies investigating the anti-inflammatory properties of this compound.
In Vivo Murine Model of Adipose Tissue Inflammation (ob/ob Mice)
-
Animal Model: Male ob/ob C57BL-6 mice, a model for obesity and insulin resistance.
-
Nutritional Intervention: Mice were fed diets enriched with either this compound or linoleic acid (control) for a specified period.
-
Biochemical Analysis: Fasting serum glucose, insulin, and triacylglycerol concentrations were measured.
-
mRNA Expression Analysis: Total RNA was extracted from white adipose tissue, and quantitative real-time PCR was performed to measure the expression of inflammatory markers (e.g., TNF-α, CD68) and transcription factors (e.g., NF-κB p65).
-
Western Blot Analysis: Protein was extracted from adipose tissue to determine the expression levels of proteins such as NF-κB p65 and insulin receptors.
-
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from adipose tissue were used to assess the DNA-binding activity of NF-κB.
-
NF-κB Transcription Factor Assay: To measure the transcriptional activity of individual NF-κB subunits.
-
Immunohistochemistry: To visualize and quantify macrophage infiltration in adipose tissue sections.[3]
In Vitro Microglial Cell Inflammation Model
-
Cell Line: BV-2 microglial cells.
-
Treatment: Cells were treated with 25 µM of this compound or oleic acid (control) for 24-48 hours.
-
Inflammatory Stimulation: Following treatment, cells were stimulated with lipopolysaccharide (LPS).
-
Gene Expression Analysis: Real-time PCR was used to measure the mRNA expression of pro-inflammatory markers such as CCL5, IL-6, and IL-1β.
-
Protein Level Analysis: Enzyme-linked immunosorbent assay (ELISA) was used to quantify the secretion of cytokines (e.g., CCL5, IL-6) into the cell culture medium.[12][16]
Figure 3: Experimental Workflow for In Vitro Microglial Cell Inflammation Studies.
Discussion and Future Directions
The evidence presented in this guide strongly supports the anti-inflammatory properties of this compound. Its ability to modulate the NF-κB and PPARγ pathways provides a solid mechanistic basis for its observed effects on reducing pro-inflammatory cytokine production and other inflammatory markers. Both in vivo and in vitro studies consistently demonstrate these effects across various models of inflammation.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Clinical Trials: While preclinical data is strong, more robust human clinical trials are needed to confirm the efficacy and safety of this compound in treating chronic inflammatory diseases.[1]
-
Bioavailability and Dosing: Optimizing delivery systems and determining effective therapeutic dosages for specific conditions are critical next steps.
-
Synergistic Effects: Investigating the potential for this compound to be used in combination with existing anti-inflammatory drugs to enhance efficacy or reduce side effects.
-
Long-term Safety: Assessing the long-term safety profile of this compound supplementation is essential for its potential use as a chronic treatment.
Conclusion
c9,t11-conjugated linoleic acid is a bioactive lipid with well-documented anti-inflammatory properties. Its mechanisms of action, centered on the inhibition of NF-κB and activation of PPARγ, make it a compelling candidate for further investigation as a nutraceutical or therapeutic agent for the management of inflammatory diseases. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers and scientists in the field, paving the way for future studies to translate these promising preclinical findings into clinical applications.
References
- 1. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of conjugated linoleic acids on inflammation, oxidative stress, body composition and physical performance: a comprehensive review of putative molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cis-9,trans-11-conjugated linoleic acid inhibits allergic sensitization and airway inflammation via a PPARgamma-related mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Low Dietary c9t11-Conjugated Linoleic Acid Intake from Dairy Fat or Supplements Reduces Inflammation in Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary cis-9, trans-11-conjugated linoleic acid reduces amyloid β-protein accumulation and upregulates anti-inflammatory cytokines in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells [frontiersin.org]
- 14. Cis-9, trans-11-conjugated linoleic acid but not its precursor trans-vaccenic acid attenuate inflammatory markers in the human colonic epithelial cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Role of cis-9, trans-11-Conjugated Linoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid, with cis-9, trans-11 (c9,t11-CLA) being the most prevalent isomer found in ruminant-derived food products. A growing body of evidence highlights the significant role of this compound in modulating various aspects of the immune response. This technical guide provides an in-depth overview of the current understanding of this compound's immunomodulatory functions, focusing on its anti-inflammatory properties, effects on cytokine production, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and quantitative data to facilitate further investigation and therapeutic application.
Core Mechanisms of Action: Anti-inflammatory and Immunomodulatory Effects
The immunomodulatory effects of this compound are multifaceted, primarily revolving around its ability to suppress pro-inflammatory mediators and enhance anti-inflammatory pathways. These effects have been observed in a variety of experimental models, ranging from in vitro cell cultures to in vivo animal studies of inflammatory diseases.
A key mechanism underlying the anti-inflammatory action of this compound is its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] Activation of PPARγ by this compound can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[4][5][6] By inhibiting the NF-κB signaling pathway, this compound effectively downregulates the expression of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[5][7]
Furthermore, this compound has been shown to influence the production of various cytokines. Studies have consistently demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[5][8][9] Conversely, it can also modulate the expression of anti-inflammatory cytokines like interleukin-10 (IL-10).[10][11] This rebalancing of the cytokine profile contributes significantly to the resolution of inflammation.
Quantitative Data on the Immunomodulatory Effects of this compound
The following tables summarize the quantitative effects of this compound on various markers of immune response as reported in several key studies.
Table 1: In Vivo Effects of this compound on Inflammatory Markers in Animal Models
| Model | Treatment Details | Outcome Measure | Result | Reference |
| Murine Collagen-Induced Arthritis | 0.5% this compound in diet | Arthritic Score | 29% decrease (P = 0.036) | [12] |
| Murine Collagen-Induced Arthritis | 0.5% this compound in diet | Paw Thickness | 0.11 mm reduction (P = 0.027) | [12] |
| Murine Collagen-Induced Arthritis | 0.125% - 0.5% this compound in diet | Arthritic Score | 25-51% decrease (P < 0.01) | [8] |
| Murine Collagen-Induced Arthritis | 0.125% - 0.5% this compound in diet | Paw Swelling | 8-11% decrease (P < 0.01) | [8] |
| Murine Asthma Model | 1 wt% this compound in diet | IgE Production | Significantly reduced | [13] |
| Murine Asthma Model | 1 wt% this compound in diet | IL-5 in BAL fluid | Significantly reduced | [13] |
| Murine Asthma Model | 1 wt% this compound in diet | Eosinophils in BAL fluid | Significantly reduced | [13] |
| Alzheimer's Disease Mouse Model | This compound enriched diet | Hippocampal Aβ40 levels | Significant decrease (P = 0.032) | [10] |
| Alzheimer's Disease Mouse Model | This compound enriched diet | Hippocampal Aβ42 levels | Significant decrease (P = 0.031) | [10] |
| ob/ob C57BL-6 Mice | This compound enriched diet | Fasting Serum Glucose | Significant reduction (P < 0.05) | [6] |
| ob/ob C57BL-6 Mice | This compound enriched diet | Fasting Serum Insulin | Significant reduction (P < 0.05) | [6] |
| ob/ob C57BL-6 Mice | This compound enriched diet | Adipose Tissue TNF-α mRNA | Reduced (P < 0.05) | [4] |
| ob/ob C57BL-6 Mice | This compound enriched diet | Adipose Tissue NF-κB p65 expression | Reduced (P < 0.01) | [4] |
Table 2: In Vitro Effects of this compound on Immune Cell Responses
| Cell Type | Stimulus | Treatment Details | Outcome Measure | Result | Reference |
| Bovine Mammary Epithelial Cells | E. coli | 50 µM this compound | IL-6 Secretion | Repressed | [5] |
| Bovine Mammary Epithelial Cells | E. coli | 50 µM this compound | IL-8 Secretion | Repressed | [5] |
| Bovine Mammary Epithelial Cells | E. coli | 50 µM this compound | TNF-α Secretion | Repressed | [5] |
| BV-2 Microglial Cells | LPS | 25 µM this compound | CCL5 mRNA expression | Significantly mitigated | [14][15] |
| BV-2 Microglial Cells | LPS | 25 µM this compound | IL-6 mRNA expression | Significantly mitigated | [14][15] |
| BV-2 Microglial Cells | LPS | 25 µM this compound | CCL5 Secretion | Markedly reduced | [14][15] |
| BV-2 Microglial Cells | LPS | 25 µM this compound | IL-6 Secretion | Markedly reduced | [14][15] |
| Human Bronchial Epithelial Cells | TNF-α | 12.5-100 µg/ml this compound | IL-6 Secretion | Significantly suppressed | [7] |
| Human Bronchial Epithelial Cells | TNF-α | 12.5-100 µg/ml this compound | IL-8 Secretion | Significantly suppressed | [7] |
| Human Bronchial Epithelial Cells | TNF-α | 12.5-100 µg/ml this compound | CCL5 Secretion | Significantly suppressed | [7] |
| Caco-2 Cells | - | This compound | TNF-α Transcription | Significantly modulated | [16] |
| Caco-2 Cells | - | This compound | IL-6 Transcription | Significantly modulated | [16] |
| Caco-2 Cells | - | This compound | IL-12 Production | Significantly modulated | [16] |
Table 3: Effects of this compound Supplementation in Human Studies
| Study Population | Treatment Details | Outcome Measure | Result | Reference |
| Healthy Men | 1.7 g/day CLA (50:50 mix) for 12 weeks | Hepatitis B antibody response | 62% reached protective levels (vs. 33% in control, P=0.075) | [17] |
| Subjects with Birch Pollen Allergy | 2 g/day CLA (65.3% c9,t11) for 12 weeks | In vitro TNF-α production | Decreased (P < 0.01) | [18] |
| Subjects with Birch Pollen Allergy | 2 g/day CLA (65.3% c9,t11) for 12 weeks | In vitro IFN-γ production | Decreased (P < 0.05) | [18] |
| Subjects with Birch Pollen Allergy | 2 g/day CLA (65.3% c9,t11) for 12 weeks | In vitro IL-5 production | Decreased (P < 0.05) | [18] |
| Healthy Volunteers | 3 g/day CLA (50:50 mix) for 12 weeks | Plasma IgA levels | Increased (P < 0.05) | [11] |
| Healthy Volunteers | 3 g/day CLA (50:50 mix) for 12 weeks | Plasma IgM levels | Increased (P < 0.01) | [11] |
| Healthy Volunteers | 3 g/day CLA (50:50 mix) for 12 weeks | Plasma IgE levels | Decreased (P < 0.05) | [11] |
| Healthy Volunteers | 3 g/day CLA (50:50 mix) for 12 weeks | Plasma TNF-α levels | Decreased (P < 0.05) | [11] |
| Healthy Volunteers | 3 g/day CLA (50:50 mix) for 12 weeks | Plasma IL-1β levels | Decreased (P < 0.05) | [11] |
| Healthy Volunteers | 3 g/day CLA (50:50 mix) for 12 weeks | Plasma IL-10 levels | Increased (P < 0.05) | [11] |
Detailed Experimental Protocols
In Vitro Macrophage Activation Assay
-
Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or bone marrow-derived macrophages (BMMs) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
CLA Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., ethanol) is run in parallel.
-
Inflammatory Challenge: Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or interferon-gamma (IFNγ) for a defined period (e.g., 6-24 hours).
-
Cytokine Measurement: Supernatants are collected, and the concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: Cell lysates are collected for RNA extraction. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2, Ptgs2).
-
Signaling Pathway Analysis: Protein lysates are prepared for Western blot analysis to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).
Murine Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1 mice, which are susceptible to CIA, are typically used.
-
Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster injection after 21 days.
-
CLA Administration: Upon the onset of arthritic symptoms, mice are randomized into control and treatment groups. The treatment group receives a diet supplemented with a defined concentration of this compound (e.g., 0.5% w/w). The control group receives a diet with a control oil (e.g., corn oil).
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for erythema, swelling, and joint deformity. Paw thickness is measured using calipers.
-
Histopathological Analysis: At the end of the study, joints are collected, fixed, and sectioned for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples are collected to measure systemic levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-collagen antibodies.
Signaling Pathways and Experimental Workflows
This compound Modulation of NF-κB Signaling Pathway
Caption: this compound activates PPARγ, which in turn inhibits the NF-κB signaling pathway.
General Experimental Workflow for In Vitro Studies
Caption: A typical workflow for investigating the effects of this compound on immune cells in vitro.
This compound Interaction with PPARγ Signaling
Caption: this compound activates the PPARγ-RXR heterodimer, leading to anti-inflammatory effects.
Conclusion and Future Directions
The collective evidence strongly supports the role of this compound as a potent immunomodulatory fatty acid with significant anti-inflammatory properties. Its ability to suppress pro-inflammatory cytokine production and inhibit key inflammatory signaling pathways, such as NF-κB, through the activation of PPARγ, presents a compelling case for its therapeutic potential in a range of inflammatory and autoimmune conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and clinical applications of this compound.
Future research should focus on elucidating the precise molecular interactions between this compound and its cellular targets, exploring its effects on a wider range of immune cell subsets, and conducting well-designed clinical trials to translate the promising preclinical findings into effective therapeutic strategies for human diseases. The continued investigation of this natural compound holds significant promise for the development of novel and safe immunomodulatory agents.
References
- 1. Conjugated linoleic acid decreases production of pro-inflammatory products in macrophages: evidence for a PPAR gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Conjugated Linoleic Acid Ameliorates Inflammation-Induced Colorectal Cancer in Mice through Activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Low Dietary c9t11-Conjugated Linoleic Acid Intake from Dairy Fat or Supplements Reduces Inflammation in Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Similar effects of this compound and t10,c12-CLA on immune cell functions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary cis-9, trans-11-conjugated linoleic acid reduces amyloid β-protein accumulation and upregulates anti-inflammatory cytokines in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Individual isomers of conjugated linoleic acid reduce inflammation associated with established collagen-induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cis-9,trans-11-conjugated linoleic acid inhibits allergic sensitization and airway inflammation via a PPARgamma-related mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells [frontiersin.org]
- 16. Cis-9, trans-11-conjugated linoleic acid but not its precursor trans-vaccenic acid attenuate inflammatory markers in the human colonic epithelial cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of cis-9, trans-11 and trans-10, cis-12 conjugated linoleic acid (CLA) isomers on immune function in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunological and metabolic effects of cis-9, trans-11-conjugated linoleic acid in subjects with birch pollen allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of cis-9, trans-11 Conjugated Linoleic Acid in Human Plasma
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid with conjugated double bonds. The cis-9, trans-11 (c9,t11-CLA) isomer, also known as rumenic acid, is the most abundant form found in nature, primarily in dairy products and meat from ruminant animals.[1][2] There is significant research interest in the biological effects of this compound, which include potential anti-carcinogenic, anti-atherogenic, and immune-modulatory properties.[1] Accurate and reliable quantification of this compound in human plasma is crucial for clinical and nutritional studies aiming to understand its metabolism, bioavailability, and impact on human health.[3] This application note provides a summary of quantitative data and detailed protocols for the analysis of this compound in human plasma samples.
Data Presentation
The concentration of this compound in human plasma is influenced by dietary intake.[4][5] The following tables summarize typical concentrations reported in the literature under various conditions.
Table 1: Concentration of this compound in Human Plasma
| Condition | Mean Concentration (µg/mL) | Mean Concentration (% of total fatty acids) | Reference |
| Baseline/Control | 6.94 | 0.08 - 0.14% | [1][4] |
| After Consumption of CLA-Enriched Dairy Products | 8.95 | Not Reported | [4] |
| After CLA Supplementation (700 mg/day this compound) | Not Reported | Significantly higher than baseline | [1] |
| Fasting (Men) | Not Reported | 0.46 ± 0.01% | [5][6] |
| Fasting (Women) | Not Reported | 0.54 ± 0.01% | [5][6] |
| Non-fasting (Men) | Not Reported | 0.28 ± 0.01% | [5][6] |
| Non-fasting (Women) | Not Reported | 0.38 ± 0.01% | [5][6] |
| After Consumption of Lactobacillus rhamnosus PL60 (probiotic) | 1.76 to 23.31 (on day 21) | Not Reported | [7] |
Table 2: Distribution of this compound in Human Plasma Lipid Fractions
| Plasma Lipid Fraction | This compound Content (% of total fatty acids in fraction) | Reference |
| Triglycerides (TAG) | 0.31 - 0.39% | [8] |
| Cholesteryl Esters (CE) | 0.14 - 0.27% | [8] |
| Phospholipids (PL) | 0.13 - 0.22% | [8] |
Experimental Protocols
The accurate quantification of this compound in human plasma requires robust and validated analytical methods. Gas chromatography (GC) is a commonly employed technique, often coupled with flame ionization detection (FID) or mass spectrometry (MS).[9] A critical step in the process is the preparation of fatty acid methyl esters (FAMEs) from the plasma lipids, which must be conducted under conditions that minimize isomerization of the conjugated double bonds.[8]
Protocol 1: Lipid Extraction and Saponification
This protocol describes the initial steps of extracting total lipids from plasma and releasing the fatty acids.
Materials:
-
Human plasma collected in heparin or EDTA tubes
-
Hexane
-
Methanol
-
Potassium hydroxide (KOH) solution in 90% methanol (e.g., 1M)
-
Internal standard (e.g., heptadecanoic acid methyl ester)
-
Centrifuge
-
Glass test tubes with screw caps
Procedure:
-
Pipette 1 g of human plasma into a glass test tube.[1]
-
Add a known amount of internal standard (e.g., 0.20 mg of heptadecanoic acid methyl ester in 1 mL of hexane).[1]
-
Add 5 mL of KOH solution in 90% methanol.[1]
-
Cap the tube tightly and vortex thoroughly.
-
Incubate the mixture overnight at 4°C to achieve complete saponification.[1]
Protocol 2: Methylation of Fatty Acids to FAMEs
This protocol describes the conversion of free fatty acids to their corresponding methyl esters for GC analysis. It is crucial to use a method that prevents isomerization of this compound.[8]
Materials:
-
Saponified plasma sample from Protocol 1
-
Boron trifluoride (BF₃) solution in methanol (e.g., 10-14%)[1]
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Water bath
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
To the saponified sample, add 15 mL of 10% BF₃ solution in methanol.[1]
-
Cap the tube and heat at 60°C for 15 minutes in a water bath.[1]
-
Cool the tube to room temperature.
-
Add 25 mL of hexane and 10 mL of saturated NaCl solution.[1]
-
Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane under a stream of nitrogen or using a rotary evaporator until dryness.[1]
-
Reconstitute the dried FAMEs in a small, known volume of hexane (e.g., 0.3 mL) for GC analysis.[1]
Protocol 3: Gas Chromatography (GC) Analysis
This protocol outlines the typical conditions for the analysis of this compound FAMEs by GC-FID.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC or similar, equipped with a flame ionization detector (FID).[7]
-
Column: A highly polar capillary column is required for the separation of fatty acid isomers. A CP-Sil 88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or a similar column is recommended.[1] A shorter Rtx-2330 column has also been reported for faster analysis.[9]
-
Injector: Split injection (e.g., 1:50 split ratio) at 250°C.[1]
-
Detector: FID at 300°C.[1]
-
Carrier Gas: Helium at a constant pressure (e.g., 22 psi).[1]
-
Oven Temperature Program:
-
Injection Volume: 1-3 µL.[1]
Quantification: The identification of the this compound methyl ester is based on its retention time compared to a certified standard. Quantification is performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard, using response factors if necessary.[1] The results can be expressed as a weight percentage of total fatty acids or as a concentration in µg/mL.[1][4]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of inputs, processes, and outputs.
References
- 1. Conjugated linoleic acid content of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Metabolism of c9,t11-conjugated linoleic acid (CLA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentrations of Conjugated Linoleic Acid Isomers in Human Plasma Reflect Intake of Dairy Products with Enhanced cis-9, trans-11 or tran-10, cis-12 Isomer Content [vtechworks.lib.vt.edu]
- 5. Dietary intake of c9,t11-conjugated linoleic acid correlates with its concentration in plasma lipid fractions of men but not women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmb.or.kr [jmb.or.kr]
- 8. Determination of this compound in major human plasma lipid classes using a combination of methylating methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of conjugated linoleic acid in human plasma by fast gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-9,trans-11-Conjugated Linoleic Acid (c9,t11-CLA) Supplementation in Human Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design considerations and detailed protocols for conducting human clinical trials investigating the effects of cis-9,trans-11-conjugated linoleic acid (c9,t11-CLA) supplementation.
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid. The cis-9,trans-11 (c9,t11) isomer, also known as rumenic acid, is the most abundant naturally occurring CLA, primarily found in meat and dairy products from ruminant animals. Pre-clinical studies have suggested various health benefits of this compound, including effects on body composition, inflammation, and metabolic parameters. However, results from human clinical trials have been inconsistent, highlighting the need for well-designed studies to elucidate its efficacy and mechanisms of action. These notes are intended to guide researchers in the design and execution of such trials.
Experimental Design Considerations
A robust experimental design is crucial for obtaining reliable and interpretable data in human supplementation trials. The following outlines a recommended approach for a randomized, double-blind, placebo-controlled trial.
Study Design Workflow
Participant Selection
Careful selection of the study population is critical. Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study group and to minimize confounding variables.
Table 1: Example Participant Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Healthy, non-smoking men and women | History of cardiovascular disease, diabetes, or metabolic syndrome |
| Age range: 18-65 years | Use of medications known to affect lipid metabolism or inflammation |
| Body Mass Index (BMI) between 25 and 35 kg/m ² | Allergy to dairy or beef products |
| Stable body weight for at least 3 months prior to the study | Pregnant or lactating women |
| Willingness to maintain habitual diet and physical activity levels | Regular use of dietary supplements containing CLA |
Intervention and Placebo
-
Dosage: Human trials have typically used dosages of this compound ranging from 1.5 to 4.5 grams per day.[1][2] A common dose is 3.0 g/day .[2]
-
Duration: Study durations have varied from 4 weeks to 6 months.[3] A minimum of 12 weeks is recommended to observe potential changes in body composition and metabolic markers.
-
Supplement Form: this compound is typically administered in softgel capsules.
-
Placebo: An appropriate placebo, such as olive oil or safflower oil, should be used. The placebo should be identical to the active supplement in appearance, taste, and smell.
Experimental Protocols
Body Composition Analysis
Dual-energy X-ray absorptiometry (DXA) is the gold standard for assessing body composition.
Protocol:
-
Participants should fast for at least 4 hours prior to the scan.
-
Participants should avoid strenuous exercise for 24 hours before the scan.
-
A whole-body DXA scan is performed to measure total body fat mass, lean body mass, and bone mineral content.
-
Scans should be performed at baseline and at the end of the intervention period.
Blood Collection and Processing
Fasting blood samples are required for the analysis of various biomarkers.
Protocol:
-
Participants should fast for 12 hours overnight prior to blood collection.
-
Blood should be collected in appropriate tubes for different analyses (e.g., EDTA for plasma, serum separator tubes for serum).
-
Samples should be processed within 2 hours of collection.
-
Centrifuge blood at 1500 x g for 15 minutes at 4°C to separate plasma or serum.
-
Aliquot plasma and serum into cryovials and store at -80°C until analysis.
Biomarker Analysis
A panel of biomarkers should be assessed to evaluate the effects of this compound supplementation.
Table 2: Key Biomarkers and Analytical Methods
| Biomarker Category | Specific Biomarker | Analytical Method |
| CLA Uptake | Plasma phospholipid and triglyceride this compound content | Gas Chromatography-Mass Spectrometry (GC-MS)[4] |
| Lipid Profile | Total cholesterol, LDL-cholesterol, HDL-cholesterol, Triglycerides | Enzymatic colorimetric assays |
| Inflammation | C-reactive protein (CRP), Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6) | High-sensitivity enzyme-linked immunosorbent assays (ELISAs) |
| Oxidative Stress | Urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) | Liquid Chromatography-Mass Spectrometry (LC-MS)[2] |
| Glucose Metabolism | Fasting glucose, Fasting insulin, HOMA-IR | Glucose oxidase method, ELISA, calculation |
| Adipokines | Leptin, Adiponectin | ELISAs[3][5] |
Quantitative Data from Human Trials
The effects of this compound supplementation on various parameters have been investigated in numerous human trials. The results, however, are not always consistent.
Table 3: Summary of Quantitative Outcomes from Selected Human this compound Supplementation Trials
| Study Population | Dosage of this compound | Duration | Key Findings |
| Overweight and obese adults | 2.5 g/day | 6 months | No significant effect on body composition, blood pressure, insulin resistance, or lipid profile.[3] |
| Obese men | 3.0 g/day | 3 months | No significant change in body composition. Decreased insulin sensitivity and increased markers of lipid peroxidation.[2] |
| Healthy men | 1.6 g/day (in an 80:20 c9,t11:t10,c12 mixture) | 12 weeks | No significant effects on various immune function parameters.[6] |
| Healthy volunteers | 0.8, 1.6, or 3.2 g/day | 2 months | Linear dose-dependent increase in plasma this compound and its metabolites.[7] |
Potential Signaling Pathways of this compound
The biological effects of this compound are thought to be mediated through the modulation of key signaling pathways, primarily in adipose tissue. While human data is limited, in-vitro and animal studies suggest the involvement of PPARγ and NF-κB signaling.
In human adipocytes, this compound has been shown to increase the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and its downstream targets.[8] PPARγ is a key regulator of adipocyte differentiation and lipid metabolism. Activation of PPARγ by this compound may lead to the formation of smaller, more insulin-sensitive adipocytes and increased secretion of the anti-inflammatory adipokine, adiponectin.[9]
Furthermore, animal and cell culture studies suggest that this compound may exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10] This can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α in adipose tissue.
Conclusion
The design and execution of rigorous human clinical trials are essential to definitively establish the health effects of this compound supplementation. The protocols and data presented here provide a framework for researchers to develop well-controlled studies. Future research should focus on larger, long-term trials with diverse populations to clarify the inconsistent findings in the current literature and to further elucidate the underlying molecular mechanisms of this compound action in humans.
References
- 1. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cis-9,trans-11 conjugated linoleic acid supplementation on insulin sensitivity, lipid peroxidation, and proinflammatory markers in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugated linoleic acid supplementation in humans: effects on circulating leptin concentrations and appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary intake of c9,t11-conjugated linoleic acid correlates with its concentration in plasma lipid fractions of men but not women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugated linoleic acid inhibits glucose metabolism, leptin and adiponectin secretion in primary cultured rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cis-9, trans-11 and trans-10, cis-12 conjugated linoleic acid (CLA) isomers on immune function in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of c9,t11-conjugated linoleic acid (CLA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugated Linoleic Acid in Humans: Regulation of Adiposity and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cis9, trans11-Conjugated Linoleic Acid Differentiates Mouse 3T3-L1 Preadipocytes into Mature Small Adipocytes through Induction of Peroxisome Proliferator-activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Treating Adipocytes with cis-9, trans-11-Conjugated Linoleic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant interest for their potential roles in modulating lipid metabolism and adipocyte function. The cis-9, trans-11 (c9,t11-CLA) isomer is one of the most abundant naturally occurring forms and has been the subject of numerous studies investigating its effects on adipogenesis, insulin sensitivity, and inflammatory signaling. These application notes provide detailed protocols for the in vitro treatment of adipocytes with this compound, focusing on the widely used 3T3-L1 cell line as a model system. The provided methodologies cover cell differentiation, this compound treatment, and subsequent analysis of key adipocyte markers.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on 3T3-L1 adipocytes.
Table 1: Effect of this compound on Triglyceride Accumulation in 3T3-L1 Adipocytes [1]
| This compound Concentration (µM) | Fold Change in Triglyceride Content (vs. Control) |
| 10 | Dose-dependent increase |
| 50 | Dose-dependent increase |
| 100 | 1.31-fold increase |
Table 2: Effect of this compound on Adiponectin Secretion from 3T3-L1 Adipocytes [1]
| This compound Concentration (µM) | Fold Change in Adiponectin Secretion (vs. Control) |
| 100 | 2.7-fold increase |
Table 3: Effect of this compound on Gene Expression in Adipocytes
| Gene | Effect of this compound | Reference |
| PPARγ | Increased expression | [1][2] |
| Adiponectin | Increased secretion | [1] |
| GLUT4 | Inhibited TNF-α-induced downregulation | [3] |
| Insulin Receptor Substrate 1 (IRS-1) | Inhibited TNF-α-induced downregulation | [3] |
Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
This protocol details the steps for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Preadipocyte Expansion:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells before they reach 70% confluency to maintain their preadipocyte phenotype.
-
-
Initiation of Differentiation (Day 0):
-
Seed the 3T3-L1 preadipocytes in the desired culture plates (e.g., 6-well or 12-well plates) and grow them to 100% confluency.
-
Two days post-confluency, replace the growth medium with Differentiation Medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
-
Maturation Phase (Day 2 onwards):
-
After 48 hours (Day 2), replace the Differentiation Medium I with Differentiation Medium II (DMEM with 10% FBS and 10 µg/mL Insulin).
-
Continue to culture the cells for an additional 48 hours (Day 4).
-
From Day 4 onwards, replace the medium every two days with fresh maintenance medium (DMEM with 10% FBS).
-
Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by Day 8-10.
-
Protocol 2: Treatment of Differentiated Adipocytes with this compound
This protocol describes the preparation and application of this compound to differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 1)
-
c9,t11-Conjugated Linoleic Acid
-
Ethanol (as a solvent)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
DMEM with 10% FBS
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in ethanol to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.
-
-
Preparation of this compound-BSA Complex:
-
For cell treatment, it is recommended to complex the fatty acid with BSA to enhance its solubility and delivery to the cells.
-
Warm a solution of fatty acid-free BSA in DMEM to 37°C.
-
Add the this compound stock solution to the warm BSA-containing medium while vortexing to achieve the desired final concentrations (e.g., 10, 50, 100 µM). The final ethanol concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent toxicity.
-
-
Treatment of Adipocytes:
-
On Day 8-10 of differentiation, when mature adipocytes are present, replace the maintenance medium with the prepared this compound-containing medium.
-
Include a vehicle control group treated with the same concentration of ethanol-BSA complex without this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Protocol 3: Oil Red O Staining for Lipid Accumulation
This protocol allows for the visualization and quantification of intracellular lipid droplets in adipocytes.
Materials:
-
Treated and control adipocytes in culture plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Isopropanol
-
Distilled water
Procedure:
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin and incubating for 30-60 minutes at room temperature.
-
-
Staining:
-
Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 3 parts stock to 2 parts water). Allow the solution to sit for 10 minutes and then filter it to remove any precipitate.
-
Wash the fixed cells twice with distilled water.
-
Add the filtered Oil Red O working solution to the cells and incubate for 10-20 minutes at room temperature.
-
-
Washing and Visualization:
-
Gently wash the cells with distilled water several times until the water runs clear.
-
The intracellular lipid droplets will be stained red and can be visualized under a microscope.
-
-
Quantification (Optional):
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol eluate to a 96-well plate and measure the absorbance at a wavelength of 490-520 nm.
-
Mandatory Visualization
Caption: Experimental workflow for treating adipocytes with this compound.
Caption: Proposed signaling pathway of this compound in adipocytes.
References
- 1. cis9, trans11-Conjugated Linoleic Acid Differentiates Mouse 3T3-L1 Preadipocytes into Mature Small Adipocytes through Induction of Peroxisome Proliferator-activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated Linoleic Acid in Humans: Regulation of Adiposity and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Atherosclerosis with c9,t11-CLA in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid with various reported biological activities. The cis-9, trans-11 (c9,t11-CLA) isomer, also known as rumenic acid, is the most abundant naturally occurring CLA, primarily found in ruminant fats.[1][2] Research in various animal models suggests that this compound may have atheroprotective properties, although findings can be inconsistent across species and experimental designs.[3] These application notes provide an overview of common animal models and detailed protocols for investigating the effects of this compound on atherosclerosis.
Animal Models for this compound and Atherosclerosis Research
The selection of an appropriate animal model is critical for studying atherosclerosis. Mice, rabbits, and hamsters are the most frequently used models in this context, each with distinct advantages and limitations.[2][4]
-
Mouse Models: Genetically modified mice, particularly Apolipoprotein E-deficient (ApoE-/-) and LDL-receptor deficient (LDLr-/-) mice, are widely used because they rapidly develop atherosclerotic plaques that mimic aspects of human disease, especially when fed a high-fat, high-cholesterol "Western" diet.[1][4][5] The C57Bl/6 strain is a common background for these genetic modifications due to its susceptibility to diet-induced obesity and atherosclerosis.[5]
-
Rabbit Models: Rabbits are highly sensitive to dietary cholesterol and develop atherosclerotic lesions that are histologically similar to human plaques.[6][7][8] New Zealand White rabbits are a common choice for these studies.[6]
-
Hamster Models: Hamsters, particularly the Syrian Golden hamster, are a useful model because their lipoprotein metabolism is more similar to humans than that of mice, carrying cholesterol in VLDL and LDL particles.[9] They develop early, fatty-streak-like lesions in response to atherogenic diets.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key atherosclerotic and metabolic parameters as reported in various animal studies.
Table 1: Effects of this compound on Atherosclerotic Lesion Development
| Animal Model | Diet and Treatment | Duration | Aortic Lesion Area/Severity | Citation |
| ApoE-/- Mice | Western Diet (0.15% cholesterol) + this compound | 12 weeks | Impaired lesion development | [1] |
| ApoE/LDLR-/- Mice | Control Diet + CLA (isomer mix not specified) | Not specified | No effect on lesion area | [10] |
| Hamsters | High-fat, high-cholesterol diet + 1% this compound | Not specified | Fewer sections with fatty streak lesions (not statistically significant) | [11] |
| Hyperlipidemic Hamsters | Butter fat diet + 1% this compound rich oil | 12 weeks | 30-45% reduction in aortic lipid deposition | [[“]] |
| Rabbits | 0.2% Cholesterol diet + 0.05% CLA | Not specified | 20% reduction in aortic arch atherosclerosis | [13] |
| Rabbits | 0.1% Cholesterol diet + 0.5 g/day CLA | 22 weeks | Less atherosclerosis observed | [7] |
Table 2: Effects of this compound on Plasma Lipid Profiles
| Animal Model | Diet and Treatment | Duration | Total Cholesterol | LDL-C | HDL-C | Triglycerides (TG) | Citation |
| Hamsters | High-fat, high-cholesterol diet + 1% this compound | Not specified | No significant effect | No significant effect | No significant effect | No significant difference from LA control | [11] |
| Hamsters | Chow-based, high-fat, cholesterol diet + 1% this compound | Not specified | No significant effect | No significant effect | No significant effect | No significant effect | [14] |
| Hyperlipidemic Hamsters | Butter fat diet + 1% this compound rich oil | 12 weeks | Reduced non-HDL-to-HDL-cholesterol ratio | Not specified | Not specified | Not specified | [[“]] |
| Rabbits | 0.1% Cholesterol diet + 0.5 g/day CLA | 12 weeks | Markedly lower | Markedly lower | Not specified | Markedly lower | [7] |
| ApoE-deficient Mice (diabetic) | Diet + 0.9% this compound | Not specified | No significant effect | Not specified | Increased | Decreased | [3] |
Experimental Protocols
Protocol 1: Atherosclerosis Induction and Regression in ApoE-/- Mice
This protocol is based on studies demonstrating the atheroprotective effects of this compound.[1][15]
1. Animal Model:
- Species: Mouse
- Strain: Apolipoprotein E-deficient (ApoE-/-) on a C57Bl/6 background.
- Age: 8-10 weeks at the start of the study.
2. Diet and Treatment Groups:
- Atherosclerosis Induction (8 weeks): All mice are fed a Western-type diet containing 21% fat and 0.15-1% cholesterol to induce atherosclerotic lesions.[1][15]
- Treatment Phase (8-12 weeks): After the induction phase, randomize mice into the following groups (n=10-15 per group):
- Control Group: Continue on the Western diet supplemented with 1% saturated fat or linoleic acid.[1][15]
- This compound Group: Continue on the Western diet supplemented with 1% this compound.
- (Optional) t10,c12-CLA Group: Continue on the Western diet supplemented with 1% t10,c12-CLA to study isomer-specific effects.[1]
3. Assessment of Atherosclerosis:
- At the end of the treatment phase, euthanize mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
- Dissect the entire aorta from the heart to the iliac bifurcation.
- En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-laden lesions. Capture images and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
- Aortic Root Sectioning: Embed the proximal aorta (aortic root) in OCT compound, freeze, and prepare serial cryosections.
- Stain sections with Oil Red O for lesion area quantification and with specific antibodies for immunohistochemical analysis (e.g., Mac-2/Galectin-3 for macrophages, CD36 for scavenger receptors).[1][15]
4. Biochemical Analysis:
- Collect blood via cardiac puncture at the time of euthanasia.
- Separate plasma and measure total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic kits.
Protocol 2: Atherosclerosis Prevention in Hyperlipidemic Hamsters
This protocol is adapted from studies investigating the preventive effects of this compound on early atherosclerosis.[11][[“]]
1. Animal Model:
- Species: Hamster
- Strain: Syrian Golden.
2. Diet and Treatment Groups (12 weeks):
- Randomize hamsters into the following dietary groups (n=10-15 per group):
- Control Group: A high-fat, high-cholesterol diet (e.g., 20% butter fat, 0.1% cholesterol) supplemented with 1% linoleic acid.[11][[“]]
- This compound Group: The same high-fat, high-cholesterol diet supplemented with 1% this compound.
3. Assessment of Atherosclerosis:
- At the end of the 12-week period, euthanize the hamsters.
- Perfuse the aorta and heart with PBS and a fixative.
- Dissect the ascending aorta and aortic arch.
- Embed the tissue in paraffin or OCT for sectioning.
- Stain serial cross-sections with Oil Red O.
- Quantify atherosclerosis by counting the number of aortic cross-sections containing Oil Red O-stained intimal lesions.[11]
4. Biochemical and Gene Expression Analysis:
- Collect blood for plasma lipid profile analysis as described in Protocol 1.
- Harvest the aorta and snap-freeze in liquid nitrogen for gene expression analysis.
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation and lipid metabolism (e.g., TNF-α, IL-1β, VCAM-1, ABCA1).[[“]]
Signaling Pathways and Mechanisms
Studies suggest that this compound exerts its atheroprotective effects through modulation of inflammatory and metabolic signaling pathways. A key mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[15][16]
-
PPAR Activation: As a ligand for PPARs, this compound can increase the expression of these nuclear receptors.[15][16]
-
PPARγ activation in macrophages can lead to decreased expression of the scavenger receptor CD36, reducing lipid uptake and foam cell formation.[15] It also promotes an anti-inflammatory M2 macrophage phenotype.[1]
-
PPARα activation can influence lipid metabolism and reduce the expression of pro-inflammatory genes.[15]
-
-
Anti-inflammatory Effects: this compound has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β and downregulate adhesion molecules such as VCAM-1.[1][[“]] This may be linked to the inhibition of the NF-κB signaling pathway.[3][17]
-
IL-10 Signaling: The atheroprotective effects may also be mediated by enhancing the IL-10 anti-inflammatory signaling pathway, leading to increased phosphorylation of STAT3 and subsequent reduction of TNF-α.[1]
Visualizations
Caption: Experimental workflow for studying this compound in ApoE-/- mice.
References
- 1. Atheroprotective effects of conjugated linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated linoleic acid and atherosclerosis: studies in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugated linoleic acid modulation of risk factors associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 6. Influence of conjugated linoleic acid (CLA) on establishment and progression of atherosclerosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acid and atherosclerosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. jpccr.eu [jpccr.eu]
- 11. Effect of conjugated linoleic acid isomers on lipoproteins and atherosclerosis in the Syrian Golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Influence of graded levels of conjugated linoleic acid (CLA) on experimental atherosclerosis in rabbits [agris.fao.org]
- 14. cambridge.org [cambridge.org]
- 15. Profound resolution of early atherosclerosis with conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regression of pre-established atherosclerosis in the apoE-/- mouse by conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for Separating c9,t11 and t10,c12-CLA Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. The two most biologically active and studied isomers are cis-9, trans-11 (c9,t11-CLA) and trans-10, cis-12 (t10,c12-CLA). These isomers exhibit distinct physiological effects, making their accurate separation and quantification critical for research in nutrition, pharmacology, and drug development. This document provides detailed application notes and protocols for the primary analytical techniques used to separate these key CLA isomers.
The principal methods for separating CLA isomers involve high-resolution capillary gas chromatography (GC) and silver-ion high-performance liquid chromatography (Ag+-HPLC).[1][2] While GC is a widely used technique, it may not completely resolve all naturally occurring CLA isomers on its own.[3] For more complex mixtures or when higher resolution is required, Ag+-HPLC is often the preferred method due to its superior ability to separate isomers based on the configuration of their double bonds.[2][3][4] Often, a combination of both techniques provides the most comprehensive analysis.[2][3]
General Sample Preparation: Lipid Extraction and Methylation
Prior to chromatographic analysis, lipids must be extracted from the sample matrix and derivatized, typically to fatty acid methyl esters (FAMEs), especially for GC analysis.
Protocol 1: Lipid Extraction from Biological Matrices
This protocol is a general guideline for extracting lipids from tissues, milk, or cell cultures.
Materials:
-
Sample (e.g., 50-100 mg of tissue, 0.2-0.5 mL of milk).[5]
-
Hexane/Isopropanol (3:2, v/v) mixture.[6]
-
0.47 M Sodium Sulfate (Na₂SO₄) solution.[6]
-
Homogenizer (e.g., Ultra-Turrax).[6]
-
Rotary evaporator.
Procedure:
-
Homogenize the sample in a hexane/isopropanol (3:2, v/v) mixture. For approximately 10g of a meat sample, 80 mL of the solvent mixture can be used.[6]
-
Remove solid particles via vacuum filtration. Rinse the filter with the solvent mixture to ensure complete transfer.[6]
-
Clarify the liquid phase by extracting with a 0.47 M sodium sulfate solution to remove soluble non-lipid components.[6]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[6][7]
-
Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.[6][7]
-
Redissolve the lipid extract in a known volume of hexane for storage or immediate derivatization.[6]
Protocol 2: Transesterification (Methylation) to FAMEs
This alkali-catalyzed method is commonly used to prepare FAMEs for GC analysis while minimizing isomerization.[6]
Materials:
-
Lipid extract (up to 50 mg).[7]
-
Dry Toluene.[7]
-
0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol.[7]
-
Glacial Acetic Acid.[7]
-
Hexane.
-
Water.
Procedure:
-
Dissolve the lipid extract (up to 50 mg) in 1 mL of dry toluene in a test tube.[7]
-
Add 2 mL of 0.5 M sodium methoxide in methanol.[7]
-
Incubate the solution at 50°C for 10 minutes.[7]
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[7]
-
Add 5 mL of water.[7]
-
Extract the FAMEs into hexane by adding 5 mL of hexane, vortexing, and collecting the upper hexane layer. Repeat the extraction.[7]
-
Pool the hexane layers and dry them over anhydrous sodium sulfate.[7]
-
The resulting FAME solution in hexane is ready for GC analysis.
Gas Chromatography (GC-FID) for CLA Isomer Separation
GC with long, highly polar capillary columns is the most common method for analyzing CLA isomers.[2][7] The use of columns coated with a high percentage of cyanopropyl siloxane is essential for achieving adequate separation.[1][6]
Protocol 3: GC-FID Analysis of c9,t11 and t10,c12-CLA FAMEs
Instrumentation & Columns:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[1]
-
Column: A highly polar 100 m x 0.25 mm i.d. capillary column with a 0.20-0.25 µm film thickness is recommended (e.g., CP-Sil 88, SP-2560, or BPX70).[1][6][7] Using even longer columns (up to 200 m) can further enhance resolution.
Table 1: GC-FID Operating Conditions for CLA Isomer Analysis
| Parameter | Condition 1 (General) | Condition 2 (Fast GC) | Source(s) |
| Column | 100 m x 0.25 mm, 0.20 µm film (CP Sil 88) | 15 m x 0.10 mm, 0.08 µm film (SLB-IL111) | [1][8] |
| Injector Temp. | 250°C | 250°C | [1] |
| Detector Temp. | 250°C | 250°C | [1] |
| Oven Program | Isothermal at 175-190°C | Isothermal at 168°C | [1][8] |
| Carrier Gas | Helium at 28 psi head pressure | Hydrogen | [1] |
| Split Ratio | 50:1 | 50:1 | [1] |
| Injection Vol. | 1 µL | 1 µL | [1] |
Procedure:
-
Prepare FAME standards for this compound and t10,c12-CLA to determine retention times.
-
Inject 1 µL of the prepared sample FAMEs into the GC system.[1]
-
Run the analysis using the specified temperature program. An isothermal run is often sufficient.[1][8]
-
Identify the c9,t11 and t10,c12 isomer peaks by comparing their retention times to those of the standards.[1]
-
Quantify the isomers using an internal standard (e.g., heptadecanoic acid) and calculating the peak areas.[1]
Table 2: Example GC Elution Order of Key Fatty Acids
| Peak No. | Compound | Expected Elution |
| 1 | C16:0 (Palmitic Acid) | Early |
| 2 | C18:0 (Stearic Acid) | Intermediate |
| 3 | C18:1 (Oleic Acid) | Intermediate |
| 4 | C18:2 (Linoleic Acid) | Intermediate |
| 5 | This compound | Late |
| 6 | t10,c12-CLA | Late (after c9,t11) |
Note: The exact retention times and elution order can vary based on the specific column and conditions used.
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
Ag+-HPLC provides excellent separation of CLA isomers, differentiating them based on both geometric (cis/trans) and positional configurations.[4][9] It separates CLA isomers into groups: trans,trans isomers elute first, followed by cis,trans or trans,cis isomers, and finally cis,cis isomers.[4] This technique can be used for direct analysis of underivatized CLA isomers.[5]
Protocol 4: Ag+-HPLC-UV Analysis of CLA Isomers
Instrumentation & Columns:
-
HPLC System: With a UV or Photodiode Array (DAD) detector.[5]
-
Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm). Using multiple columns in series can improve resolution.[5][10]
-
Detector: Set to 233 nm, the characteristic absorbance wavelength for conjugated double bonds.[10]
Table 3: Ag+-HPLC Operating Conditions for CLA Isomer Analysis
| Parameter | Condition | Source(s) |
| Column(s) | Two ChromSpher 5 Lipids columns (250 x 4.6 mm) in series | [5] |
| Mobile Phase | 0.0125% Acetonitrile and 1.6% Acetic Acid in Hexane | [5] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | UV at 233 nm | [10] |
| Injection Vol. | 5-40 µL | [10] |
Procedure:
-
Prepare the mobile phase. Note that the low solubility of acetonitrile in hexane requires thorough mixing and can cause retention time drift over successive runs.[9]
-
Equilibrate the column with the mobile phase for at least 30 minutes before injection.[10]
-
Dissolve the lipid extract (containing free fatty acids or FAMEs) in hexane.
-
Inject the sample onto the Ag+-HPLC system.
-
Monitor the elution profile at 233 nm.
-
Identify peaks based on the known elution order (trans,trans < cis/trans < cis,cis) and by comparing with pure standards. Within the cis/trans group, the t10,c12 isomer typically elutes after the c9,t11 isomer.
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of CLA isomers.
Logical Relationship of Analytical Techniques
Caption: Relationship between GC and Ag+-HPLC for CLA analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. aocs.org [aocs.org]
- 8. scielo.br [scielo.br]
- 9. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ods.od.nih.gov [ods.od.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of c9,t11-Conjugated Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of the cis-9, trans-11 isomer of conjugated linoleic acid (c9,t11-CLA) using gas chromatography-mass spectrometry (GC-MS). The following sections detail the necessary protocols for sample preparation, derivatization, and the specific instrumental conditions required for accurate quantification and identification.
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid. The this compound isomer, in particular, is the most abundant in natural products and has been the subject of extensive research due to its potential therapeutic properties.[1] Accurate and reliable analytical methods are crucial for determining the concentration and purity of this compound in various matrices, including food, biological tissues, and pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of fatty acid isomers, offering high resolution and sensitivity.[2]
Experimental Protocols
A critical step in the analysis of this compound is the conversion of the fatty acids into their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This derivatization process increases the volatility of the analytes, making them amenable to gas chromatography.
Lipid Extraction
For samples where this compound is present in a complex matrix (e.g., tissues, food products), an initial lipid extraction is required.
Protocol: Lipid Extraction from Biological Samples
-
Homogenize the sample (e.g., 1g of tissue) in a suitable solvent system. A common mixture is isopropanol and hexane.
-
To 6 mL of the sample supernatant, add 60 µL of an internal standard solution (e.g., heptadecanoic acid, 6.44 mg/10 mL hexane) and 12 mL of isopropanol.[3] Vigorously shake the mixture.
-
Add 9 mL of hexane and shake for an additional 3 minutes.[3]
-
Centrifuge the mixture at 4000 rpm for 5 minutes at 5°C to separate the phases.[3]
-
Collect the upper hexane layer, which contains the lipid fraction.
-
Pass the hexane layer through anhydrous sodium sulfate to remove any residual water.[4]
-
Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 30-70°C.[3][4] The resulting lipid extract is ready for derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Base-catalyzed methylation is recommended for esterified lipids to prevent isomerization of the CLA.[4]
Protocol: Base-Catalyzed Methylation
-
Dissolve the lipid extract (up to 50 mg) in 1 mL of dry toluene in a test tube.[4]
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[4]
-
Incubate the mixture at 50°C for 10 minutes.[4]
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[4]
-
Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.[4]
-
Pool the hexane layers and dry over anhydrous sodium sulfate.[4]
-
Filter and evaporate the solvent under reduced pressure.[4]
-
Reconstitute the FAMEs in a suitable volatile solvent (e.g., hexane, dichloromethane) for GC-MS analysis.[4][5]
An alternative method using boron trifluoride in methanol is also commonly employed.
Protocol: Boron Trifluoride-Methanol Derivatization
-
To the dried lipid fraction, add 100 µL of 1N methanolic sodium hydroxide and heat at 70°C for 15 minutes.[3]
-
Cool the sample and add 200 µL of 14% boron trifluoride in methanol.[3]
-
Incubate at room temperature for 30 minutes.[3]
-
Add 0.2 mL of hexane and 0.1 mL of water, vortex thoroughly, and centrifuge at 1000 rpm for 5 minutes.[3]
-
The upper organic layer containing the FAMEs is collected for GC-MS analysis.[3]
GC-MS Analysis
The separation of CLA isomers requires a highly polar capillary column.
Instrumental Conditions
The following table summarizes typical GC-MS conditions for the analysis of this compound FAMEs.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| GC System | Hewlett-Packard 5890 or equivalent[3] | Chrompack CP 9000 or equivalent[6] | Not Specified |
| Column | CP-Sil 88 (100 m x 0.25 mm i.d., 0.20 µm film)[3] | CP-Sil 88 (100 m x 0.25 mm i.d.)[6] | SLB-IL111 (200 m x 0.25 mm I.D., 0.20 µm)[7] |
| Injector Temp. | 250°C[3] | 270°C[6] | 250°C[7] |
| Oven Program | Isothermal at 190°C[3] | 130°C to 225°C at 2°C/min, hold for 20 min[6] | Isothermal at 150°C[7] |
| Carrier Gas | Helium at 28 psi head pressure[3] | Helium at 230 kPa[6] | Hydrogen[7] |
| Injection Mode | Split (1:50)[3] | Split (16:1)[6] | Split (50:1)[7] |
| Detector | Flame Ionization Detector (FID) at 250°C[3] | Flame Ionization Detector (FID) at 270°C[6] | Flame Ionization Detector (FID) at 250°C[7] |
| MS Detector | (If coupled to MS) Standard electron ionization (EI) at 70 eV | (If coupled to MS) Standard electron ionization (EI) at 70 eV | (If coupled to MS) Standard electron ionization (EI) at 70 eV |
Note: While some references specify FID, these GC conditions are directly applicable to a GC-MS system by coupling the GC to a mass spectrometer.
Data Presentation
Quantitative analysis of this compound can be performed using an internal standard method. Heptadecanoic acid (C17:0) is a suitable internal standard as it is not typically present in the samples of interest.[3] The concentration of this compound is calculated by comparing its peak area to that of the internal standard.
| Parameter | Value | Reference |
| Recovery Rate (this compound) | 88.01% - 89.76% | [8][9] |
| Coefficient of Variation (this compound) | 4.62% | [8][9] |
| Response Factor (vs. Heptadecanoic acid) | 0.96 | [3] |
Visualization of Protocols
The following diagrams illustrate the experimental workflow and the logical steps involved in the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical steps in the GC-MS analysis of this compound.
References
- 1. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. aocs.org [aocs.org]
- 5. uoguelph.ca [uoguelph.ca]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. GC Analysis of Conjugated Linoleic Acid (CLA) FAME Isomers on SLB®-IL111 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 8. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing c9,t11-CLA Enriched Diets for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and application of diets enriched with the cis-9, trans-11 isomer of conjugated linoleic acid (c9,t11-CLA) for rodent-based research. These guidelines are intended to ensure consistency and reproducibility in studies investigating the physiological effects of this compound.
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. The this compound isomer, also known as rumenic acid, is the most prevalent isomer found in natural sources such as dairy products and meat from ruminant animals.[1][2] Research in rodent models has demonstrated a range of biological activities for this compound, including anti-inflammatory, anti-carcinogenic, and insulin-sensitizing properties.[2][3] These attributes make it a significant compound of interest in nutritional science and drug development. In contrast, the t10,c12-CLA isomer has been associated with fat loss but also with adverse effects like insulin resistance and hepatic steatosis in mice.[2] Therefore, precise preparation of isomer-specific diets is critical for elucidating the distinct biological roles of this compound.
Quantitative Data Summary
The following tables summarize typical diet compositions used in rodent studies investigating this compound. It is crucial to maintain isocaloric and isonitrogenous diets between control and experimental groups to attribute any observed effects to the CLA isomer specifically.
Table 1: Example of a this compound Enriched Diet Formulation for Mice
| Component | Control Diet (% w/w) | This compound Diet (% w/w) |
| Base Diet | 95.0 | 94.5 |
| Fat Source (e.g., Soybean Oil) | 5.0 | 4.5 |
| This compound Isomer | 0.0 | 0.5 |
| Total | 100.0 | 100.0 |
Note: This formulation is based on studies using a 0.5% CLA supplement.[4][5][6] The base diet should be a standard rodent chow formulation like AIN-93G. The fat source in the control diet is adjusted to ensure both diets are isocaloric.
Table 2: Example of High-Fat Diet Formulations with this compound for Rats
| Component | High-Fat Control Diet (% kcal) | High-Fat + this compound Diet (% kcal) |
| Protein | 20 | 20 |
| Carbohydrate | 35 | 35 |
| Fat | 45 | 45 |
| This compound (% of total fat) | 0 | ~2.2% (provides 1% of total diet) |
Note: This composition is adapted from studies investigating the effects of CLA in the context of a high-fat diet.[7] The percentage of CLA is often reported as a percentage of the total diet by weight.
Experimental Protocols
Protocol for Preparation of this compound Enriched Diet
This protocol describes the preparation of a purified, powdered diet.
Materials:
-
Standard purified rodent diet powder (e.g., AIN-93G)
-
This compound oil (high purity, >80%)
-
Control oil (e.g., soybean oil, corn oil, or olive oil)
-
Blender or feed mixer
-
Weighing scale
-
Storage containers (airtight, light-protected)
Procedure:
-
Calculate Diet Composition: Determine the total amount of diet required for the study. Based on the desired percentage of this compound (e.g., 0.5% w/w), calculate the required weights of the base diet powder, this compound oil, and control oil.
-
Prepare Control Diet:
-
Weigh the appropriate amount of base diet powder.
-
In a separate container, weigh the required amount of control oil.
-
In a mixer, slowly add the control oil to the diet powder while mixing continuously to ensure even distribution. Mix for 15-20 minutes.
-
-
Prepare this compound Enriched Diet:
-
Weigh the appropriate amount of base diet powder.
-
In a separate container, weigh the required amount of this compound oil and any additional control oil needed to maintain an isocaloric diet.
-
In a clean mixer, slowly add the oil mixture to the diet powder while mixing continuously. Mix for 15-20 minutes to ensure homogeneity.
-
-
Storage:
-
Store the prepared diets in airtight, light-protected containers.
-
Refrigerate at 4°C to minimize oxidation of the fatty acids.
-
It is recommended to prepare fresh diets weekly or bi-weekly.
-
-
Quality Control: A small sample of the diet can be taken for fatty acid analysis using gas chromatography to confirm the concentration and purity of the this compound isomer.
Experimental Workflow for a Rodent Feeding Study
This protocol outlines a typical workflow for a study investigating the effects of a this compound enriched diet.
Procedure:
-
Animal Acclimation: Upon arrival, house the rodents (e.g., C57BL/6J mice or Wistar rats) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week. Provide standard chow and water ad libitum.
-
Randomization: After acclimation, randomly assign the animals to the different dietary groups (e.g., Control Diet, this compound Diet).
-
Dietary Intervention: Replace the standard chow with the respective experimental diets. Provide the diets and water ad libitum for the duration of the study (e.g., 4 to 12 weeks).
-
Monitoring:
-
Monitor food intake and body weight regularly (e.g., weekly).
-
Observe the general health of the animals daily.
-
-
Sample Collection: At the end of the study period, euthanize the animals according to approved protocols. Collect blood and tissues (e.g., liver, adipose tissue, muscle) for subsequent analysis.
-
Analysis: Perform relevant analyses, which may include:
-
Serum analysis for glucose, insulin, and lipid profiles.
-
Histological examination of tissues.
-
Gene and protein expression analysis in target tissues.
-
Fatty acid composition analysis of tissues.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for a rodent study with a this compound enriched diet.
Signaling Pathway of this compound in Ameliorating Steatosis
Caption: this compound activates the Nrf2 pathway to ameliorate steatosis.[8][9]
Anti-inflammatory Signaling of this compound in Adipose Tissue
Caption: Anti-inflammatory effects of this compound in adipose tissue.[3]
References
- 1. A single dose of c9,t11 or t10,c12 conjugated linoleic acid isomers perturbs vitamin A metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary Conjugated Linoleic Acid Reduces Body Weight and Fat in Snord116m+/p− and Snord116m−/p− Mouse Models of Prader–Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary CLA decreased weight loss and extended survival following the onset of kidney failure in NZB/W F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maternal high-fat diet-induced programing of gut taste receptor and inflammatory gene expression in rat offspring is ameliorated by CLA supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c9,t11-Conjugated linoleic acid ameliorates steatosis by modulating mitochondrial uncoupling and Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c9,t11-Conjugated linoleic acid ameliorates steatosis by modulating mitochondrial uncoupling and Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation and Purification of c9,t11-CLA from Dairy Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the isolation and purification of the cis-9, trans-11 isomer of conjugated linoleic acid (c9,t11-CLA), also known as rumenic acid, from dairy products. The protocols outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for experimental and developmental purposes.
The this compound isomer is the most prevalent form of CLA found in ruminant-derived foods and is of significant interest due to its potential biological activities.[1][2][3] Accurate and efficient isolation of this specific isomer is crucial for in-depth study and application. The following sections detail the necessary steps, from initial lipid extraction to final purification, and present expected yields and purity levels based on reported data.
Data Presentation: Quantitative Analysis of this compound in Dairy Products
The concentration of this compound can vary significantly among different dairy products, influenced by factors such as animal diet, season, and processing methods.[4] The tables below summarize representative quantitative data for this compound content.
Table 1: Concentration of this compound in Various Dairy Products
| Dairy Product | This compound Concentration (% of total CLA) | Total CLA Concentration (mg/g of fat) | Reference |
| Cheese | 78 - 84% | 5.3 - 15.8 | [5][6] |
| Butter | Not specified, but a primary source | 7.22 | [7] |
| Milk | Not specified, but a primary source | Not specified | [7] |
| Yogurt | Not specified | 4.00 | [7] |
Table 2: Recovery and Purity of this compound Using Different Purification Techniques
| Purification Method | Starting Material | Purity Achieved | Recovery Rate | Reference |
| Urea Complexation | Butter | >10-fold increase in concentration | Not Specified | [8] |
| Ag+-HPLC | Cheese FAMEs | High-resolution separation of isomers | Not Specified | [5] |
| Ag+-SPE | Milk Fat FAMEs | Effective fractionation for further analysis | Improved separation over Ag+-TLC | [9] |
Experimental Protocols
The following protocols provide a comprehensive workflow for the isolation and purification of this compound from dairy products. The process involves three main stages:
-
Lipid Extraction and Saponification: To isolate total lipids and hydrolyze them into free fatty acids (FFAs).
-
Fatty Acid Methylation (FAMEs Preparation): To convert FFAs into their more volatile methyl esters for chromatographic analysis.
-
Chromatographic Purification: To separate the this compound isomer from other fatty acids.
Protocol 1: Lipid Extraction and Saponification from Dairy Products
This protocol is adapted for general dairy products like milk, butter, and cheese.
Materials:
-
Dairy product sample (e.g., 2-3 g of butter or cheese, 50-100 mg for analysis)
-
Petroleum ether/diethyl ether (1:1, v/v) or Methylene chloride-methanol (4:1, v/v)
-
0.5 M alcoholic potassium hydroxide (KOH)
-
Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux condenser
Procedure:
-
Homogenization: Homogenize the dairy sample if it is solid (e.g., cheese).
-
Lipid Extraction:
-
Drying and Evaporation: Dry the combined organic extract over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.
-
Saponification:
-
Weigh approximately 2-3 g of the extracted fat into a round bottom flask.
-
Add 25 ml of 0.5 M alcoholic KOH.[11]
-
Boil the mixture under a reflux condenser for one hour to ensure complete saponification.[11]
-
Cool the flask to room temperature. The resulting solution contains the potassium salts of the fatty acids (soap).
-
-
Acidification and FFA Extraction:
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)
FAMEs are prepared for analysis by Gas Chromatography (GC) and for purification by Ag+-SPE and Ag+-HPLC.
Materials:
-
Total FFA mixture from Protocol 1
-
Sodium methoxide (NaOCH3) in methanol (e.g., 0.5 M) or Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure using Sodium Methoxide:
-
Dissolve the FFA extract in a known volume of hexane.
-
Add a solution of NaOCH3 in methanol and agitate for 30 minutes at room temperature.[6]
-
Stop the reaction by adding a saturated NaCl solution.
-
Separate the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with distilled water until neutral pH is achieved.[6]
-
Dry the FAMEs solution over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis or further purification.
Protocol 3: Purification of this compound FAMEs using Silver-Ion Solid-Phase Extraction (Ag+-SPE)
This protocol provides a fractionation of FAMEs based on the degree of unsaturation and double bond configuration, which is a crucial step for isolating CLA isomers.[9]
Materials:
-
Ag+-SPE cartridges
-
FAMEs sample from Protocol 2 dissolved in hexane
-
Series of elution solvents (e.g., hexane, acetone in hexane, acetonitrile in hexane)
-
Collection vials
Procedure:
-
Cartridge Conditioning: Condition the Ag+-SPE cartridge according to the manufacturer's instructions, typically with hexane.
-
Sample Loading: Load the FAMEs sample (dissolved in a minimal amount of hexane) onto the cartridge.
-
Fraction Elution: Elute different fatty acid fractions using a stepwise gradient of solvents with increasing polarity. A typical elution sequence might be:
-
Fraction 1 (Saturated FAMEs): Elute with hexane.
-
Fraction 2 (trans-Monounsaturated and t,t-CLA FAMEs): Elute with a low percentage of acetone or acetonitrile in hexane.
-
Fraction 3 (cis-Monounsaturated and c,t-CLA FAMEs): Elute with a higher percentage of acetone or acetonitrile in hexane. The this compound will be in this fraction.
-
Fraction 4 (Di-unsaturated FAMEs): Elute with a further increased concentration of the polar solvent.
-
-
Fraction Analysis: Analyze each fraction by GC to identify the one containing the highest concentration of this compound.
-
Solvent Evaporation: Evaporate the solvent from the desired fraction to obtain the enriched this compound FAMEs.
Protocol 4: High-Purity Isolation of this compound by Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
For the highest purity, Ag+-HPLC is the method of choice for separating individual CLA isomers.[5][13]
Materials:
-
Ag+-HPLC column(s)
-
HPLC system with a UV detector (set to 234 nm for conjugated double bonds)
-
Enriched this compound fraction from Ag+-SPE (or total FAMEs)
-
Mobile phase: A typical mobile phase is a very low percentage of acetonitrile in hexane, often with a small amount of acetic acid.[12]
Procedure:
-
Sample Preparation: Dissolve the enriched FAME fraction in the mobile phase.
-
HPLC Analysis and Fractionation:
-
Purity Confirmation: Re-analyze the collected fraction by GC to confirm its purity.
-
Solvent Removal: Evaporate the mobile phase to obtain the purified this compound FAME. If the free fatty acid form is required, the FAME can be saponified and then re-acidified as described in Protocol 1.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for isolating and purifying this compound from dairy products.
References
- 1. Identification and analysis of conjugated linoleic acid isomers (CLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of variation in cis-9, trans-11 conjugated linoleic acid (CLA) in milk fat of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Identification of conjugated linoleic acid isomers in cheese by gas chromatography, silver ion high performance liquid chromatography and mass spectral reconstructed ion profiles. Comparison of chromatographic elution sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contents of conjugated linoleic acid isomers in ruminant-derived foods and estimation of their contribution to daily intake in Portugal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dietary c9,t11-conjugated linoleic acid enriched from butter reduces breast cancer progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combining Results of Two GC Separations Partly Achieves Determination of All cis and trans 16:1, 18:1, 18:2 and 18:3 Except CLA Isomers of Milk Fat as Demonstrated Using Ag-Ion SPE Fractionation - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 13. Preparation, separation, and confirmation of the eight geometrical cis/trans conjugated linoleic acid isomers 8,10- through 11,13-18:2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Conjugated Linoleic Acid (CLA) Isomers Using Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid that exhibit a range of biological activities, making them a subject of intense research in nutrition and drug development. The precise separation and quantification of individual CLA isomers are crucial for understanding their specific physiological effects. Silver-ion high-performance liquid chromatography (Ag+-HPLC) has emerged as a powerful analytical technique for the high-resolution separation of CLA isomers. This application note provides a detailed protocol for the separation of CLA isomers from biological samples and commercial preparations using Ag+-HPLC, including sample preparation, chromatographic conditions, and data analysis.
Introduction
Conjugated linoleic acid (CLA) refers to a mixture of isomers of octadecadienoic acid (C18:2) with conjugated double bonds.[1] These isomers, found predominantly in dairy products and meat from ruminant animals, have garnered significant attention for their potential health benefits. The biological activity of CLA is isomer-specific, with the cis-9, trans-11 and trans-10, cis-12 isomers being the most studied. Therefore, accurate methods for the separation and quantification of individual CLA isomers are essential.
Silver-ion HPLC (Ag+-HPLC) is a highly effective technique for resolving complex mixtures of CLA isomers.[2][3] The separation principle relies on the reversible interaction between the π-electrons of the double bonds in the fatty acid chains and silver ions immobilized on the stationary phase.[4][5] This interaction allows for the separation of isomers based on the number, position, and geometry of their double bonds.[6] Generally, trans,trans isomers elute first, followed by cis,trans or trans,cis isomers, and finally cis,cis isomers.[7][8] Within each geometric group, positional isomers can also be resolved.[7]
This application note details a robust Ag+-HPLC method for the high-resolution separation of CLA isomers, providing researchers with a practical guide for their analysis.
Experimental Protocols
Sample Preparation (Hydrolysis of Biological Samples)
This protocol is adapted for the extraction of total fatty acids, including CLA isomers, from biological tissues and fluids.[8][9]
-
Sample Aliquoting: To 50–100 mg of tissue (e.g., muscle, liver, adipose) or 0.2–0.5 mL of fluid (e.g., milk, plasma), add a known amount of an appropriate internal standard.[9]
-
Alkaline Hydrolysis: Add 1 mL of 1M KOH in methanol and 1 mL of 2M KOH in water to the sample.[9] For lyophilized samples, hydrolysis can be performed with 2M NaOH at 80-85°C for 30-35 minutes in sealed tubes.[8][10] For room temperature hydrolysis, flush the mixture with an inert gas (e.g., argon) and leave it overnight.[9]
-
Acidification: After hydrolysis, add 1.5 mL of water and acidify the solution to a pH of approximately 2 with 6M HCl.[9]
-
Extraction: Extract the free fatty acids with dichloromethane (4 x 1.5 mL).[9]
-
Solvent Evaporation: Remove the organic solvent under a stream of argon or nitrogen.[8][9]
-
Reconstitution: Re-dissolve the residue in the HPLC mobile phase or an appropriate solvent like hexane for injection.[8][9]
Ag+-HPLC Chromatographic Conditions
The following tables summarize typical chromatographic conditions for the separation of CLA isomers. The use of multiple columns in series can significantly improve the resolution of closely eluting isomers.[11]
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column(s) | One or two ChromSpher 5 Lipids columns (250 x 4.6 mm, 5 µm) in series.[8][9] |
| Guard Column | 10 x 3 mm with the same stationary phase.[8] |
| Column Temperature | 25°C.[8] |
| Detector | Diode Array Detector (DAD) or UV Detector.[9][12] |
| Detection Wavelength | 234 nm (for conjugated double bonds).[8][13] |
| Injection Volume | 10–30 µL.[8] |
| Flow Rate | 1.0 mL/min.[8] |
Table 2: Mobile Phase Compositions for CLA Isomer Separation
| Mobile Phase Composition | Application Notes |
| Hexane/Acetonitrile (99.9:0.1, v/v).[2][3] | A common mobile phase for separating both geometric and positional isomers. Elution volumes can be affected by the concentration of acetonitrile.[3] |
| 1.6% Acetic Acid and 0.0125% Acetonitrile in Hexane.[8][9] | Optimized for the fractionation of underivatized CLA isomers and their metabolites. |
| Acetonitrile (0.1%, v/v) and Diethyl Ether (0.5%, v/v) in n-hexane.[14] | The addition of diethyl ether can help stabilize the solvent mixture.[3] |
| Addition of 0.05% or 0.1% (v/v) 2-Propanol to Hexane/Acetonitrile/Diethyl Ether.[14] | Can significantly reduce the analysis time from ~90 min to 35-45 min without compromising the resolution of 17 individual CLA isomers.[14] |
| n-Hexane/Propionitrile (PCN) 0.2%.[15] | Offers enhanced stability and reduced retention time shifts compared to acetonitrile-based mobile phases due to the better solubility of PCN in hexane.[15] |
Data Presentation
The following table summarizes the elution order and quantitative data for CLA isomers obtained using Ag+-HPLC.
Table 3: Elution Order and Quantitative Data for CLA Isomers
| Elution Order | Isomer Group | Typical Retention Time Range (min) | Limit of Detection (LOD) (ng) | Limit of Quantification (LOQ) (ng) |
| 1 | trans,trans (tt) | 23 - 27[8][10] | 0.21 - 0.35[9] | 0.42 - 3.06[8][10] |
| 2 | cis,trans/trans,cis (ct/tc) | 31 - 38[8][10] | 0.21 - 0.35[9] | 0.42 - 3.06[8][10] |
| 3 | cis,cis (cc) | 41 - 52[8][10] | 0.21 - 0.35[9] | 0.42 - 3.06[8][10] |
Retention times are approximate and can vary based on the specific chromatographic conditions and the number of columns used.
Mandatory Visualizations
Experimental Workflow for CLA Isomer Analysis
Caption: Workflow for CLA isomer analysis by Ag+-HPLC.
Separation Principle of CLA Isomers on Ag+-HPLC
Caption: Elution order of CLA isomers in Ag+-HPLC.
Conclusion
Silver-ion HPLC is an indispensable tool for the high-resolution separation and accurate quantification of CLA isomers. The protocols and data presented in this application note provide a comprehensive guide for researchers in the fields of nutrition, biochemistry, and drug development to effectively analyze complex mixtures of CLA isomers. The optimization of mobile phase composition and the use of multiple columns in series are key to achieving the desired resolution for specific research needs. Further identification of separated isomers can be confirmed by complementary techniques such as gas chromatography-mass spectrometry (GC-MS).[7]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
- 11. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. aocs.org [aocs.org]
- 14. 2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an alternative eluent system for Ag+-HPLC analysis of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: c9,t11-Conjugated Linoleic Acid (CLA) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c9,t11-conjugated linoleic acid (c9,t11-CLA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Pure this compound is susceptible to oxidation. For long-term storage, it should be stored at -20°C as a solution in an organic solvent like ethanol, purged with an inert gas such as nitrogen or argon. Aqueous solutions of this compound are not recommended for storage beyond a single day.[1]
Q2: How do I prepare a this compound stock solution for cell culture?
A2: A common method is to first dissolve the this compound in an organic solvent like ethanol. This stock can then be used to prepare a complex with fatty-acid-free bovine serum albumin (BSA) in your cell culture medium. This improves solubility and stability in the aqueous environment of the culture medium.
Q3: Why is my this compound solution cloudy after adding it to the media?
A3: Cloudiness or precipitation can occur if the this compound is not properly solubilized. Using a carrier protein like BSA is crucial. Ensure that the final concentration of the organic solvent (e.g., ethanol) in the cell culture medium is very low, typically less than 0.1%, to avoid solvent-induced cytotoxicity.
Q4: What is the expected stability of this compound in my cell culture media at 37°C?
A4: As a polyunsaturated fatty acid (PUFA), this compound is prone to oxidation and degradation under standard cell culture conditions (37°C, 5% CO2, aqueous media). While specific quantitative data for this compound is limited, other PUFAs like arachidonic acid in aqueous solutions are recommended for use within 12 hours. It is reasonable to assume a similar or even greater instability for this compound due to its conjugated double bonds. For experiments longer than 24 hours, consider replenishing the media with freshly prepared this compound.
Q5: Can I filter-sterilize my this compound-BSA complex?
A5: Yes, after forming the this compound-BSA complex in your desired medium, it is recommended to filter-sterilize the solution using a 0.2 µm filter before adding it to your cells. This ensures the removal of any potential microbial contaminants.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh this compound solutions for each experiment. For long-term experiments, replenish the media with fresh this compound every 24 hours. |
| Improper Solubilization | Ensure this compound is complexed with fatty-acid-free BSA. Verify the final concentration of any organic solvent is minimal and non-toxic to your cells. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Cell Line Specificity | The response to this compound can be cell-type specific. Confirm that your cell line is known to be responsive to this compound or expresses the relevant receptors (e.g., PPARγ). |
Issue 2: Observed Cell Toxicity or Death
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., ethanol) used to dissolve the this compound is below cytotoxic levels (typically <0.1%). |
| Oxidized this compound | Oxidation products of PUFAs can be cytotoxic. Use fresh preparations of this compound and consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low, non-interfering concentration during preparation, if compatible with your experimental design. |
| High Concentration of this compound | High concentrations of fatty acids can be toxic to cells. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 100 mM).
-
Prepare a stock solution of fatty-acid-free BSA in sterile PBS (e.g., 10% w/v).
-
In a sterile tube, dilute the this compound ethanolic stock solution with cell culture medium to an intermediate concentration.
-
In a separate sterile tube, add the required volume of the BSA stock solution to your final volume of cell culture medium.
-
Slowly add the diluted this compound solution to the BSA-containing medium while gently vortexing.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Filter-sterilize the final this compound-BSA complex solution through a 0.2 µm filter.
-
This solution is now ready to be added to your cell cultures.
Protocol 2: Quantification of this compound in Cell Culture Media by Gas Chromatography (GC)
Objective: To determine the concentration of this compound in the cell culture medium over time to assess its stability.
Procedure:
-
Sample Collection: Collect aliquots of the cell culture medium at different time points (e.g., 0, 12, 24, 48, 72 hours) after the addition of this compound. Store samples at -80°C until analysis.
-
Lipid Extraction:
-
Thaw the media samples.
-
Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Derivatize the extracted lipids to FAMEs using a reagent like boron trifluoride (BF3) in methanol.
-
-
Gas Chromatography Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., 100 m length).
-
Identify the this compound peak by comparing its retention time to that of a pure this compound standard.
-
Quantify the amount of this compound by using an internal standard (e.g., heptadecanoic acid) and creating a standard curve.
-
Data Presentation:
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | 50.0 | 100% |
| 12 | 35.0 | 70% |
| 24 | 20.0 | 40% |
| 48 | 5.0 | 10% |
| 72 | <1.0 | <2% |
Visualizations
Caption: Workflow for assessing this compound stability in media.
Caption: this compound induces apoptosis via PPARγ signaling.
References
Technical Support Center: Optimizing c9,t11-CLA Dosage for Anti-inflammatory Effects in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-9, trans-11-Conjugated Linoleic Acid (c9,t11-CLA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo experiments aimed at optimizing its anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound exerts its anti-inflammatory effects?
A1: The this compound isomer primarily exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways. Evidence suggests that this compound can attenuate the pro-inflammatory state in adipose tissue, which is a significant source of inflammatory molecules that contribute to insulin resistance.[1] One of the core mechanisms is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Specifically, it has been shown to reduce the expression of NF-κB p65, inhibit NF-κB DNA binding, and decrease the transcriptional activity of various NF-κB subunits.[1][2] Additionally, this compound's effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which plays a role in reducing inflammation.[3]
Q2: Which isomer of CLA is responsible for the anti-inflammatory effects?
A2: The cis-9, trans-11 isomer of CLA is predominantly associated with anti-inflammatory properties.[4][5] In contrast, the trans-10, cis-12 (t10,c12) isomer is more commonly linked to anti-adipogenic effects, and some studies suggest it may even have pro-inflammatory effects.[4][5] Therefore, for studies focusing on anti-inflammatory outcomes, it is crucial to use a purified form of this compound or a mixture with a high percentage of this isomer.
Q3: What are the typical dosages of this compound used in in vivo animal studies?
A3: Dosages in animal models can vary depending on the species, the model of inflammation, and the duration of the study. In murine models of collagen-induced arthritis, dietary this compound fed at concentrations as low as 0.125% (w/w) of the diet has been shown to be effective in reducing clinical arthritis scores.[6] Other studies have used dosages ranging from 0.5% to 1% (w/w) of the diet. For instance, a study in a mouse model of Alzheimer's disease demonstrated beneficial effects with a this compound-enriched diet.[7][8] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental model.
Q4: Are there any known contradictory findings regarding the anti-inflammatory effects of this compound?
A4: Yes, some studies have reported conflicting results. While many animal and in vitro studies show clear anti-inflammatory effects, the results from human clinical trials have been less consistent.[4][5] For example, some human studies have shown no significant effects on inflammatory markers, while others have even reported an increase in certain pro-inflammatory markers like C-reactive protein (CRP).[5][9] These discrepancies may be due to differences in dosage, the specific CLA isomer mixture used, the duration of the study, and the baseline inflammatory state of the subjects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable anti-inflammatory effect. | Suboptimal Dosage: The administered dose of this compound may be too low to elicit a response in your specific model. | Conduct a dose-response study, starting with dosages reported in the literature for similar models (e.g., 0.125% to 1% w/w of diet in mice).[6] |
| Incorrect Isomer Composition: The CLA supplement may contain a high percentage of the t10,c12 isomer, which is not associated with anti-inflammatory effects.[4][5] | Verify the purity and isomer composition of your this compound supplement through analytical methods like gas chromatography. | |
| Short Treatment Duration: The duration of supplementation may not be sufficient for the anti-inflammatory effects to manifest. | Review literature for typical treatment durations in similar models. Chronic administration is often required. | |
| Increased inflammatory markers. | Pro-inflammatory Effects of Other Isomers: If a mixed isomer product is used, the t10,c12 isomer could be contributing to a pro-inflammatory response. | Use a purified this compound supplement. |
| Oxidative Stress: Some studies in humans have suggested that at certain doses, CLA can increase markers of oxidative stress, which can be linked to inflammation.[10] | Measure markers of oxidative stress in parallel with inflammatory markers. Consider co-administration with an antioxidant. | |
| High variability in results between animals. | Inconsistent Food Intake: If this compound is administered in the diet, variations in food consumption will lead to inconsistent dosing. | Monitor food intake for each animal. Consider gavage administration for precise dosing. |
| Underlying Health Status: The baseline inflammatory state of the animals can influence their response to this compound. | Ensure all animals are healthy and have a similar baseline inflammatory profile before starting the experiment. |
Data Presentation
Table 1: Summary of this compound Dosage and Effects in in vivo Models
| Animal Model | This compound Dosage | Duration | Key Anti-inflammatory Outcomes | Reference |
| ob/ob C57BL-6 Mice | Enriched Diet | 6 weeks | Reduced adipose tissue macrophage infiltration; Downregulated TNF-α, CD68 mRNA, and NF-κB p65 expression. | [1][2] |
| Murine Collagen-Induced Arthritis | 0.125% - 0.5% (w/w) of diet | 84 days | Decreased arthritic score and paw swelling; Reduced plasma TNF-α, IL-1β, and IL-6. | [6] |
| Alzheimer's Disease Mouse Model | Enriched Diet | Not specified | Increased number of astrocytes expressing anti-inflammatory cytokines IL-10 and IL-19. | [7][8] |
Table 2: Summary of this compound Dosage and Effects in Human Studies
| Study Population | This compound Dosage | Duration | Key Outcomes on Inflammatory Markers | Reference |
| Healthy Participants | Not specified | 12 weeks | Decreased pro-inflammatory IL-6 and increased anti-inflammatory IL-10. | [5] |
| Patients with Allergies | Not specified | 12 weeks | Reduced TNF-α and IL-5, increased IFN-γ. | [5] |
| Abdominally Obese Men | 3 g/day | 3 months | Increased markers of in vivo inflammation (15-keto-dihydro-prostaglandin F₂α). | [10] |
Experimental Protocols
Protocol 1: In Vivo Anti-inflammatory Assessment in a Murine Model of Obesity
This protocol is based on the methodology described in the study by Kennedy et al. (2007) on ob/ob mice.[2]
-
Animal Model: Six-week-old male ob/ob C57BL-6 mice.
-
Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, 22°C) for one week before the experiment.
-
Diet Formulation:
-
Control Diet: A standard diet enriched with linoleic acid.
-
This compound Diet: The control diet supplemented with a purified form of this compound. The final concentration should be determined based on the study's objectives (e.g., 0.5% w/w).
-
-
Experimental Groups:
-
Group 1: Control diet.
-
Group 2: this compound enriched diet.
-
-
Treatment Period: Provide the respective diets and water ad libitum for 6 weeks.
-
Sample Collection: At the end of the treatment period, collect blood samples for serum analysis and euthanize the animals to collect adipose tissue.
-
Analysis of Inflammatory Markers:
-
mRNA Expression: Use real-time PCR to quantify the mRNA levels of inflammatory markers such as TNF-α, CD68, and NF-κB p65 in adipose tissue.
-
Protein Expression: Use Western blotting to determine the protein levels of key inflammatory molecules.
-
NF-κB DNA Binding Assay: Perform an electrophoretic mobility shift assay (EMSA) to assess the DNA binding activity of NF-κB in nuclear extracts from adipose tissue.
-
Mandatory Visualizations
Caption: A generalized workflow for conducting in vivo experiments to evaluate the anti-inflammatory effects of this compound.
Caption: A diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway, a key mechanism of its anti-inflammatory action.
References
- 1. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of conjugated linoleic acids on inflammation, oxidative stress, body composition and physical performance: a comprehensive review of putative molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low Dietary c9t11-Conjugated Linoleic Acid Intake from Dairy Fat or Supplements Reduces Inflammation in Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary cis-9, trans-11-conjugated linoleic acid reduces amyloid β-protein accumulation and upregulates anti-inflammatory cytokines in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary cis-9, trans-11-conjugated linoleic acid reduces amyloid β-protein accumulation and upregulates anti-inflammatory cytokines in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis [frontiersin.org]
- 10. Effects of cis-9,trans-11 conjugated linoleic acid supplementation on insulin sensitivity, lipid peroxidation, and proinflammatory markers in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Conjugated Linoleic Acid (CLA) Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Conjugated Linoleic Acid (CLA) isomers.
Gas Chromatography (GC) Analysis: Troubleshooting Guide
Question: Why am I seeing poor resolution or co-elution of CLA isomers in my GC chromatogram?
Answer:
Poor resolution and co-elution are common challenges in the GC analysis of the complex mixtures of CLA isomers. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate GC Column | The choice of GC column is critical for separating CLA isomers. Highly polar cyanopropyl siloxane stationary phases are recommended. For comprehensive separation of both positional and geometric isomers, long capillary columns (e.g., 100 m) are often necessary.[1][2] |
| Suboptimal Oven Temperature Program | An inadequate temperature program can lead to peak broadening and co-elution. A slow temperature ramp or an isothermal hold at an optimized temperature can improve separation. For instance, a common starting point is an isothermal temperature of 175°C.[3] |
| Improper Derivatization | Incomplete or improper derivatization to Fatty Acid Methyl Esters (FAMEs) can result in poor peak shape and co-elution. Ensure your derivatization protocol is robust and goes to completion. Base-catalyzed methods are generally preferred over acid-catalyzed methods to prevent isomerization. |
| High Carrier Gas Flow Rate | An excessively high carrier gas flow rate can decrease the interaction time of the analytes with the stationary phase, leading to reduced resolution. Optimize the flow rate for your specific column and analytes. |
| Column Overloading | Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. Try diluting your sample or reducing the injection volume. |
Question: I am observing ghost peaks in my GC analysis of CLA FAMEs. What could be the cause and how can I eliminate them?
Answer:
Ghost peaks are extraneous peaks that appear in a chromatogram and can interfere with the identification and quantification of target analytes.[4]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated Syringe | Residuals from previous injections can be a source of ghost peaks. Thoroughly clean the syringe with an appropriate solvent between injections.[5] |
| Septum Bleed | Degraded or low-quality septa can release volatile compounds at high injector temperatures. Use high-quality, low-bleed septa and replace them regularly.[6] |
| Contaminated Inlet Liner | The inlet liner can accumulate non-volatile residues from previous injections, which can then degrade and produce ghost peaks. Regularly inspect and clean or replace the liner.[6] |
| Carryover from Previous Injections | Highly concentrated samples or late-eluting compounds from a previous run can appear as ghost peaks in subsequent analyses.[5] Implement a sufficient bake-out period at a high temperature after each run to ensure all components have eluted. Running a blank solvent injection can help identify carryover.[5] |
| Contaminated Carrier Gas or Gas Lines | Impurities in the carrier gas or contaminated gas lines can introduce extraneous peaks. Ensure high-purity gas is used and that gas lines are clean. Installing a gas purifier can be beneficial.[6] |
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) Analysis: Troubleshooting Guide
Question: My Ag+-HPLC separation of CLA isomers is showing inconsistent retention times. What is causing this variability?
Answer:
Inconsistent retention times in Ag+-HPLC can be a significant issue, affecting the reliability of isomer identification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Mobile Phase Instability | The composition of the mobile phase is critical. For instance, in hexane/acetonitrile mobile phases, the partial solubility of acetonitrile in hexane can lead to changes in solvent composition over time, causing retention time drift. The addition of a small amount of a more polar solvent like diethyl ether can help stabilize the mobile phase. |
| Column Temperature Fluctuations | Even minor changes in ambient temperature can affect retention times. Using a column heater to maintain a constant temperature is highly recommended for reproducible results. |
| Column Degradation | The silver ions on the stationary phase can degrade over time, especially when exposed to light or certain solvents. Store the column in a dark place when not in use and ensure mobile phase compatibility. |
| Inadequate Equilibration Time | Insufficient column equilibration between runs or after a change in mobile phase composition will lead to drifting retention times. Ensure the column is fully equilibrated before starting a sequence of analyses. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of CLA isomers?
A1: Free fatty acids, including CLA isomers, are not volatile enough for direct analysis by gas chromatography. Derivatization to a more volatile form, typically fatty acid methyl esters (FAMEs), is essential. This process increases the volatility of the analytes, allowing them to be vaporized in the GC inlet and travel through the column for separation.[5]
Q2: Which derivatization method is best for CLA isomers to avoid isomerization?
A2: Base-catalyzed methylation methods, such as using sodium methoxide in methanol, are generally recommended for preparing FAMEs from CLA isomers. Acid-catalyzed methods have been shown to cause isomerization of the conjugated double bonds, which would lead to inaccurate quantification of the individual isomers.
Q3: How do I choose an appropriate internal standard for CLA quantification?
A3: An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[7][8] For CLA analysis, odd-chain fatty acids like heptadecanoic acid (C17:0) are commonly used as internal standards.[9] When using mass spectrometry detection, a stable isotope-labeled version of a CLA isomer can be an excellent choice as it will have nearly identical chemical properties and elution behavior.[8]
Q4: Can I use Ag+-HPLC for the quantitative analysis of CLA isomers?
A4: Yes, Ag+-HPLC with UV detection is a powerful technique for the quantitative analysis of CLA isomers.[10] The conjugated diene system of CLA isomers exhibits strong UV absorbance around 233 nm, allowing for sensitive detection. It is crucial to use a suitable internal standard for accurate quantification. Sorbic acid has been proposed as a useful internal standard for the Ag+-HPLC analysis of underivatized CLA isomers.[10]
Data Presentation
Table 1: Relative Retention Times (RRT) of CLA Methyl Ester Isomers on a 100 m CP-Sil 88™ GC Column.
The following table provides the relative retention times of various CLA methyl ester isomers, which can aid in their identification in complex mixtures.
| CLA Isomer | Relative Retention Time (RRT) |
| 8c,10t-18:2 | 0.964 |
| 9t,11c-18:2 | 0.982 |
| 9c,11t-18:2 | 1.000 |
| 10t,12c-18:2 | 1.018 |
| 10c,12t-18:2 | 1.036 |
| 11t,13c-18:2 | 1.055 |
| 8t,10t-18:2 | 1.082 |
| 9t,11t-18:2 | 1.100 |
| 10t,12t-18:2 | 1.118 |
| 11t,13t-18:2 | 1.136 |
| 8c,10c-18:2 | 1.155 |
| 9c,11c-18:2 | 1.173 |
| 10c,12c-18:2 | 1.191 |
| 11c,13c-18:2 | 1.209 |
Data adapted from publicly available research. RRTs are relative to c9,t11-18:2.[11]
Table 2: Comparison of Ag+-HPLC Mobile Phases for CLA Isomer Separation.
The choice of mobile phase significantly impacts the resolution of CLA isomers in Ag+-HPLC.
| Mobile Phase Composition | Key Characteristics |
| 0.1% Acetonitrile in Hexane | A widely used mobile phase that provides good separation of geometric isomer groups (trans,trans < cis/trans < cis,cis). Retention times can drift due to the low solubility of acetonitrile in hexane. |
| 0.1% Acetonitrile / 0.5% Diethyl Ether in Hexane | The addition of diethyl ether improves the stability of the mobile phase, leading to more reproducible retention times compared to the binary mixture. |
| 1.6% Acetic Acid / 0.0125% Acetonitrile in Hexane | This mobile phase has been shown to provide stable retention volumes and is suitable for the analysis of underivatized CLA isomers.[10] |
Experimental Protocols
Protocol 1: Lipid Extraction and Saponification from Cultured Adipocytes
This protocol describes a general procedure for extracting total lipids and saponifying them to release free fatty acids for subsequent analysis.
-
Cell Lysis: Wash cultured adipocytes with phosphate-buffered saline (PBS). Add a suitable lysis buffer and scrape the cells.
-
Lipid Extraction: Transfer the cell lysate to a glass tube. Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly. Centrifuge to separate the phases.
-
Phase Separation: Collect the lower organic phase containing the lipids. Repeat the extraction of the aqueous phase with the solvent mixture to maximize recovery.
-
Drying: Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Saponification: To the dried lipid extract, add 1M KOH in methanol. Heat at a controlled temperature (e.g., 60°C) for 1 hour to hydrolyze the ester linkages.
-
Acidification and Extraction: After cooling, acidify the mixture with HCl to protonate the free fatty acids. Extract the free fatty acids into an organic solvent such as hexane.
-
Final Preparation: Wash the organic extract with water to remove any remaining acid. Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent. The resulting free fatty acid residue is ready for derivatization.
Protocol 2: GC-FID Analysis of CLA FAMEs
This protocol outlines a standard method for the analysis of CLA as fatty acid methyl esters (FAMEs) using gas chromatography with flame ionization detection (GC-FID).
-
Derivatization: Prepare FAMEs from the extracted fatty acids using a base-catalyzed method (e.g., 0.5 M sodium methoxide in methanol at 50°C for 10 minutes).
-
GC System:
-
Column: Highly polar capillary column (e.g., 100 m x 0.25 mm ID, CP-Sil 88 or equivalent).[1]
-
Carrier Gas: Hydrogen or Helium at an optimized flow rate.
-
Injector: Split/splitless injector, typically operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250°C.
-
-
Oven Program:
-
Isothermal at 175°C. The run time should be sufficient to elute all isomers of interest.
-
-
Injection: Inject 1 µL of the FAMEs sample dissolved in hexane.
-
Data Analysis: Identify peaks by comparing their retention times to those of a known CLA isomer standard mix. Quantify the isomers using an internal standard method.
Protocol 3: Ag+-HPLC-DAD Analysis of CLA Isomers in Milk Fat
This protocol provides a method for the analysis of CLA isomers in dairy products using silver-ion HPLC with a diode array detector (DAD).[10][12]
-
Sample Preparation:
-
Extract total lipids from the milk sample using a suitable method (e.g., Folch extraction).
-
Saponify the lipid extract to obtain free fatty acids as described in Protocol 1.
-
-
HPLC System:
-
Column: Two 250 x 4.6 mm, 5 µm ChromSpher 5 Lipids columns connected in series.[10]
-
Mobile Phase: 1.6% acetic acid and 0.0125% acetonitrile in hexane.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 26°C) using a column heater.[10]
-
Detector: Diode Array Detector (DAD) monitoring at 233 nm for CLA isomers.
-
-
Analysis:
-
Dissolve the free fatty acid extract in the mobile phase.
-
Inject an appropriate volume onto the HPLC system.
-
-
Data Analysis: Identify and quantify CLA isomers based on their retention times and UV spectra compared to authentic standards. Use an internal standard for accurate quantification.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of CLA isomers.
Caption: Isomer-specific effects of CLA on PPAR signaling pathways.[9][13][14][15][16][17][18][19][20][21]
References
- 1. Evaluation of two GC columns (60-m SUPELCOWAX 10 and 100-m CP Sil 88) for analysis of milkfat with emphasis on CLA, 18:1, 18:2 and 18:3 isomers, and short- and long-chain FA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining results of two GC separations partly achieves determination of all cis and trans 16:1, 18:1, 18:2 and 18:3 except CLA isomers of milk fat as demonstrated using Ag-ion SPE fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC Troubleshooting: Origins of Ghost Peaks [de.restek.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. Choosing an Internal Standard [restek.com]
- 9. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 11. researchgate.net [researchgate.net]
- 12. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trans-10,cis-12 CLA inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conjugated Linoleic Acid in Humans: Regulation of Adiposity and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 19. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conjugated linoleic acid (CLA) stimulates mitochondrial biogenesis signaling by the upregulation of PPARγ coactivator 1α (PGC-1α) in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized c9,t11-CLA Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of synthesized cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA) isomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound isomers.
Issue 1: Low Purity of this compound After Urea Crystallization
| Potential Cause | Recommended Solution |
| Incorrect Urea to Fatty Acid Ratio | The ratio of urea to fatty acids is critical for efficient inclusion complex formation. An excess or deficit of urea can lead to poor separation. Start with a ratio of 3:1 (w/w) of urea to mixed fatty acids and optimize from there.[1][2] |
| Inappropriate Crystallization Temperature | The temperature at which crystallization occurs affects the selectivity of urea for different fatty acid isomers. Cooling too quickly can trap impurities. Allow the solution to cool slowly to room temperature, and then consider a further cooling step at a controlled lower temperature (e.g., 4°C).[3] |
| "Oiling Out" of Fatty Acids | This occurs when the fatty acids separate as a liquid instead of forming crystalline inclusion complexes. This may be due to the solvent's boiling point being higher than the melting point of the fatty acid mixture or the presence of significant impurities. To resolve this, reheat the solution and add more solvent to increase solubility, then cool slowly. Alternatively, consider a different solvent system.[4] |
| Co-crystallization of Other Isomers | While urea crystallization can enrich CLA, it may not completely separate this compound from other isomers, particularly t10,c12-CLA. For higher purity, a second crystallization step or combination with another technique like silver-ion chromatography may be necessary.[5] |
Issue 2: Poor Separation of this compound Using Silver-Ion HPLC (Ag+-HPLC)
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | The separation of CLA isomers is highly sensitive to the mobile phase composition, especially the concentration of acetonitrile in hexane. A typical mobile phase is a very low percentage of acetonitrile in hexane (e.g., 0.1%).[6][7] The elution volumes can be affected by the acetonitrile concentration.[7] |
| Co-elution of Isomers | Some isomers may co-elute, making quantification and purification difficult. For instance, the 8c,10t-18:2 isomer can co-elute with the 9t,11c-18:2 isomer.[8] Optimization of the mobile phase gradient and flow rate, or using multiple columns in series, can improve resolution.[9] |
| Isomerization During Sample Preparation (Methylation) | Acid-catalyzed methylation methods can cause isomerization of CLA, leading to inaccurate quantification and impure fractions.[10] A base-catalyzed method, such as using sodium methoxide, is recommended to avoid this issue.[11] |
| Column Degradation | The silver-impregnated stationary phase can degrade over time, leading to loss of resolution. Ensure proper column storage and regeneration as per the manufacturer's instructions. |
Issue 3: Low Yield or Purity in Enzymatic Purification of this compound
| Potential Cause | Recommended Solution |
| Low Enzyme Selectivity | The choice of lipase is crucial for selective esterification or hydrolysis. Candida rugosa lipase has been shown to be effective.[12] The reaction conditions, such as pH and temperature, should be optimized for the specific enzyme used. |
| Product Inhibition | The accumulation of products can inhibit enzyme activity. A three-liquid-phase system (TLPS) can effectively reduce product inhibition by extracting the product into a different phase.[13][14] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress over time using techniques like gas chromatography (GC) to determine the optimal reaction time.[13] |
| Sub-optimal Reaction System | Traditional oil-in-water (O/W) systems may result in lower purity. A TLPS has been shown to significantly improve both the catalytic efficiency and selectivity of the enzymatic hydrolysis of CLA esters.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for obtaining high-purity this compound?
A novel two-step enzymatic esterification-hydrolysis method has been shown to produce highly pure this compound (96%) with a high conversion rate (approximately 36%).[13][14][15] This method first partially purifies CLA through enzymatic esterification, followed by selective enzymatic hydrolysis in a three-liquid-phase system (TLPS).[13][14] Two-step urea-inclusion crystallization has also been reported to achieve a purity of up to 95%.[5][16] Silver-ion HPLC is excellent for analytical separation and can be used for purification, but may be less scalable for large quantities.[6][7]
Q2: Can I use urea crystallization for food-grade this compound production?
Urea is not typically permitted for direct use in food processing, which may limit the application of urea crystallization for producing food-grade this compound.[13]
Q3: How can I confirm the purity and identity of my purified this compound?
A combination of analytical techniques is recommended. Gas chromatography (GC) can be used to determine the fatty acid profile and quantify the isomers.[13] Silver-ion HPLC provides excellent separation of geometric and positional isomers.[6][17] For definitive identification, techniques like GC-mass spectrometry (GC-MS) and GC-Fourier transform infrared (FTIR) spectroscopy can be employed.[6][17]
Q4: What are the typical starting materials for this compound synthesis and purification?
Commercially, CLA is often synthesized from linoleic acid-rich oils like safflower oil through alkali isomerization.[5] This process typically yields a mixture of this compound and t10,c12-CLA isomers, along with other minor isomers, which then requires purification.[5][12]
Q5: Are there any safety precautions I should take when working with the solvents and reagents for these purification methods?
Yes, always work in a well-ventilated area or a fume hood, especially when using flammable solvents like hexane and methanol. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used.
Quantitative Data Presentation
Table 1: Comparison of Purity and Yield for Different this compound Purification Methods
| Purification Method | Reported Purity of this compound | Reported Yield/Recovery | Reference |
| Two-Step Enzymatic Esterification-Hydrolysis | 96% | ~36% conversion | [13][14] |
| Two-Step Urea-Inclusion Crystallization | Up to 95% total CLA (41% c9,t11) | 35% recovery | [5][16] |
| Lipase-Catalyzed Selective Esterification & Urea Fractionation | 93.1% | 34% recovery | [12] |
Experimental Protocols
Protocol 1: Two-Step Urea-Inclusion Crystallization
This protocol is based on the method described for purifying a mixture of CLA isomers.[5]
Materials:
-
Crude CLA mixture
-
Urea
-
Methanol
-
Cooling water bath
-
Filtration apparatus
Procedure:
-
Prepare a urea-saturated methanol solution by dissolving urea in methanol at 70°C until saturation is reached.
-
Add the crude CLA mixture to the hot urea-saturated methanol solution. A common starting ratio is 1:5:2 (oil:urea:methanol).[3]
-
Dissolve the CLA mixture completely with heating and stirring.
-
Cool the solution to room temperature in a cooling water bath to induce crystallization of the urea-fatty acid inclusion complexes.
-
After crystallization, filter the mixture to separate the urea-CLA inclusion crystals (UC fraction, enriched in this compound) from the mother liquor (ML fraction, enriched in t10,c12-CLA).[1]
-
To further increase purity, the UC fraction can be subjected to a second round of urea crystallization.[5]
-
To recover the fatty acids from the urea complexes, dissolve the crystals in warm water and acidify with HCl to pH 3.[3]
-
Extract the liberated fatty acids with a nonpolar solvent like hexane.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
Protocol 2: Two-Step Enzymatic Esterification-Hydrolysis for this compound Enrichment
This protocol is adapted from a novel method for high-purity this compound production.[13][14]
Step 1: Selective Enzymatic Esterification
-
Prepare a reaction mixture containing the CLA isomer mixture, ethanol, and Candida rugosa lipase in an appropriate buffer.
-
Incubate the reaction at 40°C in a shaking bath at 150 rpm for approximately 10 hours.[13]
-
After the reaction, centrifuge the mixture and collect the oil phase.
-
Wash the oil phase with an alkaline solution (e.g., 0.5 N NaOH in 30% ethanol) to remove unreacted free fatty acids, followed by washing with deionized water.
-
Evaporate the solvent to obtain partially purified CLA ethyl esters (CLA-EE), which will be enriched with the c9,t11 isomer. This step can yield a purity of around 85% for the c9,t11 isomer.[13]
Step 2: Selective Enzymatic Hydrolysis in a Three-Liquid-Phase System (TLPS)
-
Prepare the TLPS by adding a salt (e.g., (NH₄)₂SO₄), a polymer (e.g., PEG 400), and the partially purified CLA-EE from Step 1 to an enzyme solution (e.g., 5% wt% Candida rugosa lipase).[13]
-
Conduct the hydrolysis reaction at 40°C for 1 hour.[13]
-
After the reaction, the this compound isomer will be enriched in the free fatty acid form. Centrifuge to separate the phases and collect the desired fraction.
-
This second step can increase the purity of the this compound isomer to 96%.[13]
Protocol 3: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) - Analytical Separation
This protocol outlines a general procedure for the analytical separation of CLA isomers.[6][7][9]
Materials and Equipment:
-
HPLC system with a UV detector
-
Silver-ion HPLC column(s)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
CLA sample (as free fatty acids or methyl esters)
Procedure:
-
Prepare the mobile phase, typically a mixture of hexane with a small percentage of acetonitrile (e.g., 0.1% to 1.0%).[7][9]
-
Equilibrate the Ag+-HPLC column with the mobile phase until a stable baseline is achieved.
-
Dissolve the CLA sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the column.
-
Run the separation using an isocratic elution at a constant flow rate.
-
Detect the eluting isomers using a UV detector set to 233 nm, which is the characteristic absorbance wavelength for conjugated double bonds.[9]
-
The elution order is typically trans,trans isomers first, followed by cis,trans/trans,cis isomers, and finally cis,cis isomers.[6]
Visualizations
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of conjugated linoleic acid-enriched triacylglycerol mixtures by isocratic silver-ion high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different methylation methods for the analysis of conjugated linoleic acid isomers by silver ion HPLC in beef lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Purification of conjugated linoleic acid isomers through a process including lipase-catalyzed selective esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of this compound isomer based on a three-liquid-phase system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of this compound isomer based on a three-liquid-phase system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. S-EPMC10481123 - A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of this compound isomer based on a three-liquid-phase system. - OmicsDI [omicsdi.org]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography Analysis of CLA Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) analysis of Conjugated Linoleic Acid (CLA) isomers, specifically addressing peak co-elution.
Troubleshooting Guide: Resolving Peak Co-elution of CLA Isomers
Peak co-elution is a common issue in the GC analysis of CLA isomers, where two or more isomers are not adequately separated and appear as a single, broad, or shouldered peak.[1] This guide provides a systematic approach to troubleshoot and resolve this problem.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting peak co-elution of CLA isomers.
Caption: A stepwise guide to troubleshooting co-elution in GC analysis of CLA isomers.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary for GC analysis of CLA isomers?
A1: Free fatty acids, including CLA isomers, are polar and have low volatility. This makes them unsuitable for direct GC analysis as they tend to exhibit poor peak shape (tailing) and may not elute from the column.[2][3] Derivatization to FAMEs increases the volatility and thermal stability of the analytes, leading to sharper peaks and better separation.[4]
Q2: What type of GC column is best for separating CLA isomers?
A2: Highly polar capillary columns are essential for the separation of CLA isomers.[5][6] Columns with stationary phases like 100% cyanopropyl siloxane (e.g., CP-Sil 88, SP-2560) or ionic liquid phases (e.g., SLB-IL111) are recommended due to their ability to resolve the positional and geometric isomers of CLA.[5][7] Longer columns (e.g., 100 m) generally provide better resolution.[5]
Q3: My peaks for c9,t11-CLA and t10,c12-CLA are co-eluting. How can I improve their separation?
A3: To improve the separation of this compound and t10,c12-CLA, you can:
-
Optimize the temperature program: A slower temperature ramp or an isothermal hold at a specific temperature can enhance resolution. For example, holding the temperature around 170-180°C can improve the separation of these isomers.[8]
-
Adjust the carrier gas flow rate: Operating the carrier gas (Helium or Hydrogen) at its optimal linear velocity will maximize column efficiency and improve separation.[9]
-
Use a longer, highly polar column: As mentioned in Q2, a 100 m column with a polar stationary phase is highly recommended.[5]
Q4: Can I achieve complete separation of all CLA isomers using GC alone?
A4: Gas chromatography alone may not be sufficient to completely separate all naturally occurring CLA isomers, as some minor isomers can co-elute with the major ones.[6] For comprehensive analysis, a combination of techniques, such as silver-ion high-performance liquid chromatography (Ag+-HPLC) for pre-fractionation followed by GC, is often necessary.[6]
Q5: What are some common mistakes during sample preparation that can lead to poor results?
A5: Common pitfalls in sample preparation include:
-
Incomplete derivatization: Ensure the derivatization reaction goes to completion by using fresh reagents and optimizing reaction time and temperature.[3]
-
Presence of moisture: Water can interfere with the derivatization reaction. Samples and solvents should be dry.[2]
-
Isomerization during derivatization: Acid-catalyzed methylation can cause isomerization of CLA. Base-catalyzed methods are generally preferred.[8]
-
Sample overload: Injecting too much sample can lead to broad and distorted peaks.[4]
Data Summary
The choice of GC column significantly impacts the separation of CLA isomers. The following table summarizes the performance of different commonly used capillary columns.
| Column Stationary Phase | Length (m) | Inner Diameter (mm) | Film Thickness (µm) | Key Separation Characteristics | Reference(s) |
| 100% Cyanopropyl Siloxane (CP-Sil 88) | 100 | 0.25 | 0.20 | Good resolution of major CLA isomers like c9,t11 and t10,c12. | [5][6] |
| 100% Cyanopropyl Siloxane (SP-2560) | 100 | 0.25 | 0.20 | Similar performance to CP-Sil 88, widely used for FAME analysis. | [10] |
| Ionic Liquid (SLB-IL111) | 15-200 | 0.10-0.25 | 0.08-0.20 | Can provide a different elution pattern and may resolve isomers that co-elute on cyanopropyl siloxane columns.[7] | [7] |
| 70% Cyanopropylpolysiloxane (BPX-70) | 120 | 0.25 | 0.25 | Offers good separation of CLA methyl esters. | [8] |
Experimental Protocols
Protocol 1: Derivatization of CLA to FAMEs using Base-Catalyzed Transesterification
This protocol is recommended to minimize the risk of isomerization.[8]
Materials:
-
Lipid sample (up to 50 mg)
-
Dry toluene
-
0.5 M Sodium methoxide in anhydrous methanol
-
Glacial acetic acid
-
Hexane
-
Anhydrous sodium sulfate
-
Test tubes, Pasteur pipettes
Procedure:
-
Dissolve the lipid sample in 1 mL of dry toluene in a test tube.[8]
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[8]
-
Maintain the solution at 50°C for 10 minutes.[8]
-
Add 0.1 mL of glacial acetic acid to stop the reaction, followed by 5 mL of water.[8]
-
Extract the FAMEs by adding 5 mL of hexane and vortexing. Allow the layers to separate.[8]
-
Carefully transfer the upper hexane layer to a clean tube using a Pasteur pipette.[8]
-
Repeat the extraction with another 5 mL of hexane and combine the hexane layers.[8]
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Filter or centrifuge to remove the sodium sulfate.
-
The resulting hexane solution containing the FAMEs is ready for GC analysis.
Protocol 2: Gas Chromatography of CLA FAMEs on a CP-Sil 88 Column
This protocol provides a starting point for the GC analysis of CLA FAMEs. Parameters may need to be optimized for your specific instrument and sample.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column: CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness[5]
GC Conditions:
-
Injector Temperature: 250°C[11]
-
Detector Temperature: 250°C[11]
-
Carrier Gas: Helium or Hydrogen[8]
-
Flow Rate: Optimize for best resolution (e.g., constant flow of 1-2 mL/min).
-
Oven Temperature Program:
-
Injection Volume: 1 µL
-
Split Ratio: 1:50 or as appropriate for sample concentration.[11]
Experimental Workflow Diagram
Caption: A general workflow for the GC analysis of CLA isomers.
References
- 1. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Evaluation of two GC columns (60-m SUPELCOWAX 10 and 100-m CP Sil 88) for analysis of milkfat with emphasis on CLA, 18:1, 18:2 and 18:3 isomers, and short- and long-chain FA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. aocs.org [aocs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of c9,t11-Conjugated Linoleic Acid (CLA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of c9,t11-CLA during sample preparation. Adherence to proper sample handling and preparation protocols is critical for the accurate quantification of this biologically active fatty acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound during sample preparation?
A1: The primary factors contributing to the isomerization of this compound are exposure to acidic conditions, high temperatures, and prolonged processing times.[1][2] These conditions can induce the conversion of the cis-9, trans-11 isomer to other geometric isomers, such as trans-9, trans-11 and trans-10, cis-12 CLA, which may not possess the same biological activities.[1][2]
Q2: I am seeing unexpected peaks in my chromatogram when analyzing CLA standards. What could be the cause?
A2: Unexpected peaks can arise from the isomerization of your this compound standard during sample preparation, particularly during the derivatization (methylation) step. Acid-catalyzed methylation methods are known to cause significant isomerization.[1][2][3] It is also crucial to ensure the purity of your standard and solvents, as contaminants can also appear as extraneous peaks.
Q3: How should I store my samples to ensure the stability of this compound?
A3: To maintain the stability of this compound, it is recommended to store samples, especially those containing free fatty acids, at low temperatures (ideally -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] For dry-aged beef, frozen storage for up to 24 months has been shown to not significantly affect the concentration of CLA.[5] Light exposure should also be minimized.
Q4: Can the lipid extraction method affect the stability of this compound?
A4: While the primary cause of isomerization is often the methylation step, the overall lipid extraction procedure should be performed efficiently to minimize exposure to harsh conditions. Using a validated lipid extraction method, such as a modified Folch or Bligh-Dyer procedure, and ensuring rapid processing at low temperatures can help preserve the integrity of the CLA isomers.
Troubleshooting Guides
Issue: Low recovery of this compound and appearance of unknown isomer peaks.
| Potential Cause | Troubleshooting Step |
| Acid-Catalyzed Methylation | Switch to a base-catalyzed methylation method, such as using sodium methoxide in methanol. This is the most critical step to prevent isomerization.[1][2] |
| High Temperature During Derivatization | If using a heating step during methylation, ensure the temperature and duration are minimized. For base-catalyzed methods, heating may not be necessary or can be performed at a lower temperature (e.g., 50-60°C) for a shorter time.[6] |
| Prolonged Sample Preparation Time | Streamline your workflow to reduce the overall time samples are exposed to solvents and potential degradation. |
| Sample Oxidation | Ensure all solvents are de-gassed and handle samples under an inert atmosphere (e.g., nitrogen) whenever possible. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial. |
Data Presentation
Table 1: Comparison of Methylation Methods on this compound Isomerization in Milk Fat
This table summarizes the findings from a study comparing different methylation techniques and their impact on the measured concentration of this compound and the formation of the t9,t11-CLA isomer.
| Methylation Method | This compound (mg/100 ml) | t9,t11-CLA (mg/100 ml) | Observations |
| Acidic Methylation (AM) | 14.7 | 3.69 | Lowest recovery of this compound and highest formation of t9,t11-CLA, indicating significant isomerization.[1][2] |
| Acidic and Basic Bimethylation (Fresh Reagents - FBM) | 17.8 | 2.55 | Improved recovery of this compound compared to AM, but still shows evidence of isomerization.[1][2] |
| Acidic and Basic Bimethylation (Pre-prepared Reagents - PBM) | 18.8 | 2.36 | Similar to FBM, showing some level of isomerization.[1][2] |
| Basic Methylation (BM) | 21.2 | 0.57 | Highest recovery of this compound and lowest formation of t9,t11-CLA, demonstrating minimal isomerization. [1][2] |
Data adapted from a study on milk fat analysis.[1][2]
Experimental Protocols
Recommended Protocol: Base-Catalyzed Methylation for Fatty Acid Analysis
This protocol is designed to minimize the isomerization of this compound during the preparation of fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis.
Materials:
-
Lipid extract in a glass tube with a PTFE-lined screw cap
-
Toluene
-
0.5 M Sodium methoxide (NaOMe) in anhydrous methanol
-
Glacial acetic acid
-
Deionized water
-
Hexane
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Drying the Sample: Ensure the lipid extract is free of water. This can be achieved by drying under a stream of nitrogen or by lyophilization.
-
Dissolution: Add 1 mL of toluene to the dried lipid extract.
-
Methylation: Add 2 mL of 0.5 M sodium methoxide in methanol to the sample.
-
Incubation: Cap the tube tightly and incubate at 50°C for 10 minutes. For samples containing cholesteryl esters, a longer incubation time or a modified procedure may be necessary.[3]
-
Neutralization: Cool the sample to room temperature and add 0.2 mL of glacial acetic acid to stop the reaction.
-
Extraction of FAMEs: Add 5 mL of deionized water and 5 mL of hexane. Vortex thoroughly for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: The sample is now ready for GC analysis. If not analyzed immediately, store under nitrogen at -20°C or lower.
Visualizations
Diagram 1: Recommended Sample Preparation Workflow for this compound Analysis
Caption: A streamlined workflow emphasizing base-catalyzed methylation.
Diagram 2: Factors Leading to this compound Isomerization
References
- 1. Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.aber.ac.uk [pure.aber.ac.uk]
- 3. Determination of this compound in major human plasma lipid classes using a combination of methylating methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different methylation methods for the analysis of conjugated linoleic acid isomers by silver ion HPLC in beef lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing c9,t11-CLA Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
The low oral bioavailability of this compound is primarily attributed to its low water solubility, which limits its dissolution and absorption in the gastrointestinal tract.[1][2] Additionally, its susceptibility to oxidative degradation can further reduce the amount of active compound available for absorption.[1]
Q2: What are the most promising strategies to improve the bioavailability of this compound?
Several formulation strategies have shown promise in enhancing the bioavailability of this compound. These include:
-
Nano-based delivery systems: Nanoemulsions and nanoparticles can encapsulate this compound, increasing its solubility, stability, and absorption.[1][2][3]
-
Liposomal formulations: Liposomes can encapsulate lipophilic molecules like CLA, improving their solubility and potential for enhanced digestibility and bioavailability.[1]
-
Complexation with cyclodextrins: Forming inclusion complexes with cyclodextrins can protect CLA from oxidation and improve its stability.[4][5]
Q3: How does nanoemulsification enhance the bioavailability of this compound?
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-500 nm.[2] This small droplet size increases the surface area for digestion and absorption in the intestine.[2] Nanoemulsification can improve the solubility of lipophilic compounds like CLA in the aqueous environment of the gastrointestinal tract, leading to enhanced absorption into the bloodstream.[2][3] Studies have shown that nanoemulsified CLA (N-CLA) results in higher plasma and tissue concentrations compared to unformulated CLA.[6]
Q4: Can this compound be metabolized, and does this affect its bioavailability?
Yes, this compound can be metabolized in vivo. It can be converted to other isomers, elongated, and undergo beta-oxidation.[7][8][9] While metabolism is a natural fate of fatty acids, extensive pre-systemic metabolism in the gut or liver can reduce the amount of this compound that reaches the systemic circulation, thereby affecting its bioavailability.
Troubleshooting Guides
Issue: Low or undetectable plasma/tissue concentrations of this compound after oral administration.
Possible Cause 1: Poor solubility and absorption of the administered CLA.
-
Troubleshooting Tip: Consider reformulating the this compound. Nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or liposomal formulations can significantly improve solubility and absorption.[1][2][10]
Possible Cause 2: Degradation of this compound before or after administration.
-
Troubleshooting Tip: Protect the this compound from oxidation. Encapsulation techniques like forming inclusion complexes with cyclodextrins can enhance its stability.[4][5] Ensure proper storage conditions (e.g., protection from light and oxygen).
Possible Cause 3: Inadequate analytical methodology.
-
Troubleshooting Tip: Optimize your analytical method for detecting this compound in biological matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used methods.[11] Ensure that the derivatization method (e.g., methylation) does not cause isomerization of the CLA.[11][12] Base-catalyzed methylation is often recommended over acid-catalyzed methods.[11]
Issue: High variability in bioavailability between individual animals.
Possible Cause 1: Differences in gastrointestinal physiology.
-
Troubleshooting Tip: Standardize the feeding state of the animals (e.g., fasted or fed) before administration, as the presence of food can influence lipid digestion and absorption.
Possible Cause 2: Inconsistent dosing.
-
Troubleshooting Tip: Ensure accurate and consistent oral gavage techniques. For formulations like emulsions, ensure they are homogenous before each administration.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound
| Formulation Strategy | Key Advantages | Reported Outcomes in Animal Studies | Citations |
| Nanoemulsion | Increases solubility, stability, and surface area for absorption. | Higher plasma and small intestinal tissue concentrations of CLA compared to unformulated CLA in rats. | [3][6] |
| Liposomes | Can increase solubility of lipophilic molecules in the GI tract. | Demonstrated high stability and potential for enhanced fatty acid digestibility. | [1] |
| Cyclodextrin Complexation | Protects CLA from oxidation. | Completely prevented oxidation of CLA at 35°C for 80 hours. | [4] |
Table 2: Effect of Nanoemulsified CLA (N-CLA) on Serum Lipids in a Rat Obesity Model
| Treatment Group | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |
| High-Fat Diet (Control) | 125.3 ± 10.2 | 98.7 ± 8.5 | 45.1 ± 5.3 |
| CLA | 102.1 ± 9.8 | 85.4 ± 7.9 | 38.2 ± 4.1 |
| N-CLA | 85.6 ± 8.5 | 72.3 ± 6.7 | 30.5 ± 3.8 |
| Data are presented as mean ± SD. *p < 0.05 compared to the high-fat diet control group. Data adapted from a study evaluating the antiobesity effect of N-CLA.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol is based on methods described for enhancing the bioavailability of lipophilic compounds.[2][3]
Materials:
-
This compound oil
-
Surfactant (e.g., Lecithin)
-
Co-surfactant (e.g., Ethanol)
-
Glycerin
-
Water (deionized)
-
High-energy emulsification equipment (e.g., high-pressure homogenizer or microfluidizer)
Methodology:
-
Organic Phase Preparation: Dissolve this compound and lecithin in ethanol.
-
Aqueous Phase Preparation: Mix water and glycerin.
-
Pre-emulsion Formation: Slowly add the organic phase to the aqueous phase while stirring continuously with a magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of passes and pressure (e.g., 3-5 passes at 15,000 psi) to reduce the droplet size to the nano-range.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a novel this compound formulation.[6][13]
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old)
Experimental Groups:
-
Control Group: Vehicle (e.g., water or saline)
-
Unformulated this compound Group
-
Novel this compound Formulation Group (e.g., Nanoemulsion)
Methodology:
-
Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
Dosing: Administer the respective formulations orally via gavage at a predetermined dose of this compound.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Tissue Collection (Optional): At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue).
-
Sample Analysis: Extract lipids from plasma and tissue samples and analyze for this compound concentrations using a validated analytical method like GC-MS or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to assess bioavailability.
Visualizations
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Proposed mechanism of enhanced this compound absorption via nanoemulsion.
Caption: Addressing poor this compound bioavailability with formulation strategies.
References
- 1. Enhancing Bone Health with Conjugated Linoleic Acid: Mechanisms, Challenges, and Innovative Strategies [mdpi.com]
- 2. Bioavailability of nanoemulsified conjugated linoleic acid for an antiobesity effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inclusion complex of conjugated linoleic acid (CLA) with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lecithin-Based Nano-emulsification Improves the Bioavailability of Conjugated Linoleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption and Metabolism of cis-9,trans-11-CLA and of Its Oxidation Product 9,11-Furan Fatty Acid by Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation and metabolism of c9,t11 and t10,c12 conjugated linoleic acid (CLA) isomers in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of c9,t11-conjugated linoleic acid (CLA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Determination of this compound in major human plasma lipid classes using a combination of methylating methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability of nanoemulsified conjugated linoleic acid for an antiobesity effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Inconsistent Results in c9,t11-CLA Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of inconsistent results in cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA) cancer research.
Frequently Asked Questions (FAQs)
Q1: Why are the reported anti-cancer effects of this compound so inconsistent across different studies?
A1: The inconsistency in the anti-cancer effects of this compound can be attributed to several factors:
-
Isomer Specificity: Commercially available CLA is often a mix of isomers, primarily this compound and t10,c12-CLA. These isomers can have different, and sometimes opposing, biological activities. The t10,c12-CLA isomer is often reported to be more potent in inducing apoptosis and inhibiting cell proliferation than the c9,t11 isomer.[1][2]
-
Cancer Cell Type Variability: The response to this compound is highly dependent on the cancer type and even the specific cell line used. For example, some studies show inhibitory effects on breast and prostate cancer cells, while others report little to no effect on certain colon cancer cell lines.[3]
-
In Vitro vs. In Vivo Discrepancies: Results from cell culture experiments (in vitro) do not always translate to animal models or human studies (in vivo). While many in vitro studies have demonstrated the anti-cancer potential of CLA, evidence from human clinical trials remains largely inconclusive.[4]
-
Experimental Conditions: Variations in experimental protocols, such as the dosage of this compound, the duration of treatment, and the vehicle used to dissolve the fatty acid, can significantly impact the outcome.
Q2: What is the proposed mechanism of action for the anti-cancer effects of this compound?
A2: The proposed mechanisms for this compound's anti-cancer effects are multifaceted and not fully elucidated. Some of the suggested pathways include:
-
Modulation of Arachidonic Acid Metabolism: this compound can alter the metabolism of arachidonic acid, a key inflammatory mediator, potentially through the inhibition of the cyclooxygenase-2 (COX-2) pathway.[1][2]
-
Induction of Oxidative Stress: Some studies suggest that this compound may exert its anti-cancer effects by making cancer cells more susceptible to lipid peroxidation and oxidative stress, leading to cytotoxicity.[5]
-
Inhibition of Cell Proliferation and Invasion: this compound has been shown to decrease the expression of cell proliferation markers like Ki-67 and inhibit the invasion of cancer cells.[6][7]
-
Regulation of Gene Expression: It may also influence the expression of genes involved in cell cycle control and apoptosis, although the t10,c12 isomer appears to be more active in this regard.[1]
Q3: Are there any human clinical trials supporting the use of this compound for cancer treatment?
A3: There is a limited number of human clinical trials investigating the role of CLA in cancer, and the results have been mixed.[4] Some studies have suggested a potential inverse association between dietary CLA intake and the risk of certain cancers, but these findings are not consistently supported.[8] A proof-of-principle clinical trial in breast cancer patients showed that CLA administration could reduce the expression of a proliferation marker, Ki-67.[9] However, overall, there is insufficient evidence from human trials to recommend CLA for cancer prevention or treatment.[4]
Troubleshooting Guides
Problem 1: No significant anti-proliferative effect of this compound observed in my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Isomer Purity and Specificity | Verify the purity and isomeric composition of your CLA source. Use highly purified this compound (>95%) to avoid confounding effects from other isomers like t10,c12-CLA, which may have different activities. |
| Cell Line Resistance | Your chosen cell line may be inherently resistant to the effects of this compound. Consider screening a panel of different cancer cell lines of the same tissue origin to identify a sensitive model. Review literature to see if this compound has been effective in your specific cell line.[3] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Concentrations used in the literature typically range from 25 µM to 200 µM.[7][10] |
| Inadequate Treatment Duration | The anti-proliferative effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Solvent/Vehicle Effects | The vehicle used to dissolve this compound (e.g., ethanol, DMSO) can have its own effects on cell viability. Ensure you have a vehicle-only control group and that the final solvent concentration is non-toxic to your cells. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| CLA Preparation and Storage | Prepare fresh stock solutions of this compound for each experiment. As a polyunsaturated fatty acid, it is prone to oxidation. Store stock solutions under nitrogen or argon at -80°C and protect from light. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. Serum components can bind to fatty acids and affect their availability. Consider using serum-free or low-serum media during treatment. |
| Assay Variability | Ensure the assay used to measure proliferation (e.g., MTT, BrdU) is optimized for your cell line and that you are working within the linear range of the assay. |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Duration | Effect | Reference |
| PC-3 | Prostate | Not specified | Not specified | Minor effect on proliferation | [1] |
| MCF-7 | Breast | 25 - 200 | 8 days | Inhibition of proliferation (27.18% - 92.86%) | [10] |
| SGC-7901 | Gastric | 50 - 200 | 24 hours | Inhibition of invasion (29.3% - 53.7%) | [7] |
| HepG2 | Liver | 60 - 100 µg/ml | 3.5 hours | Maximum efficacy in this range | [11] |
| MDA-MB-231 | Breast | 64 - 128 | 72 hours | Inhibition of cell growth | [12] |
Table 2: In Vivo Effects of this compound in Animal Models of Cancer
| Animal Model | Cancer Type | CLA Dose | Duration | Effect | Reference |
| Rats (MNU-induced) | Mammary | 1% of diet | Not specified | ~45% inhibition of mammary tumors | [3] |
| Rats (DMBA-induced) | Breast | Not specified | Not specified | Reduced tumor weight, volume, and incidence (up to 50%) | [6] |
| Mice (CT-26 injection) | Colon | 0.1% of diet | 4 weeks | More effective at inhibiting cancer cell migration in vitro | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Invasion Assay (Boyden Chamber)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Treat cancer cells with this compound or vehicle control for 24 hours. After treatment, harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Assay Setup: Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber. Add 500 µL of the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Staining and Counting: Remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the insert with methanol and stain with crystal violet.
-
Quantification: Count the number of invading cells in several random fields under a microscope.
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent results.
Caption: Proposed signaling pathways for this compound's anti-cancer effects.
References
- 1. Conjugated linoleic acids (CLAs) decrease prostate cancer cell proliferation: different molecular mechanisms for cis-9, trans-11 and trans-10, cis-12 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Conjugated Linoleic Acids on Cancer | MDPI [mdpi.com]
- 4. Conjugated Linoleic Acid Effects on Cancer, Obesity, and Atherosclerosis: A Review of Pre-Clinical and Human Trials with Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugated linoleic acid and oxidative behaviour in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dietary c9,t11-conjugated linoleic acid enriched from butter reduces breast cancer progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of c9,t11-conjugated linoleic acid on invasion of human gastric carcinoma cell line SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of conjugated linoleic acids on breast cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proof of principle clinical trial to determine whether conjugated linoleic acid modulates the lipogenic pathway in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Conjugated Linoleic Acid (CLA) inhibits expression of the Spot 14 (THRSP) and fatty acid synthase genes and impairs the growth of human breast cancer and liposarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of c9,t11-Conjugated Linoleic Acid (CLA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA), a biologically active isomer of linoleic acid. This guide is intended for researchers, scientists, and drug development professionals utilizing chromatographic methods for CLA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The primary methods for the quantification of this compound are Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), particularly Silver-Ion HPLC (Ag+-HPLC).[1][2][3] GC methods typically require the conversion of fatty acids to their methyl esters (FAMEs) prior to analysis.[2] Ag+-HPLC is highly effective in separating various CLA isomers, which is crucial for accurate quantification.[4][5][6]
Q2: Why is an internal standard necessary for this compound quantification?
A2: An internal standard (IS) is crucial to ensure the accuracy and reliability of quantitative data.[1] It is added in a known amount to samples before processing and helps to correct for variations that can occur during sample preparation, extraction, and injection, as well as instrumental drift. This improves the precision and reproducibility of the results.
Q3: What are the key characteristics of a good internal standard for this compound analysis?
A3: An ideal internal standard should:
-
Be chemically similar to this compound to mimic its behavior during analysis.
-
Not be naturally present in the sample matrix to avoid interference.
-
Be well-resolved from this compound and other sample components in the chromatogram.
-
Be stable throughout the entire analytical procedure.
Selecting an Appropriate Internal Standard
The choice of an internal standard is a critical step in developing a robust quantification method. The selection depends on the analytical technique (GC or HPLC) and the sample matrix.
Internal Standards for GC Analysis
For GC analysis, odd-chain fatty acids are commonly used as internal standards because they are typically absent in most biological samples.
| Internal Standard | Chemical Formula | Molecular Weight ( g/mol ) | Common Applications | Key Considerations |
| Heptadecanoic Acid (C17:0) | C₁₇H₃₄O₂ | 270.45 | GC-FID analysis of FAMEs in various biological matrices.[2] | Ensure it is not present in the sample. Good resolution from other fatty acids is typically achieved on polar capillary columns. |
| Nonadecanoic Acid (C19:0) | C₁₉H₃₈O₂ | 298.51 | GC-FID analysis of FAMEs in food and biological samples.[5] | Similar to C17:0, verify its absence in the sample. Its longer chain length can be advantageous for separation in some cases. |
Internal Standard for HPLC Analysis
For Ag+-HPLC, which separates isomers based on the interaction of the silver ions with the double bonds, a different type of internal standard is often required.
| Internal Standard | Chemical Formula | Molecular Weight ( g/mol ) | Common Applications | Key Considerations |
| Sorbic Acid | C₆H₈O₂ | 112.13 | Ag+-HPLC-DAD for underivatized CLA isomers in biological materials.[1][7] | Useful for direct quantification of underivatized CLA isomers. Its UV absorbance allows for detection by Diode Array Detector (DAD). |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the quantification of this compound.
Q4: My this compound peak is not well-resolved from other peaks (co-elution). What should I do?
A4: Peak co-elution is a common challenge in CLA analysis, especially in GC where multiple isomers are present.[8] The most abundant this compound isomer can co-elute with other isomers like t8,c10-CLA.[8]
-
For GC Analysis:
-
Optimize the Temperature Program: A slower temperature ramp can improve the separation of closely eluting FAMEs.
-
Use a Highly Polar Capillary Column: Columns with 100% cyanopropyl polysiloxane stationary phases (e.g., SP-2560, CP-Sil 88) or ionic liquid columns (e.g., SLB-IL111) are recommended for resolving CLA isomers.[8][9][10] Longer columns (e.g., 100m) generally provide better resolution.[8][10]
-
Check for Peak Purity: If using a mass spectrometer, examine the mass spectra across the peak. A change in the spectra can indicate the presence of a co-eluting compound.[11][12]
-
-
For HPLC Analysis:
-
Employ Ag+-HPLC: This is the most powerful technique for separating CLA isomers.[3][4][6]
-
Optimize the Mobile Phase: The concentration of acetonitrile in the hexane mobile phase is critical for resolution.[4] Small adjustments can significantly impact the separation.
-
Use Multiple Columns in Series: Connecting two or more Ag+-HPLC columns can enhance the resolution of complex mixtures of CLA isomers.[6]
-
Q5: I am observing inconsistent retention times for my this compound peak. What could be the cause?
A5: Retention time shifts can be caused by several factors:
-
Changes in Mobile Phase Composition (HPLC): The partial solubility of acetonitrile in hexane can lead to changes in the mobile phase composition over time, causing retention time drift.[4] Preparing fresh mobile phase daily is recommended.
-
Fluctuations in Column Temperature: Maintaining a stable column temperature is crucial for reproducible retention times in both GC and HPLC.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention. Replacing the column may be necessary.
-
Leaks in the System: Check for any leaks in the GC or HPLC system, as this can affect flow rate and pressure, leading to inconsistent retention.
Q6: The peak area of my internal standard is not consistent across samples. What should I do?
A6: Inconsistent internal standard peak areas can indicate problems with sample preparation or injection.
-
Ensure Accurate Addition: Verify the accuracy and precision of the method used to add the internal standard to each sample.
-
Check for Complete Solubilization: Ensure the internal standard is completely dissolved in the stock solution and in the sample.
-
Investigate Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard, leading to variability.[13][14][15] This is more common in MS-based detection. A matrix effect study may be necessary.
-
Inspect the Injection System: A malfunctioning autosampler or a partially clogged syringe can lead to inconsistent injection volumes.
Q7: My baseline is noisy, making it difficult to integrate the this compound peak accurately. How can I improve this?
A7: A noisy baseline can originate from several sources:
-
Contaminated Solvents or Gases: Use high-purity solvents and carrier gases.
-
Column Bleed (GC): Operating the GC column at or above its maximum temperature limit can cause the stationary phase to bleed, resulting in a high baseline. Conditioning the column at a slightly lower temperature may help.
-
Detector Contamination: The FID or MS source can become contaminated over time. Cleaning the detector according to the manufacturer's instructions is recommended.
-
Leaks: Small leaks in the system can introduce air and cause a noisy baseline.
Experimental Protocols
Detailed Methodology for GC-FID Quantification of this compound
This protocol outlines the steps for the analysis of this compound as fatty acid methyl esters (FAMEs).
1. Lipid Extraction and Internal Standard Addition:
-
Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Add a known amount of an internal standard, such as heptadecanoic acid (C17:0), to the lipid extract before methylation.[2]
2. Fatty Acid Methylation (FAMEs Preparation):
-
A two-stage methylation process is often advantageous.[2]
-
Alkali-catalyzed hydrolysis: Use NaOH in methanol to hydrolyze esterified CLA isomers.
-
Acid-catalyzed methylation: Use BF₃ in methanol to methylate the free fatty acids. This method is known to not isomerize the conjugated double bonds.[2]
-
3. GC-FID Analysis:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A highly polar capillary column, such as a 100 m x 0.25 mm I.D., 0.20 µm film thickness CP-Sil 88 or a 200 m x 0.25 mm I.D., 0.20 µm SLB-IL111.[2][9]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program:
-
Initial temperature: 150 °C.
-
Alternatively, a temperature ramp may be used for complex samples.
-
-
Injection: 1 µL, with a split ratio of 50:1 or 100:1.[9][10]
4. Quantification:
-
Identify the this compound FAME peak by comparing its retention time with that of a pure standard.
-
Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and the response factors.[2]
Detailed Methodology for Ag+-HPLC Quantification of this compound
This protocol describes the analysis of underivatized this compound.
1. Sample Preparation and Internal Standard Addition:
-
For tissues or fluids, perform hydrolysis using a mixture of 1M KOH in methanol and 2M KOH in water overnight at room temperature.[1][16]
-
Add a known amount of sorbic acid as the internal standard.[1][16]
-
Acidify the hydrolyzate to pH ≈ 2 with HCl and extract the free fatty acids with dichloromethane.[1][16]
-
Evaporate the solvent and redissolve the residue in hexane.[1][16]
2. Ag+-HPLC-DAD Analysis:
-
HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).
-
Column: Two 5 µm Chrompac ChromSpher Lipids columns (250 x 4.6 mm) connected in series.[1][16]
-
Mobile Phase: A mixture of hexane, acetic acid, and acetonitrile (e.g., 1.6% acetic acid and 0.0125% acetonitrile in hexane).[1][16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 26 °C.[7]
-
Detection: Monitor the absorbance at 234 nm for CLA isomers and at a different wavelength appropriate for the internal standard (e.g., 235-280 nm for sorbic acid).[1][7]
3. Quantification:
-
Identify the this compound peak based on the retention time of a standard.
-
Quantify the this compound concentration using a calibration curve or by comparing the peak area ratio to the internal standard.
Visualizations
Caption: Workflow for this compound quantification using GC-FID.
Caption: Workflow for this compound quantification using Ag+-HPLC-DAD.
Caption: Troubleshooting logic for common this compound analysis issues.
References
- 1. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. GC Analysis of Conjugated Linoleic Acid (CLA) FAME Isomers on SLB®-IL111 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 10. scielo.br [scielo.br]
- 11. m.youtube.com [m.youtube.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Czech Journal of Animal Science: A new internal standard for HPLC assay of conjugated linoleic acid in animal tissues and milk [cjas.agriculturejournals.cz]
Technical Support Center: Analysis of c9,t11 and t10,c12 CLA Isomers by Gas Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the resolution of cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12) conjugated linoleic acid (CLA) isomers using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully separating c9,t11 and t10,c12 CLA isomers by GC?
A1: The selection of a highly polar capillary column with a long length is the most critical factor. These columns provide the necessary selectivity to resolve the geometric and positional isomers of CLA.
Q2: Why is derivatization necessary before GC analysis of CLA isomers?
A2: Fatty acids, including CLA isomers, must be converted into their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. This process reduces their polarity and boiling points, allowing them to be vaporized in the GC inlet and travel through the column.
Q3: Which derivatization method is recommended for CLA isomers?
A3: Base-catalyzed methylation is the recommended method for preparing FAMEs from esterified lipids.[1] Acid-catalyzed methods should be avoided as they can cause isomerization of the conjugated double bonds, leading to inaccurate quantification of the individual isomers.[1]
Q4: Can I achieve baseline separation of all CLA isomers with GC alone?
A4: While long, highly polar GC columns can provide good resolution of many CLA isomers, achieving complete baseline separation of all isomers, especially minor ones, can be challenging.[2][3] For comprehensive analysis, a combination of techniques, such as silver-ion high-performance liquid chromatography (Ag+-HPLC) followed by GC, is often employed.[2]
Q5: What are the expected elution orders for c9,t11 and t10,c12 CLA isomers on a highly polar GC column?
A5: On highly polar cyanopropyl siloxane phases, the elution order can vary. However, an ionic liquid column like SLB-IL111 has been shown to provide a different and effective elution pattern for CLA FAME isomers. It is crucial to use certified reference standards to confirm the identity of each isomer peak in your chromatograms.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of c9,t11 and t10,c12 CLA isomers.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Co-elution | Inadequate column polarity or length. | Use a highly polar capillary column (e.g., CP-Sil 88, BPX-70, or SLB-IL111) of at least 100 meters in length.[1][2] |
| Suboptimal temperature program. | Optimize the oven temperature program. A slow ramp rate can improve the separation of closely eluting peaks.[4] | |
| Column overload. | Reduce the injection volume or the sample concentration.[5] | |
| Peak Tailing | Active sites in the GC system (liner, column). | Deactivate the inlet liner or use a liner with glass wool. Trim the first few centimeters of the column.[6] |
| Sample degradation. | Ensure proper derivatization and handle samples to minimize exposure to heat and light. | |
| Inconsistent Retention Times | Leaks in the GC system. | Perform a leak check of the carrier gas lines, septum, and column fittings.[7] |
| Fluctuations in oven temperature or carrier gas flow. | Verify the stability of the oven temperature and carrier gas flow rate.[8] | |
| Extra or Unexpected Peaks | Isomerization during sample preparation. | Use a base-catalyzed derivatization method and avoid acidic conditions.[1] |
| Contamination from solvents or sample handling. | Use high-purity solvents and clean glassware. Run a blank analysis to identify sources of contamination.[9] | |
| Baseline Rise | Column bleed at high temperatures. | Ensure the column is properly conditioned. Do not exceed the maximum recommended operating temperature for the column.[7] |
| Contaminated carrier gas. | Use high-purity carrier gas and install appropriate gas purifiers.[9] |
Experimental Protocols
Protocol 1: Derivatization of CLA Isomers to FAMEs (Base-Catalyzed Method)
This protocol is adapted from a recommended method for esterified lipids to minimize isomerization.[1]
Materials:
-
Lipid sample (up to 50 mg)
-
Dry toluene
-
0.5 M sodium methoxide in anhydrous methanol
-
Glacial acetic acid
-
Hexane
-
Anhydrous sodium sulfate
-
Test tubes
-
Pasteur pipettes
-
Rotary film evaporator
Procedure:
-
Dissolve the lipid sample in 1 mL of dry toluene in a test tube.
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.
-
Maintain the solution at 50°C for 10 minutes.
-
Add 0.1 mL of glacial acetic acid to stop the reaction.
-
Add 5 mL of water.
-
Extract the FAMEs with two 5 mL portions of hexane, using a Pasteur pipette to separate the layers.
-
Dry the combined hexane layers over anhydrous sodium sulfate.
-
Filter the solution.
-
Remove the solvent under reduced pressure using a rotary film evaporator.
-
Dissolve the resulting FAMEs in hexane for GC analysis.
Protocol 2: GC Analysis of c9,t11 and t10,c12 CLA FAMEs
This protocol provides a starting point for the GC analysis. Parameters may need to be optimized for your specific instrument and column.
Instrumentation and Columns:
| Parameter | Method A | Method B |
| GC System | Agilent 7890A or equivalent | GC system with FID |
| Column | CP-Sil 88 (100 m x 0.25 mm i.d., 0.2 µm film thickness) | SLB-IL111 (200 m x 0.25 mm i.d., 0.20 µm film thickness) |
| Carrier Gas | Helium or Hydrogen | Hydrogen |
| Injector Temperature | 250 °C | 250 °C |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C | 250 °C |
| Oven Program | 70°C for 5 min, then ramp to 175°C at 13°C/min | Isothermal at 150 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | To be optimized (e.g., 50:1) | 50:1 |
Visualizations
Caption: General Workflow for GC Analysis of CLA Isomers
Caption: Troubleshooting Logic for Poor Peak Resolution
References
- 1. aocs.org [aocs.org]
- 2. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. stepbio.it [stepbio.it]
- 9. glsciences.eu [glsciences.eu]
Validation & Comparative
A Comparative Guide to the Isomer-Specific Effects of CLA on Gene Expression
An Objective Analysis of c9,t11-CLA and t10,c12-CLA for Researchers and Drug Development Professionals
Conjugated linoleic acids (CLAs) encompass a group of positional and geometric isomers of linoleic acid, with cis-9, trans-11 (this compound) and trans-10, cis-12 (t10,c12-CLA) being the most biologically active and extensively studied. Despite their structural similarities, these two isomers exert distinct and often opposing effects on gene expression, profoundly influencing lipid metabolism, inflammation, and insulin sensitivity. This guide provides a comprehensive comparison of their differential effects, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Differential Regulation of Gene Expression: A Comparative Overview
The two predominant CLA isomers, this compound and t10,c12-CLA, exhibit markedly different profiles in regulating the expression of genes pivotal to metabolic and inflammatory processes. The t10,c12-CLA isomer is frequently associated with reductions in body fat, yet it can also trigger pro-inflammatory responses and insulin resistance.[1] In contrast, this compound is generally recognized for its anti-inflammatory properties and its potential to enhance insulin sensitivity.[2] These divergent effects are rooted in their differential modulation of key transcription factors and signaling pathways.
Lipid Metabolism
In the realm of lipid metabolism, t10,c12-CLA has been shown to be the more potent modulator. It significantly downregulates the expression of key lipogenic genes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACACA), thereby inhibiting de novo lipogenesis.[1] Furthermore, t10,c12-CLA can increase the expression of genes involved in fatty acid oxidation, like carnitine palmitoyltransferase 1a (CPT1a).[1] However, this isomer has also been linked to hepatic steatosis, or fatty liver, by promoting lipid accumulation in liver tissue.[1][2]
The this compound isomer exerts more subtle effects on lipid metabolism. Some studies indicate it may improve lipid profiles by reducing circulating triacylglycerols, but its impact on the expression of lipogenic and oxidative genes is less pronounced compared to the t10,c12 isomer.[3]
Inflammatory Response
The differential effects of these isomers on inflammation are stark. The this compound isomer is largely considered anti-inflammatory. It can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[4][5] This anti-inflammatory action is partly attributed to its ability to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation.[6]
Conversely, t10,c12-CLA has been reported to have pro-inflammatory effects in certain contexts. It can induce the expression of inflammatory markers and has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[7]
Quantitative Data on Gene Expression
The following tables summarize the differential effects of this compound and t10,c12-CLA on the expression of key genes in different experimental models.
Table 1: Differential Effects of CLA Isomers on Lipid Metabolism Gene Expression in Adipose Tissue
| Gene | Function | This compound Effect | t10,c12-CLA Effect | Experimental Model |
| FASN | Fatty Acid Synthesis | No significant change | ↓ | Mouse Inguinal WAT[1] |
| ACC1 | Fatty Acid Synthesis | No significant change | ↓ | Mouse Inguinal WAT[1] |
| SCD1 | Fatty Acid Desaturation | No significant change | ↓ | Human Adipocytes[8] |
| CPT1a | Fatty Acid Oxidation | No significant change | ↑ | Mouse Inguinal WAT[1] |
| UCP2 | Energy Expenditure | No significant change | ↑ | Mouse WAT[1] |
| PPARγ | Adipogenesis, Lipid Storage | ↑ | ↓ | Human Adipocytes[9] |
Table 2: Differential Effects of CLA Isomers on Inflammatory Gene Expression
| Gene/Protein | Function | This compound Effect | t10,c12-CLA Effect | Experimental Model |
| TNF-α | Pro-inflammatory Cytokine | ↓ | ↑ or no effect | 3T3-L1 Adipocytes[10] |
| IL-6 | Pro-inflammatory Cytokine | ↓ | ↑ | 3T3-L1 Adipocytes[10] |
| NFκB1 | Pro-inflammatory Transcription Factor | ↓ | No change or ↑ | Endothelial Cells[11] |
| ICAM-1 | Adhesion Molecule | No effect | ↑ | Endothelial Cells[11] |
| RANTES | Chemokine | No effect | ↑ | Endothelial Cells[11] |
Key Signaling Pathways and Experimental Workflows
The intricate interplay of signaling pathways governs the cellular response to each CLA isomer. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying their effects on gene expression.
Caption: Differential signaling pathways of this compound and t10,c12-CLA.
Caption: A typical experimental workflow for studying CLA effects on gene expression.
Experimental Protocols
The following are summaries of methodologies from key studies that have investigated the differential effects of this compound and t10,c12-CLA.
In Vitro Study: Human Adipocyte Culture
-
Cell Line: Primary human preadipocytes.
-
Differentiation: Preadipocytes are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
Treatment: Differentiated adipocytes are treated with either this compound, t10,c12-CLA, or a control fatty acid (e.g., linoleic acid) at a concentration of 100 µM for 48 hours.
-
Gene Expression Analysis: Total RNA is isolated from the adipocytes. The expression of target genes is quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with gene-specific primers. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).[9]
In Vivo Study: Mouse Model
-
Animal Model: Eight-week-old male C57BL/6J mice.
-
Diets: Mice are fed a low-fat diet supplemented with 0.8% (w/w) of either this compound, t10,c12-CLA, or a control diet without CLA for a period of 9 to 38 days.[1]
-
Tissue Collection: At the end of the feeding period, mice are euthanized, and various tissues, including liver and white adipose tissue (inguinal and gonadal), are collected and snap-frozen in liquid nitrogen.[1]
-
Gene Expression Analysis: Total RNA is extracted from the tissues. Gene expression analysis is performed using RT-qPCR to measure the mRNA levels of genes involved in lipid metabolism and inflammation.[1]
Gene Expression Microarray Analysis
-
Treatment: Cells are treated with different CLA isomers (including this compound and t10,c12-CLA) or a vehicle control.[10][12]
-
Microarray: After treatment, total RNA is isolated and subjected to microarray analysis to obtain a global view of the changes in gene expression.[10][12]
-
Data Analysis: The microarray data is analyzed to identify differentially expressed genes. Gene ontology and pathway analysis are then performed to understand the biological functions and pathways affected by each CLA isomer.[8]
Conclusion
The available evidence clearly demonstrates that this compound and t10,c12-CLA have distinct and often opposing effects on gene expression. The t10,c12-CLA isomer is a potent regulator of genes involved in lipid metabolism, often leading to a reduction in adiposity, but it may also induce pro-inflammatory responses and insulin resistance. In contrast, this compound exhibits anti-inflammatory properties and has a more moderate impact on lipid metabolism genes. These isomer-specific effects are critical considerations for researchers in nutrition, metabolic diseases, and for professionals in drug development exploring the therapeutic potential of CLAs. A thorough understanding of their differential actions at the molecular level is paramount for harnessing their beneficial effects while mitigating potential adverse outcomes.
References
- 1. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Conjugated Linoleic Acid and Hepatic Steatosis: Species-Specific Effects on Liver and Adipose Lipid Metabolism and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of conjugated linoleic acids on inflammation, oxidative stress, body composition and physical performance: a comprehensive review of putative molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis [frontiersin.org]
- 6. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-10, cis-12 conjugated linoleic acid inhibits skeletal muscle differentiation and GLUT4 expression independently from NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential Inflammatory Responses in Cultured Endothelial Cells Exposed to Two Conjugated Linoleic Acids (CLAs) under a Pro-Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isomer-specific effects of conjugated linoleic acid on gene expression in RAW 264.7 [agris.fao.org]
Validating the Anti-inflammatory Effects of c9,t11-CLA in Microglial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA) in microglial cells, benchmarked against its isomer, trans-10, cis-12-CLA (t10,c12-CLA), and other anti-inflammatory agents. The information presented is collated from peer-reviewed studies, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.
Executive Summary
Microglial activation is a hallmark of neuroinflammation, a process implicated in the pathogenesis of various neurodegenerative diseases. Consequently, identifying compounds that can modulate microglial inflammatory responses is of significant therapeutic interest. Conjugated linoleic acids (CLAs), particularly the c9,t11 isomer, have emerged as potential anti-inflammatory agents. This guide synthesizes the available data on this compound's efficacy in mitigating inflammatory responses in the widely used BV-2 microglial cell line and compares its performance with its t10,c12 isomer and other relevant compounds.
Comparative Data on Anti-inflammatory Effects in BV-2 Microglial Cells
The following tables summarize the quantitative effects of this compound and its comparators on key inflammatory markers in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. It is important to note that the data for different compounds are sourced from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Effects of this compound and t10,c12-CLA on Pro-inflammatory Gene Expression [1]
| Treatment (25 µM) | Target Gene | Fold Change vs. LPS-stimulated Control |
| This compound | CCL5 | ↓ (Significant reduction) |
| IL-6 | ↓ (Significant reduction) | |
| IL-1β | No significant change | |
| t10,c12-CLA | CCL5 | ↓ (Significant reduction) |
| IL-6 | ↓ (Significant reduction) | |
| IL-1β | ↓ (Significant reduction) |
Table 2: Effects of this compound and t10,c12-CLA on Pro-inflammatory Protein Secretion [1]
| Treatment (25 µM) | Target Protein | % Reduction vs. LPS-stimulated Control |
| This compound | CCL5 | Markedly reduced |
| IL-6 | Markedly reduced | |
| pro-IL-1β (intracellular) | Notably decreased | |
| t10,c12-CLA | CCL5 | Markedly reduced (greater efficacy than this compound) |
| IL-6 | Markedly reduced (greater efficacy than this compound) | |
| pro-IL-1β (intracellular) | Notably decreased |
Table 3: Effects of this compound and t10,c12-CLA on iNOS Expression [1]
| Treatment (25 µM) | Target | Effect on LPS-induced Upregulation |
| This compound | iNOS mRNA | Mitigated |
| iNOS Protein | Mitigated | |
| t10,c12-CLA | iNOS mRNA | Mitigated |
| iNOS Protein | Mitigated |
Experimental Protocols
Cell Culture and Treatment (Based on Porcedda et al., 2024)[1]
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Seeding Density: 1 x 10^5 cells/well in 24-well plates.
-
Fatty Acid Treatment: Cells were incubated with 25 µM of this compound, t10,c12-CLA, or oleic acid (OA) as a control for 24 hours.
-
Inflammatory Stimulation: After fatty acid treatment, cells were stimulated with 0.1 µg/mL of lipopolysaccharide (LPS) from E. coli for specified durations depending on the assay (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).
Quantitative Real-Time PCR (qPCR)[1]
-
RNA Extraction: Total RNA was extracted from BV-2 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.
-
qPCR Analysis: qPCR was performed using SYBR Green chemistry on a real-time PCR system. The relative expression of target genes (CCL5, IL-6, IL-1β, iNOS) was calculated using the 2^-ΔΔCt method, with a suitable housekeeping gene for normalization.
Enzyme-Linked Immunosorbent Assay (ELISA)[1]
-
Sample Collection: Cell culture supernatants were collected after treatment and stimulation.
-
ELISA Procedure: The concentrations of secreted cytokines (CCL5, IL-6) in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blotting[1]
-
Protein Extraction: Whole-cell lysates were prepared using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against pro-IL-1β, iNOS, and a loading control (e.g., β-actin). After washing, membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathways for the anti-inflammatory effects of this compound and the general experimental workflow.
Caption: Proposed mechanism of this compound's anti-inflammatory action in microglia.
Caption: General experimental workflow for in vitro validation.
Discussion and Future Directions
The presented data indicate that this compound exhibits tangible anti-inflammatory effects in activated microglial cells by reducing the expression and secretion of key pro-inflammatory mediators.[1] The proposed mechanisms involve the upregulation of peroxisomal β-oxidation and modulation of N-acylethanolamine signaling, which may collectively suppress the NF-κB pathway.[1]
When compared to its isomer, t10,c12-CLA appears to have a more potent effect on reducing the secretion of CCL5 and IL-6 and is also effective in downregulating IL-1β gene expression, where this compound showed no significant effect.[1] This suggests that while both isomers are anti-inflammatory, their specific mechanisms and potency may differ.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound against other classes of anti-inflammatory compounds in microglial cells. Future research should aim to include well-established anti-inflammatory drugs (e.g., non-steroidal anti-inflammatory drugs or corticosteroids) and other bioactive lipids like omega-3 fatty acids (EPA and DHA) in the same experimental setup to provide a clearer perspective on the relative efficacy of this compound.
Furthermore, while the BV-2 cell line is a valuable tool, validation of these findings in primary microglia and in vivo models of neuroinflammation is crucial for translational relevance. The existing in vivo study in an Alzheimer's disease mouse model provides promising initial data but further investigation into the pharmacokinetic and pharmacodynamic properties of this compound in the central nervous system is warranted.
References
A Comparative Analysis of c9,t11-CLA and Omega-3 Fatty Acids on Lipid Metabolism
A comprehensive guide for researchers and drug development professionals on the distinct metabolic effects of two prominent fatty acids.
The modulation of lipid metabolism is a cornerstone of research into metabolic diseases. Among the vast array of bioactive lipids, conjugated linoleic acids (CLA) and omega-3 fatty acids have garnered significant attention for their potential therapeutic benefits. This guide provides a detailed comparative analysis of the most abundant CLA isomer, cis-9, trans-11-CLA (c9,t11-CLA), and omega-3 fatty acids, focusing on their impact on lipid metabolism, underlying molecular mechanisms, and supporting experimental data.
Quantitative Effects on Lipid Profile: A Tabular Comparison
The effects of this compound and omega-3 fatty acids on key lipid parameters can vary based on the model system, dosage, and duration of the study. The following tables summarize findings from various studies to provide a comparative overview.
Table 1: Effects on Plasma/Serum Lipids in Animal Models
| Parameter | This compound Effect | Omega-3 Fatty Acids Effect | Key Findings & Citations |
| Triglycerides (TG) | Significant reduction.[1][2] | Significant reduction.[3][4] | Both fatty acids demonstrate potent triglyceride-lowering effects. Omega-3s achieve this by promoting β-oxidation and reducing VLDL synthesis.[5] this compound is suggested to act via downregulation of hepatic SREBP-1c.[1][2] |
| Total Cholesterol (TC) | Variable; some studies show no significant change.[6] | Reduction observed in hypercholesterolemic models.[4] | The impact on total cholesterol appears more consistent with omega-3 fatty acids in the context of pre-existing hypercholesterolemia. |
| LDL Cholesterol (LDL-C) | Variable; some studies report no significant effect.[6] | Significant reduction in hypercholesterolemic models.[4] | Omega-3 fatty acids show a more pronounced effect on lowering LDL-C, a key target in cardiovascular disease prevention. |
| HDL Cholesterol (HDL-C) | No consistent significant effect reported. | Small increase observed in some studies. | Neither fatty acid consistently demonstrates a strong HDL-raising effect, though omega-3s may offer a modest benefit. |
| Non-Esterified Fatty Acids (NEFA) | Significant reduction.[1][2] | Reduction through decreased transport to the liver.[5] | Both contribute to lowering circulating free fatty acids, which can alleviate metabolic stress. |
Table 2: Effects on Lipid Profile in Human Clinical Trials
| Parameter | This compound Effect | Omega-3 Fatty Acids Effect | Key Findings & Citations |
| Triglycerides (TG) | Inconsistent results; some studies show no significant change, while others report a reduction.[7][8] | Consistent and significant reduction.[5][9] | Omega-3 fatty acids are well-established for their triglyceride-lowering effects in humans and are a component of prescription therapies.[5] The effect of this compound on triglycerides in humans is less clear and may depend on the study population and dosage.[7] |
| Total Cholesterol (TC) | No significant consistent effect.[10][7][8] | No significant reduction in patients with metabolic syndrome in some meta-analyses. | The impact on total cholesterol in humans is not a primary benefit of either fatty acid. |
| LDL Cholesterol (LDL-C) | No significant consistent effect.[7][8] | No significant reduction in patients with metabolic syndrome in some meta-analyses.[11] | Similar to total cholesterol, the effects on LDL-C are not consistently significant. |
| HDL Cholesterol (HDL-C) | Some studies report a significant increase, while others show no effect.[7] | Modest but sometimes significant increase. | The effect on HDL-C is variable for both fatty acids. |
Experimental Protocols: Methodological Synopsis
The following provides a generalized overview of experimental designs commonly employed in studies investigating the effects of this compound and omega-3 fatty acids on lipid metabolism.
Animal Studies (Rodent Models):
-
Subjects: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are frequently used.[4] Often, models of hyperlipidemia or metabolic syndrome are induced through high-fat diets.[4]
-
Dietary Intervention:
-
Control Group: Fed a standard chow diet or a high-fat diet without supplementation.
-
This compound Group: The diet is supplemented with this compound, typically at a concentration of 0.5% to 2% of the total diet by weight.
-
Omega-3 FA Group: The diet is supplemented with omega-3 fatty acids, often from fish oil or flaxseed oil, with specified doses of EPA and DHA.
-
-
Duration: Intervention periods typically range from 4 to 12 weeks.
-
Sample Collection: Blood samples are collected for lipid profile analysis (TG, TC, LDL-C, HDL-C). Liver and adipose tissue may be harvested for gene expression and protein analysis.
-
Analytical Methods: Serum lipids are measured using standard enzymatic colorimetric assays. Gene expression of key metabolic regulators (e.g., SREBP-1c, PPARα) is quantified by RT-qPCR. Protein levels are assessed by Western blotting.
Human Clinical Trials:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[7][8]
-
Participants: Healthy adults, overweight or obese individuals, or patients with metabolic syndrome or atherosclerosis are recruited.[11][12]
-
Intervention:
-
This compound Group: Participants receive daily supplements of this compound, with doses typically ranging from 1 to 6 grams per day.[10]
-
Omega-3 FA Group: Participants receive daily supplements of omega-3 fatty acids, with specified amounts of EPA and DHA (e.g., 1920 mg/day).[12]
-
Placebo Group: Receives a control oil, such as olive oil or safflower oil.
-
-
Duration: Intervention periods commonly range from 8 weeks to 6 months.[7][8]
-
Outcome Measures: The primary outcomes are changes in the serum lipid profile. Secondary outcomes may include inflammatory markers (e.g., CRP, IL-6) and markers of oxidative stress.[12]
Signaling Pathways and Molecular Mechanisms
The distinct effects of this compound and omega-3 fatty acids on lipid metabolism are governed by their differential regulation of key signaling pathways.
Omega-3 Fatty Acid Signaling
Omega-3 fatty acids exert their lipid-lowering effects through a multi-pronged mechanism primarily centered on the regulation of gene expression in the liver. They act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which upregulates genes involved in fatty acid oxidation.[9] Concurrently, they suppress the activity of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis, thereby reducing the synthesis of new fatty acids and triglycerides.[5]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Sources of Omega-3 Fatty Acid Supplementation vs. Blood Lipid Profiles-A Study on a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The effects of conjugated linoleic acid supplementation on lipid profile in adults: A systematic review and dose–response meta-analysis [frontiersin.org]
- 8. The effects of conjugated linoleic acid supplementation on lipid profile in adults: A systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The effect of conjugated linoleic acid supplementation in comparison with omega-6 and omega-9 on lipid profile: a graded, dose–response systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of conjugated linoleic acid and omega-3 fatty acid supplementation on inflammatory and oxidative stress markers in atherosclerotic patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of c9,t11-CLA's Anti-Cancer Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The cis-9, trans-11 isomer of conjugated linoleic acid (c9,t11-CLA), a naturally occurring fatty acid found in ruminant meat and dairy products, has garnered significant attention for its potential anti-cancer properties. This guide provides a comparative overview of the reproducibility of its anti-tumor effects across various cancer cell lines, supported by experimental data from multiple studies. The information is presented to aid researchers in evaluating its efficacy and mechanisms of action.
Quantitative Analysis of Anti-Cancer Effects
The anti-proliferative and pro-apoptotic effects of this compound have been documented in a range of cancer cell lines. However, the extent of these effects is cell line-dependent and influenced by experimental conditions such as concentration and duration of treatment.
Cell Proliferation Inhibition
The inhibitory effect of this compound on the growth of various cancer cell lines is summarized below. It is important to note that direct comparison of potency can be challenging due to variations in experimental protocols across different studies.
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Inhibition Rate (%) | Reference |
| MCF-7 | Breast Cancer | 25 | 8 days | 27.18 | [1][2] |
| 50 | 8 days | 35.43 | [1][2] | ||
| 100 | 8 days | 91.05 | [1][2] | ||
| 200 | 8 days | 92.86 | [1][2] | ||
| SGC-7901 | Gastric Cancer | 25 | 8 days | 5.9 | |
| 50 | 8 days | 20.2 | |||
| 100 | 8 days | 75.6 | |||
| 200 | 8 days | 82.4 | |||
| HepG2 | Hepatocellular Carcinoma | 50 | 8 days | 43.5 | |
| 100 | 8 days | 78.9 | |||
| Hep3B | Hepatocellular Carcinoma | 50 | 6 days | Significant Inhibition | |
| 100 | 6 days | Significant Inhibition | |||
| PC-3 | Prostate Cancer | 100 | Not Specified | ~12 | [3] |
| 150 | Not Specified | ~20 | [3] | ||
| SW480 | Colon Cancer | Not Specified | 4 days | Increased Caspase 3 & 9 | [4] |
| HT-29 | Colon Cancer | 4 µM | 72 hours | No significant effect |
Note: The data presented is compiled from various sources and should be interpreted with consideration for the differing experimental conditions.
Apoptosis Induction
This compound has been shown to induce programmed cell death (apoptosis) in several cancer cell lines. The activation of caspase cascades is a key indicator of this process.
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Apoptotic Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | 50 | 24 hours | 45.22% apoptosis | |
| 100 | 24 hours | 55.07% apoptosis | |||
| 50 | 36 hours | 61.71% apoptosis | |||
| 100 | 36 hours | 74.67% apoptosis | |||
| MCF-7 | Breast Cancer | 25-200 | 8 days | Increased apoptosis | |
| SW480 | Colon Cancer | Not Specified | 4 days | Increased caspase-3 (27-34%) and caspase-9 (37-47%) activity | [4] |
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
PPARγ-Mediated Apoptosis in Hepatocellular Carcinoma
In hepatocellular carcinoma cells (HepG2), this compound has been demonstrated to induce apoptosis through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.[5] This leads to a cascade of events including the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-3, a key executioner of apoptosis.[5]
Inhibition of Cyclooxygenase-2 (COX-2)
This compound has been reported to inhibit the cyclooxygenase-2 (COX-2) pathway in some cancer models.[6] COX-2 is an enzyme often overexpressed in tumors and is involved in inflammation and cell proliferation. By inhibiting this pathway, this compound can potentially reduce tumor growth.
Cell Cycle Arrest
In breast cancer cells (MCF-7) and gastric cancer cells (SGC-7901), this compound has been shown to induce cell cycle arrest.[1][2] This is achieved by downregulating the expression of cyclins (such as Cyclin A, B1, and D1) and upregulating cyclin-dependent kinase inhibitors (CDKIs) like p16ink4a and p21cip/waf1.[1][2] This blockage of the cell cycle progression prevents cancer cells from dividing and proliferating.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the anti-cancer effects of this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare various concentrations of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., ethanol or DMSO, depending on the solvent for CLA) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion
The available evidence strongly suggests that this compound exhibits anti-cancer effects in a variety of cancer cell lines, primarily through the inhibition of cell proliferation and induction of apoptosis. The reproducibility of these effects appears to be consistent in breast, gastric, and hepatocellular carcinoma cell lines, where clear dose-dependent responses have been observed. However, the efficacy of this compound can vary significantly between different cancer types and even between different cell lines of the same cancer type.
The mechanisms of action involve the modulation of key signaling pathways, with the PPARγ pathway being a notable target in liver cancer. Further research is warranted to fully elucidate the intricate molecular mechanisms and to establish a more comprehensive and directly comparable dataset of its efficacy, such as standardized IC50 values, across a wider spectrum of human cancer cell lines. This will be crucial for the future development of this compound as a potential chemopreventive or therapeutic agent.
References
- 1. Effects ofcis-9,trans-11-conjugated linoleic acid on cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects ofcis-9,trans-11-conjugated linoleic acid on cancer cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cis 9, trans 11- and trans 10, cis 12-conjugated linoleic acid isomers induce apoptosis in cultured SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Natural c9,t11-CLA and Synthetic CLA Analogs
For Researchers, Scientists, and Drug Development Professionals
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid with a wide range of reported biological activities. The most abundant naturally occurring isomer is cis-9, trans-11 (c9,t11)-CLA, found primarily in meat and dairy products from ruminant animals. In contrast, commercially available CLA supplements are often a mixture of c9,t11-CLA and trans-10, cis-12 (t10,c12)-CLA, a synthetically derived analog. This guide provides an objective comparison of the biological activities of this compound and its synthetic analogs, with a focus on experimental data to inform research and development.
Key Biological Activities: A Comparative Overview
The two most studied CLA isomers, this compound and t10,c12-CLA, often exhibit distinct and sometimes opposing biological effects. While both have been investigated for their potential health benefits, their mechanisms of action and ultimate physiological outcomes can differ significantly.
Anti-Cancer Effects
Both this compound and t10,c12-CLA have demonstrated anti-proliferative effects in various cancer cell lines. However, their potency and underlying mechanisms appear to be isomer-specific.
The t10,c12-CLA isomer is often reported to be a more potent inhibitor of cancer cell proliferation than the c9,t11 isomer. For instance, in PC-3 human prostate cancer cells, t10,c12-CLA was found to be more effective at inhibiting proliferation compared to this compound.[1] The anti-proliferative effects of t10,c12-CLA are often linked to the modulation of apoptosis and cell cycle control, while this compound appears to influence arachidonic acid metabolism.[1] In colorectal cancer cells, some studies suggest that t10,c12-CLA is a more potent anti-cancer agent than this compound.[2]
| Cancer Cell Line | CLA Isomer | Concentration | Proliferation Inhibition (%) | Reference |
| PC-3 (Prostate) | This compound | 100 µM | ~12% | [1] |
| PC-3 (Prostate) | This compound | 150 µM | ~20% | [1] |
| PC-3 (Prostate) | t10,c12-CLA | 50 µM | ~17% | [1] |
| PC-3 (Prostate) | t10,c12-CLA | 100 µM | Not specified, but greater than c9,t11 | [1] |
| PC-3 (Prostate) | t10,c12-CLA | 150 µM | Not specified, but greater than c9,t11 | [1] |
Lipid Metabolism
The effects of this compound and t10,c12-CLA on lipid metabolism are markedly different and have been a primary focus of research. The t10,c12 isomer is largely credited with the body fat-reducing effects attributed to CLA supplements, a phenomenon not consistently observed with this compound.[3]
In hamster models, t10,c12-CLA was shown to increase LDL-cholesterol concentrations compared to both linoleic acid and this compound.[4] However, t10,c12-CLA also decreased hepatic cholesterol and triglycerides.[4] In mice, dietary t10,c12-CLA led to a significant increase in liver lipids, primarily due to an accumulation of triglycerides, cholesterol, and cholesterol esters, an effect not observed with this compound.[5]
| Animal Model | Diet Supplement | LDL-Cholesterol (mmol/L) | Hepatic Triglycerides | Reference |
| Hamster | Linoleic Acid (Control) | 0.6 ± 0.1 | Not specified | [4] |
| Hamster | This compound | 0.7 ± 0.1 | Not specified | [4] |
| Hamster | t10,c12-CLA | 0.9 ± 0.1 | Decreased | [4] |
| Mouse | Control | Not specified | Baseline | [5] |
| Mouse | This compound | Not specified | No significant change | [5] |
| Mouse | t10,c12-CLA | Not specified | 5-fold increase | [5] |
Inflammatory Response
Both CLA isomers have been shown to modulate inflammatory responses, often through their interaction with key signaling pathways like NF-κB and PPARs. The t10,c12-CLA isomer has demonstrated potent anti-inflammatory effects by suppressing NF-κB activation and TNF-α production in a PPARγ-dependent manner in porcine peripheral blood mononuclear cells.[6] In ruminal epithelial cells, 100 µM of t10,c12-CLA exhibited stronger anti-inflammatory effects than this compound by inhibiting TLR4-NF-κB signaling.[7][8]
| Cell Type | Treatment | Gene/Protein | Effect | Reference |
| Porcine PBMC | t10,c12-CLA | NF-κB p65 DNA-binding | Suppressed | [6] |
| Porcine PBMC | t10,c12-CLA | TNF-α | Decreased (in LPS-stimulated cells) | [6] |
| Ruminal Epithelial Cells | 100 µM t10,c12-CLA + LPS | IL-6 expression | Significantly reduced | [7] |
| Ruminal Epithelial Cells | 100 µM t10,c12-CLA + LPS | NF-κB expression | Significantly reduced | [7] |
| Ruminal Epithelial Cells | 100 µM this compound + LPS | NF-κB expression | Significantly reduced | [7] |
Signaling Pathways
The divergent biological activities of this compound and t10,c12-CLA can be attributed to their differential effects on key cellular signaling pathways.
PPAR and NF-κB Signaling
Peroxisome proliferator-activated receptors (PPARs) and nuclear factor-kappa B (NF-κB) are critical regulators of lipid metabolism and inflammation. Both this compound and t10,c12-CLA have been shown to interact with these pathways, albeit with different outcomes. The t10,c12 isomer, in particular, appears to exert many of its effects through the activation of PPARγ.[6] This activation can lead to the suppression of inflammatory responses by inhibiting the NF-κB pathway.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Conjugated linoleic acid metabolite impact in colorectal cancer: a potential microbiome-based precision nutrition approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ods.od.nih.gov [ods.od.nih.gov]
- 4. The effects of t10,c12 CLA isomer compared with c9,t11 CLA isomer on lipid metabolism and body composition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting effects of t10,c12- and c9,t11-conjugated linoleic acid isomers on the fatty acid profiles of mouse liver lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
c9,t11-CLA vs. Linoleic Acid: A Comparative Guide to PPAR Activation
For researchers and professionals in drug development, understanding the nuanced interactions between fatty acids and peroxisome proliferator-activated receptors (PPARs) is critical for deciphering cellular metabolic and inflammatory pathways. This guide provides a detailed comparison of the effects of cis-9,trans-11-conjugated linoleic acid (c9,t11-CLA) and its parent molecule, linoleic acid (LA), on PPAR activation, supported by experimental data and methodologies.
Introduction to PPARs and Fatty Acid Ligands
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation. The three main isotypes are PPARα, PPARγ, and PPARβ/δ. Fatty acids and their derivatives are natural ligands for PPARs, and their binding initiates a cascade of events leading to the regulation of target gene expression.
Linoleic acid (LA), an essential omega-6 fatty acid, and its isomer, this compound, are both recognized as PPAR agonists. However, the subtle structural difference between these two molecules—the conjugated double bond system in this compound—can lead to differential effects on PPAR activation and subsequent physiological responses.
Quantitative Comparison of PPAR Activation
The following table summarizes the available quantitative data on the activation of PPARs by this compound and linoleic acid. It is important to note that direct comparative studies providing EC50 values for PPARγ activation are limited in the current literature.
| Parameter | This compound | Linoleic Acid (LA) | PPAR Isotype | Cell Type/System | Reference |
| Binding Affinity (IC50) | 140 nM - 400 nM (for various CLA isomers) | Micromolar affinity | PPARα | Human | [1] |
| PPARγ Activation (Luciferase Assay) | Similar to linoleic acid | Similar to CLA isomers | PPARγ | Not specified | [2][3] |
| PPARα Target Gene (L-FABP) mRNA Induction | ~2-fold increase over control | No significant effect | PPARα | FaO rat hepatoma cells | [4] |
| PPARγ Expression (mRNA) | Significant increase | Not reported | PPARγ | A549, Calu-1, Beas-2B cells | [5] |
| Bioactive PPARγ in Nucleus | Significantly increased (to the same extent as 1 µM rosiglitazone) | Not reported | PPARγ | 3T3-L1 cells | [6] |
Signaling Pathway of PPAR Activation
The activation of PPARs by fatty acid ligands like this compound and linoleic acid follows a well-established signaling pathway. Upon entering the cell, these fatty acids can bind to the ligand-binding domain (LBD) of a PPAR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 5. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis9, trans11-Conjugated Linoleic Acid Differentiates Mouse 3T3-L1 Preadipocytes into Mature Small Adipocytes through Induction of Peroxisome Proliferator-activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
Differential Impact of c9,t11-CLA and t10,c12-CLA on Adipocyte Differentiation: A Comparative Guide
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid that have garnered significant attention for their diverse biological activities, particularly their influence on adiposity. Among the numerous isomers, cis-9,trans-11 (c9,t11)-CLA and trans-10,cis-12 (t10,c12)-CLA are the most extensively studied and have demonstrated markedly different, often opposing, effects on adipocyte differentiation and lipid metabolism. This guide provides a comprehensive comparison of the impact of these two primary CLA isomers on adipocyte biology, supported by experimental data, detailed protocols, and pathway visualizations to serve as a resource for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Isomer Effects
The differential effects of c9,t11-CLA and t10,c12-CLA on adipocyte differentiation are evident in their modulation of key adipogenic markers and processes. The following tables summarize the quantitative data from various studies, highlighting the distinct actions of each isomer.
Table 1: Effect of CLA Isomers on Triglyceride Accumulation and Adipocyte Size
| Parameter | Cell/Animal Model | This compound Effect | t10,c12-CLA Effect | Reference |
| Triglyceride Content | Human Preadipocytes | Increased | Decreased | [1][2] |
| Triglyceride Content | 3T3-L1 Preadipocytes | Dose-dependent increase (1.31-fold at 100 µM) | Two-fold reduction | [3] |
| Adipocyte Size | fa/fa Zucker Rats | No significant change | 60% smaller | [4] |
| Adipocyte Number | fa/fa Zucker Rats | No significant change | 43% increase | [4] |
| Lipid Accumulation | Porcine Stromal-Vascular Cells | Increased | Increased (at 2 days, no further increase) | [5] |
Table 2: Differential Regulation of Adipogenic Gene Expression by CLA Isomers
| Gene | Cell/Animal Model | This compound Effect | t10,c12-CLA Effect | Reference |
| PPARγ | Human Preadipocytes | Increased expression | Decreased expression | [1][2] |
| PPARγ | 3T3-L1 Cells | Slightly increased expression | Slightly increased expression | |
| C/EBPα | Human Preadipocytes | Increased expression | Decreased expression | [6] |
| aP2 (FABP4) | Human Preadipocytes | Increased expression | Decreased expression | [6] |
| Adiponectin | 3T3-L1 Adipocytes | Significantly increased secretion (2.7-fold) | - | [3] |
| Adiponectin | Human Adipocytes | - | Decreased mRNA levels | [6] |
| Leptin | Human Adipocytes | - | Increased mRNA levels | [6] |
| GLUT4 | Human Preadipocytes | Increased expression | Decreased expression | [2] |
Table 3: Contrasting Effects of CLA Isomers on Cellular Processes in Adipocytes
| Cellular Process | Cell/Animal Model | This compound Effect | t10,c12-CLA Effect | Reference |
| Apoptosis | Human Preadipocytes and Adipocytes | Weaker induction | Higher apoptotic potency | [7] |
| Apoptosis | Obese and Lean Mice | - | Reduced apoptosis | [8][9] |
| Lipolysis | Murine Adipocytes | - | Increased basal lipolysis | [10] |
| Fatty Acid Oxidation | Murine Adipocytes | - | Increased | [10] |
| Glucose Uptake | Human Preadipocytes | - | Decreased insulin-stimulated uptake | [1] |
| Inflammation (IL-6, IL-8, COX-2) | Human Adipocytes | - | Increased expression | [11] |
Experimental Protocols
A standardized experimental workflow is crucial for the reproducible investigation of the effects of CLA isomers on adipocyte differentiation. The following is a detailed methodology for a typical in vitro study using the 3T3-L1 preadipocyte cell line.
Protocol: In Vitro Differentiation of 3T3-L1 Preadipocytes and CLA Treatment
-
Cell Culture and Maintenance:
-
Culture 3T3-L1 preadipocytes in a proliferation medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% calf serum and 1% penicillin-streptomycin.[12]
-
Maintain cells in a humidified incubator at 37°C with 10% CO2.[12]
-
Passage cells before they reach 70% confluency to maintain their preadipocyte state.[12]
-
-
Induction of Differentiation:
-
Seed 3T3-L1 cells in culture plates and grow to 100% confluency.
-
Two days post-confluency (Day 0), replace the proliferation medium with a differentiation-inducing medium (MDI medium).[12][13]
-
MDI medium composition: DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[13]
-
-
CLA Isomer Treatment:
-
Prepare stock solutions of this compound and t10,c12-CLA, typically complexed with bovine serum albumin (BSA) to enhance solubility and cellular uptake.
-
Add the CLA isomers or a BSA vehicle control to the MDI medium at the desired final concentrations (e.g., 10-100 µM).
-
-
Maturation of Adipocytes:
-
On Day 2, replace the MDI medium (with or without CLA) with a maturation medium consisting of DMEM, 10% FBS, and 10 µg/mL insulin.[12]
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.[12]
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed by Day 8.
-
-
Assessment of Adipocyte Differentiation:
-
Lipid Accumulation:
-
Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets.
-
Quantify lipid accumulation by extracting the Oil Red O stain and measuring its absorbance.
-
-
Gene Expression Analysis:
-
Harvest cells at different time points during differentiation.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4, Adipoq, Leptin).
-
-
Protein Analysis:
-
Perform Western blotting to determine the protein levels of key adipogenic transcription factors and signaling molecules.
-
Use ELISA to quantify the secretion of adipokines like adiponectin and leptin into the culture medium.
-
-
Experimental Workflow for Studying CLA Isomer Effects on Adipocyte Differentiation
Caption: Workflow of an in vitro adipocyte differentiation experiment with CLA treatment.
Signaling Pathways in Adipocyte Differentiation: Differential Modulation by CLA Isomers
Adipocyte differentiation is a complex process orchestrated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) playing central roles.[14][15][16] The this compound and t10,c12-CLA isomers exert their distinct effects by differentially modulating these key signaling pathways.
This compound: A Pro-Adipogenic Isomer
The this compound isomer generally promotes adipogenesis. It has been shown to increase the expression and activity of PPARγ, the master regulator of adipocyte differentiation.[1][3] Activation of PPARγ leads to the expression of its target genes, which are involved in lipid uptake, synthesis, and storage, as well as insulin sensitivity.[2] This results in increased triglyceride accumulation and the formation of mature, insulin-sensitive adipocytes.[3] Furthermore, this compound can enhance the secretion of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties.[3]
Caption: Pro-adipogenic signaling pathway of this compound.
t10,c12-CLA: An Anti-Adipogenic and Pro-inflammatory Isomer
In stark contrast, the t10,c12-CLA isomer is a potent inhibitor of adipocyte differentiation and lipid accumulation. It has been demonstrated to downregulate the expression of PPARγ and its downstream target genes, including C/EBPa, aP2, and GLUT4, in human adipocytes.[1][6] This suppression of the primary adipogenic pathway leads to a reduction in triglyceride storage and smaller adipocytes.[1][4]
Beyond its anti-adipogenic effects, t10,c12-CLA also induces a pro-inflammatory state in adipocytes, characterized by the increased expression of cytokines such as IL-6 and IL-8.[11] Furthermore, this isomer can promote apoptosis in adipocytes and preadipocytes.[7] It also enhances lipolysis and fatty acid oxidation, contributing to the delipidation of mature adipocytes.[10] In some contexts, t10,c12-CLA has been linked to endoplasmic reticulum stress, which can also trigger apoptosis.[17]
Caption: Anti-adipogenic and pro-inflammatory signaling pathways of t10,c12-CLA.
References
- 1. Isomer-specific regulation of metabolism and PPARγ signaling by CLA in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated Linoleic Acid in Humans: Regulation of Adiposity and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis9, trans11-Conjugated Linoleic Acid Differentiates Mouse 3T3-L1 Preadipocytes into Mature Small Adipocytes through Induction of Peroxisome Proliferator-activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary t10,c12-CLA but not c9,t11 CLA Reduces Adipocyte Size in the Absence of Changes in the Adipose Renin–Angiotensin System in fa/fa Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of isomers of conjugated linoleic acid on porcine adipocyte growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugated Linoleic Acid Induces Human Adipocyte Delipidation: AUTOCRINE/PARACRINE REGULATION OF MEK/ERK SIGNALING BY ADIPOCYTOKINES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acids promote human fat cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trans-10,cis-12-Conjugated linoleic acid instigates inflammation in human adipocytes compared with preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 13. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 14. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C/EBPα is required for differentiation of white, but not brown, adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional Regulation of Adipocyte Differentiation: A Central Role for CCAAT/Enhancer-binding Protein (C/EBP) β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dietary versus Supplemental cis-9, trans-11 Conjugated Linoleic Acid: In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of cis-9, trans-11 conjugated linoleic acid (c9,t11-CLA) derived from dietary sources versus synthetic supplements. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuances between these two sources of a biologically active fatty acid.
Executive Summary
Conjugated linoleic acid (CLA) encompasses a group of positional and geometric isomers of linoleic acid, with the c9,t11 isomer being the most prevalent in nature, primarily found in ruminant meats and dairy products. Commercially available CLA supplements, however, often contain a mixture of c9,t11 and trans-10, cis-12 (t10,c12) isomers in roughly equal amounts.[1] This distinction is critical as different isomers can elicit distinct physiological effects. This guide focuses on the in vivo effects of the this compound isomer, comparing its natural dietary form with its synthetic supplemental form across various physiological parameters, including body composition, lipid profile, inflammation, and glucose metabolism.
Data Presentation: Quantitative Comparison of In Vivo Effects
The following tables summarize quantitative data from various in vivo studies, comparing the effects of dietary and supplemental this compound.
Table 1: Effects on Body Composition
| Parameter | Dietary this compound | Supplemental this compound | Key Findings & Citations |
| Body Fat Mass | Inconsistent effects reported. Some studies suggest a modest reduction, while others show no significant change. | A meta-analysis of studies with mixed isomers (including c9,t11) showed a significant reduction in body fat mass.[2][3] However, studies focusing on this compound alone are less conclusive and often show no significant effect on body weight. | The t10,c12 isomer is more strongly associated with reductions in body fat.[1] The effects of this compound on body composition appear to be less pronounced than those observed in animal studies.[1] |
| Lean Body Mass | No significant effects consistently reported. | A meta-analysis indicated a slight increase in lean body mass with mixed isomer supplementation. | The impact of this compound specifically on lean body mass is not well-established. |
Table 2: Effects on Lipid Profile
| Parameter | Dietary this compound (from enriched foods) | Supplemental this compound | Key Findings & Citations |
| Total Cholesterol (TC) | Non-significant decrease.[4] | A meta-analysis showed a significant reduction in TC when compared with a placebo.[5] Another meta-analysis reported a non-significant increase.[4] | The effects on TC appear to be inconsistent across studies.[6] |
| LDL Cholesterol (LDL-C) | Significant decrease.[4] | A meta-analysis reported a significant decrease in LDL-C.[4] | Both dietary (enriched) and supplemental CLA appear to have a favorable effect on LDL-C levels.[4] |
| HDL Cholesterol (HDL-C) | Non-significant increase.[4] | A meta-analysis showed a non-significant decrease.[4] In another study, supplementation with PUFA n-3 and naturally enriched CLA goat cheese significantly increased HDL-C.[7] | The impact on HDL-C is variable and may depend on the food matrix and other dietary components. |
| Triglycerides (TG) | Non-significant decrease.[4] | One meta-analysis showed a significant increase in TG levels when compared with olive oil.[5] Another reported a non-significant decrease.[4] | The effect on triglycerides is inconsistent and may be influenced by the control group and study design.[6] |
Table 3: Effects on Inflammation
| Parameter | Dietary this compound | Supplemental this compound | Key Findings & Citations |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | In a murine arthritis model, both c9,t11-enriched butter and low-dose this compound supplements reduced plasma TNF-α, IL-1β, and IL-6.[8] | The anti-inflammatory effects of CLA are largely attributed to the c9,t11 isomer.[2] Supplementation with this compound has been shown to reduce pro-inflammatory cytokine levels.[2] | This compound demonstrates anti-inflammatory properties by modulating cytokine production.[2][8] |
| C-Reactive Protein (CRP) | No significant effects reported in some studies. | Inconsistent results have been reported, with some studies showing an increase in CRP and others showing no significant effect.[2] | The effect of this compound on CRP is not consistently observed. |
Table 4: Effects on Glucose Metabolism
| Parameter | Dietary this compound | Supplemental this compound | Key Findings & Citations |
| Fasting Blood Glucose | In a study on ob/ob mice, a diet enriched with this compound significantly reduced fasting serum glucose.[9] | No significant effect on fasting blood glucose in humans was found in a meta-analysis of studies on both supplements and enriched foods. | While animal studies suggest a beneficial effect, this has not been consistently translated to human clinical trials. |
| Insulin Sensitivity | A this compound enriched diet improved insulin sensitivity in ob/ob mice.[9] | A meta-analysis of human studies did not find a significant effect of CLA (mixed isomers) on insulin resistance. | The t10,c12 isomer has been associated with increased insulin resistance. The effects of this compound on insulin sensitivity in humans require further investigation. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.
Murine Collagen-Induced Arthritis Model for Inflammation
-
Objective: To compare the anti-inflammatory effects of dietary (c9,t11-enriched butter) and supplemental this compound.[8]
-
Subjects: Male DBA/1J mice.
-
Induction of Arthritis: Collagen-induced arthritis was established as per standard protocols.
-
Dietary Interventions: Post-arthritis onset, mice were assigned to one of the following dietary groups for 84 days:
-
Control: 6% w/w corn oil.
-
Supplemental this compound: Diets containing 0.125%, 0.25%, 0.375%, or 0.5% w/w this compound.
-
Dietary this compound: 6% w/w control butter, 6% w/w c9,t11-enriched butter, or 6% w/w control butter supplemented with 0.2% this compound.
-
-
Outcome Measures:
-
Clinical Assessment: Paw arthritic severity and pad swelling were scored and measured regularly.
-
Biochemical Analysis: Plasma levels of TNF-α, IL-1β, and IL-6 were quantified using ELISA at various time points.
-
-
Key Findings: Both dietary (enriched butter) and supplemental this compound at low doses effectively reduced arthritic scores, paw swelling, and plasma pro-inflammatory cytokines.[8]
Human Clinical Trial on Lipid Profile
-
Objective: To assess the effect of CLA supplementation on lipid profiles in adults. This is a general protocol based on common designs in meta-analyses.[5][7]
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Healthy, overweight, or obese adults.
-
Intervention:
-
Treatment Group: Daily supplementation with CLA capsules (various dosages and isomer compositions, including this compound).
-
Control Group: Placebo capsules (e.g., olive oil, sunflower oil).
-
-
Duration: Typically ranging from several weeks to 6 months.
-
Outcome Measures:
-
Fasting Blood Samples: Collected at baseline and at the end of the intervention.
-
Lipid Profile Analysis: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
-
Data Analysis: Comparison of changes in lipid parameters between the CLA and placebo groups.
Signaling Pathways and Mechanisms of Action
The in vivo effects of this compound are mediated through its interaction with key cellular signaling pathways, primarily the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways.
PPARγ Signaling Pathway
This compound is a known ligand for PPARγ, a nuclear receptor that plays a crucial role in adipocyte differentiation and lipid metabolism.[10][11] Activation of PPARγ by this compound can lead to the induction of genes involved in fatty acid uptake and storage. In some cellular contexts, this activation has been linked to anti-inflammatory effects.[11]
Caption: this compound activation of the PPARγ signaling pathway.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are significantly mediated through the inhibition of the NF-κB signaling pathway.[9][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to reduce the expression and DNA binding of NF-κB subunits, leading to a downregulation of inflammatory markers.[9][12]
References
- 1. Dietary conjugated linoleic acid and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of conjugated linoleic acids on inflammation, oxidative stress, body composition and physical performance: a comprehensive review of putative molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association of foods enriched in conjugated linoleic acid (CLA) and CLA supplements with lipid profile in human studies: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The effect of conjugated linoleic acid supplementation in comparison with omega-6 and omega-9 on lipid profile: a graded, dose–response systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 6. The effect of conjugated linoleic acid supplementation in comparison with omega-6 and omega-9 on lipid profile: a graded, dose–response systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of conjugated linoleic acid supplementation on lipid profile in adults: A systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Dietary c9t11-Conjugated Linoleic Acid Intake from Dairy Fat or Supplements Reduces Inflammation in Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. cis9, trans11-Conjugated Linoleic Acid Differentiates Mouse 3T3-L1 Preadipocytes into Mature Small Adipocytes through Induction of Peroxisome Proliferator-activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cis-9,trans-11-conjugated linoleic acid inhibits allergic sensitization and airway inflammation via a PPARgamma-related mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Dairy Consumption: A Comparative Guide to Biomarkers
For researchers, scientists, and drug development professionals, accurately assessing dietary intake is paramount. This guide provides a comprehensive comparison of cis-9, trans-11 conjugated linoleic acid (c9,t11-CLA) and other key biomarkers for dairy consumption, supported by experimental data and detailed methodologies.
The accurate measurement of dairy intake in nutritional epidemiology is crucial for understanding its role in health and disease. While food frequency questionnaires and dietary records are commonly used, they are subject to recall bias and misreporting. Objective biomarkers of intake offer a more reliable alternative. This guide evaluates the performance of this compound as a biomarker for dairy intake in comparison to other potential markers, including odd-chain fatty acids (OCFAs) and other ruminant-derived fatty acids.
Comparative Analysis of Dairy Intake Biomarkers
The validation of a dietary biomarker relies on its specificity, dose-response relationship, and correlation with intake in human studies. The following table summarizes the performance of this compound and its alternatives based on reported correlation coefficients with dairy fat or total dairy intake.
| Biomarker | Alternative Names | Primary Source(s) | Matrix | Correlation with Dairy Intake (r value) | Key Considerations |
| This compound | Rumenic Acid | Ruminant fats (dairy, beef) | Plasma, Erythrocytes | 0.47 (in men, with TG fraction)[1] | Correlation can be sex-dependent.[1] |
| Pentadecanoic Acid | C15:0 | Ruminant fats, some fish | Plasma, Adipose tissue, Erythrocytes, Dried blood spots | 0.20 - 0.33 (with total dairy/dairy fat)[2][3] | Considered a good biomarker for high-fat dairy intake.[4] May not be specific to dairy in populations with high fish consumption.[5] |
| Heptadecanoic Acid | C17:0 | Ruminant fats, some fish | Plasma, Adipose tissue, Erythrocytes | 0.10 - 0.19 (with total dairy/dairy fat)[2][3] | Generally shows weaker correlations with dairy intake compared to C15:0.[3] |
| trans-Palmitoleic Acid | t16:1n-7 | Ruminant fats | Plasma | Strong correlation with C15:0 (r=0.64) and C17:0 (r=0.66)[6] | A potential biomarker for dairy fat that may also have independent metabolic effects.[7] |
| Phytanic Acid | Ruminant fats, some fish | Plasma | 0.68 (with dairy fat)[8] | Strongly associated with dairy fat intake and may be a suitable alternative biomarker.[8] Also present in red meat.[9] |
Experimental Protocols
The quantification of these fatty acid biomarkers in biological samples typically involves extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
General Protocol for Fatty Acid Analysis in Plasma/Serum using GC-MS
-
Sample Preparation:
-
Lipid Extraction:
-
Lipids are extracted from the plasma/serum using a solvent system, often a mixture of methanol and a nonpolar solvent like iso-octane or hexane.[10]
-
-
Hydrolysis and Derivatization (Methylation):
-
The extracted lipids are hydrolyzed to release free fatty acids.
-
The fatty acids are then derivatized to form fatty acid methyl esters (FAMEs) by adding a reagent like acetyl chloride in methanol. This step is crucial for making the fatty acids volatile for GC analysis.
-
-
Extraction of FAMEs:
-
The FAMEs are extracted into a nonpolar solvent (e.g., iso-octane).
-
-
GC-MS Analysis:
-
An aliquot of the FAMEs extract is injected into a gas chromatograph.
-
The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar column like HP-88 for separating cis-trans isomers).
-
The separated FAMEs are then detected and quantified by a mass spectrometer.
-
General Protocol for Fatty Acid Analysis in Plasma/Serum using LC-MS
-
Sample Preparation and Extraction:
-
Similar to the GC-MS protocol, a small sample volume is used, and an internal standard is added.
-
Lipids are extracted using appropriate solvents.
-
-
Derivatization (Optional but common):
-
While not always necessary for LC-MS, derivatization can improve ionization efficiency and sensitivity. Reagents like 4-(dimethylamino)-benzenemethanamine can be used.[11]
-
-
LC Separation:
-
The extracted and potentially derivatized fatty acids are separated on a liquid chromatography column, typically a reversed-phase column (e.g., C8 or C18).
-
A gradient of solvents is used to elute the fatty acids from the column.
-
-
MS/MS Analysis:
-
The separated fatty acids are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer (MS/MS).
-
The MS/MS allows for highly specific and sensitive quantification of the target fatty acids.
-
Experimental Workflow for Biomarker Validation
The process of validating a dietary biomarker involves a series of steps to ensure its reliability and accuracy in reflecting dietary intake.
Caption: A generalized workflow for the discovery and validation of dietary biomarkers.
Signaling Pathways
While signaling pathways are more relevant to the physiological effects of these fatty acids rather than their validation as intake biomarkers, it is worth noting that fatty acids like this compound and trans-palmitoleic acid are not just passive markers. They are bioactive molecules that can influence various cellular signaling pathways involved in inflammation, insulin sensitivity, and lipid metabolism. For instance, trans-palmitoleic acid has been shown to stimulate insulin secretion.[7]
Conclusion
The validation of this compound as a biomarker for dairy intake shows promise, particularly in specific populations and when analyzing certain plasma lipid fractions. However, its performance can be influenced by factors such as sex. In comparison, odd-chain fatty acids, especially C15:0, and phytanic acid appear to be robust biomarkers for high-fat dairy consumption, exhibiting strong correlations with intake. The choice of the most appropriate biomarker will depend on the specific research question, the population under study, and the type of dairy products being investigated (e.g., full-fat vs. low-fat). A multi-biomarker approach, combining several of these fatty acids, may provide a more accurate and comprehensive assessment of dairy intake in complex free-living populations.[5]
References
- 1. Dietary intake of c9,t11-conjugated linoleic acid correlates with its concentration in plasma lipid fractions of men but not women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients | springermedizin.de [springermedizin.de]
- 3. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Robustness of Biomarkers of Dairy Food Intake in a Free-Living Population Using Single- and Multi-Marker Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Phytanic acid--an overlooked bioactive fatty acid in dairy fat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of cis-9, trans-11 Conjugated Linoleic Acid (c9,t11-CLA) in Murine and Hamster Models
A comprehensive examination of the metabolic and inflammatory effects of c9,t11-conjugated linoleic acid (CLA) reveals distinct species-specific responses in mice and hamsters. While both models are extensively used in lipid metabolism research, their physiological reactions to this specific CLA isomer diverge significantly, impacting plasma lipids, glucose homeostasis, and inflammatory pathways.
This guide provides a detailed comparative study of c9,t11-CLA's effects in mice and hamsters, offering researchers, scientists, and drug development professionals a thorough resource for experimental design and data interpretation. The information is compiled from various studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on key metabolic and inflammatory parameters in both mice and hamsters.
Table 1: Effects of this compound on Lipid Metabolism
| Parameter | Mouse Model | Hamster Model |
| Plasma Triglycerides (TG) | Significant reduction[1] | Generally no significant effect, or lower compared to t10,c12-CLA[2][3][4] |
| Plasma Total Cholesterol (TC) | Variable, often no significant change | No significant effect on total cholesterol[3] |
| LDL-Cholesterol | Not consistently reported to be significantly altered | No significant effect, in contrast to t10,c12-CLA which can increase LDL[5] |
| HDL-Cholesterol | Not consistently reported to be significantly altered | No significant effect[5] |
| Hepatic Lipid Accumulation | Does not induce the severe hepatic steatosis seen with t10,c12-CLA[[“]] | Lower liver triacylglycerol content compared to t10,c12-CLA[2][3] |
| Adipose Tissue Mass | Minimal impact on fat mass[[“]] | No significant reduction in adipose tissue mass[2][3] |
Table 2: Effects of this compound on Glucose Metabolism
| Parameter | Mouse Model | Hamster Model |
| Fasting Blood Glucose | Reduction in obese models[7][1] | May be increased in some contexts, suggesting potential impairment of glycemic control with certain CLA mixtures[8][9] |
| Insulin Sensitivity | Improved insulin sensitivity in obese models[7] | Limited direct evidence, some studies with CLA mixtures suggest potential for impaired glucose metabolism[8] |
| GLUT4 Expression (Adipose Tissue) | Increased expression[7] | Data not readily available |
Table 3: Effects of this compound on Inflammation
| Parameter | Mouse Model | Hamster Model |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Reduction in expression[1] | Reduces expression of inflammatory-related genes like TNF-α and IL-1β in the aorta[[“]] |
| NF-κB Signaling | Inhibition of NF-κB activation[1] | Limited direct data on NF-κB, but anti-inflammatory effects suggest modulation of this pathway |
| Macrophage Infiltration (Adipose Tissue) | Reduced macrophage infiltration[1] | Data not readily available |
Experimental Protocols
The following sections detail generalized experimental methodologies for studying the effects of this compound in mice and hamsters, synthesized from multiple research articles.
Murine Model Protocol
-
Animal Model: Male C57BL/6J mice or ob/ob mice, typically 6-8 weeks old.
-
Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, 22-24°C) for at least one week before the experiment.
-
Dietary Regimen:
-
Control Diet: A standard rodent chow or a purified diet (e.g., AIN-93G) with a specified fat content (e.g., 5-10% by weight). The primary fatty acid source is often linoleic acid or a blend of vegetable oils.
-
This compound Diet: The control diet supplemented with 0.5-1% (w/w) of purified this compound. The CLA is typically incorporated into the diet by the manufacturer or mixed into the feed.
-
-
Experimental Duration: Typically ranges from 4 to 12 weeks.
-
Sample Collection:
-
Blood is collected via cardiac puncture or tail vein after a fasting period (usually 6-12 hours). Plasma is separated by centrifugation.
-
Tissues such as the liver, adipose tissue (epididymal, perirenal), and muscle are harvested, weighed, and snap-frozen in liquid nitrogen for later analysis.
-
-
Analytical Methods:
-
Plasma Lipids: Total cholesterol, triglycerides, HDL, and LDL are measured using enzymatic colorimetric assay kits.
-
Glucose and Insulin: Fasting blood glucose is measured with a glucometer. Plasma insulin is determined by ELISA.
-
Gene Expression Analysis: RNA is extracted from tissues, and quantitative real-time PCR (qPCR) is used to measure the mRNA levels of genes involved in lipid metabolism (e.g., SREBP-1c, LXRα, FAS, ACC) and inflammation (e.g., TNF-α, IL-6, NF-κB).
-
Protein Analysis: Western blotting is used to determine the protein levels of key signaling molecules.
-
Hamster Model Protocol
-
Animal Model: Male Golden Syrian hamsters, typically 6-8 weeks old.
-
Acclimatization: Similar to mice, hamsters are acclimatized for at least one week in a controlled environment.
-
Dietary Regimen:
-
Control Diet: A purified high-carbohydrate or "Western" style high-fat diet. The fat source is often a blend of oils to mimic a human diet.
-
This compound Diet: The control diet supplemented with 0.25-1% (w/w) of purified this compound.
-
-
Experimental Duration: Typically ranges from 4 to 12 weeks.
-
Sample Collection:
-
Blood collection and tissue harvesting procedures are similar to those for mice.
-
-
Analytical Methods:
-
Plasma Lipids: Enzymatic colorimetric assays are used for total cholesterol and triglycerides. Lipoprotein fractions (VLDL, LDL, HDL) are often separated by ultracentrifugation or FPLC prior to cholesterol measurement.
-
Glucose and Insulin: Measured using standard enzymatic assays and ELISA, respectively.
-
Gene Expression Analysis: qPCR is used to analyze the expression of genes such as SREBP1c and those related to inflammation in tissues like the aorta.[2][[“]]
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways involved in the action of this compound.
Caption: A generalized workflow for investigating the effects of this compound in animal models.
Caption: Key signaling pathways modulated by this compound in mice.
Caption: Signaling pathways influenced by this compound in hamsters.
References
- 1. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dietary conjugated linoleic acid isomers on lipid metabolism in hamsters fed high-carbohydrate and high- fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of t10,c12 CLA isomer compared with c9,t11 CLA isomer on lipid metabolism and body composition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells [frontiersin.org]
- 6. consensus.app [consensus.app]
- 7. Dietary conjugated linoleic acid and insulin sensitivity and resistance in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered lipid response in hamsters fed cis-9,trans-11+trans-8,cis-10 conjugated linoleic acid mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-8, cis-10+cis-9, trans-11-conjugated linoleic acid mixture alters body composition in Syrian golden hamsters fed a hypercholesterolaemic diet | British Journal of Nutrition | Cambridge Core [cambridge.org]
Safety Operating Guide
Navigating the Disposal of c9,t11-CLA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of cis-9,trans-11-Conjugated Linoleic Acid (c9,t11-CLA), a common fatty acid used in various research applications. Adherence to these guidelines will help mitigate risks and ensure environmental responsibility.
Immediate Safety and Disposal Procedures
When handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer, as different formulations may present varying hazards. While some suppliers classify pure this compound as not hazardous, others may categorize it as a flammable liquid and a potential carcinogen, necessitating more stringent disposal protocols.[1][2] Therefore, a cautious approach that treats the substance as potentially hazardous is recommended.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2]
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated solutions, and any materials used for spill cleanup, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with fatty acids and should be kept closed unless waste is being added.[3]
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste," the full chemical name "cis-9,trans-11-Conjugated Linoleic Acid," and a clear indication of the associated hazards (e.g., Flammable, Potential Carcinogen).[4]
-
Include the date when the container was first used for waste accumulation.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in use for the maximum allowable time according to your institution's policy (typically up to one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
-
Important Considerations:
-
Do Not Pour Down the Drain: Fatty acids and oils should not be disposed of down the sanitary sewer as they can clog pipes and interfere with wastewater treatment processes.[5][6] Some sources indicate that this compound is slightly hazardous to water and large quantities should not reach groundwater or sewage systems.[1]
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently or produce hazardous gases.[4]
-
Empty Containers: Even empty containers that held this compound should be treated as hazardous waste and disposed of according to institutional guidelines, as they may retain chemical residues.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information from various sources.
| Parameter | Cayman Chemical SDS | Santa Cruz Biotechnology SDS[2] | Biosynth SDS | General Laboratory Guidelines[3][4][6] |
| GHS Classification | Not Classified | Carcinogenicity Category 1A, Flammable Liquid Category 2 | Not Classified | Treat as potentially hazardous |
| Environmental Hazard | Water hazard class 1 (slightly hazardous) | Toxic to aquatic life with long-lasting effects | Do not allow to enter soil or surface water | Oils and water-immiscible chemicals should not enter sewers |
| Primary Disposal Route | No special measures required, but avoid release to environment | Dispose of at an approved waste disposal plant | Ensure wastewater is treated | Collection as hazardous waste |
| Drain Disposal | Not recommended for large quantities | Prohibited | Prohibited | Generally prohibited for oils and fatty acids |
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving this compound, such as its use in cell culture or animal studies, please refer to relevant scientific literature. For instance, studies have detailed the administration of this compound in human trials and its metabolic effects, which can provide context for its use in a laboratory setting.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Laboratory Used Oil Management Guidance | Institutional Planning and Operations [ipo.rutgers.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Waste fat biodegradation and biomodification by Yarrowia lipolytica and a bacterial consortium composed of Bacillus spp. and Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. Metabolism of c9,t11-conjugated linoleic acid (CLA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling c9,t11-Conjugated Linoleic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with c9,t11-Conjugated Linoleic Acid (c9,t11-CLA). Adherence to these procedures is essential for ensuring a safe laboratory environment and proper chemical management.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and may not require special PPE for handling, it is crucial to always observe good industrial hygiene practices.[1][2] The following table summarizes the recommended PPE based on the form of the substance and the nature of the work.
| Form of this compound | Task | Eye Protection | Hand Protection | Respiratory Protection | Lab Coat |
| Neat Oil or Solid | Routine handling, weighing, and transfer | Safety glasses | Nitrile gloves | Not generally required | Standard lab coat |
| In a volatile solvent (e.g., ethanol) | Solution preparation and transfer | Chemical safety goggles | Nitrile gloves | Required if ventilation is inadequate | Standard lab coat |
| Potential for aerosol generation | Vortexing, sonicating, or heating | Chemical safety goggles | Nitrile gloves | Recommended | Standard lab coat |
For prolonged or repeated skin contact, the use of suitable protective gloves is recommended.[2] Always ensure that eyewash stations and safety showers are readily accessible near the workstation.[3]
Operational Plans: Handling and Storage
Handling:
-
Review the Safety Data Sheet (SDS): Before use, thoroughly review the complete and most current SDS for the specific this compound product you are using.[4]
-
Ensure Adequate Ventilation: Work in a well-ventilated area, especially when handling this compound in a solvent.[3]
-
Avoid Ingestion and Inhalation: Do not ingest or inhale the substance.[4]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[3][4]
-
Hygiene Practices: Wash hands thoroughly after handling the material, especially before eating, drinking, or smoking.[2][4]
-
Solvent Evaporation: When changing the solvent, evaporate the initial solvent (e.g., ethanol) under a gentle stream of nitrogen.[4]
Storage:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[2][3]
-
This compound is often supplied in an ethanol solution and should be stored at -20°C for long-term stability.[4]
-
Protect the substance from direct sunlight and air exposure.[3]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Unused Material: Unused this compound should be disposed of as chemical waste. Do not allow it to enter sewers or surface and ground water.[1]
-
Contaminated Materials: Absorbent materials used to clean up spills, as well as any contaminated PPE, should be placed in a sealed container and disposed of as chemical waste.
-
Empty Containers: Do not reuse empty containers. Dispose of them as chemical waste.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[1][5]
-
After Skin Contact: Wash the affected area with soap and water. If irritation develops and persists, seek medical attention.[2][5]
-
After Eye Contact: Rinse the opened eye for several minutes under running water. If irritation persists, get medical attention.[1][2]
-
After Swallowing: Rinse mouth with water. Do not induce vomiting. If symptoms persist, consult a doctor.[1][5]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C18H32O2 |
| Molecular Weight | 280.5 g/mol |
| Appearance | Clear Liquid/Oil |
| Melting Point | -5 °C / 23 °F |
| Boiling Point | 229 - 230 °C @ 16 mmHg |
| Flash Point | > 112 °C / > 233.6 °F |
| Solubility | Insoluble in water. Soluble in ethanol, DMSO, and dimethylformamide at ≥ 100 mg/mL. |
Note: Physical properties can vary slightly between different isomers and product formulations.
Visual Workflow: PPE Selection for this compound
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
